Myristoleyl arachidonate
Description
Properties
Molecular Formula |
C34H58O2 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
[(Z)-tetradec-9-enyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C34H58O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h10-13,17-18,20-21,24,26H,3-9,14-16,19,22-23,25,27-33H2,1-2H3/b12-10-,13-11-,18-17-,21-20-,26-24- |
InChI Key |
WMEYKOAPDBHGDW-APIPFSMJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Myristoleyl Arachidonate: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core biosynthetic pathway of myristoleyl arachidonate (B1239269), a wax ester composed of myristoleyl alcohol and arachidonic acid. This document details the enzymatic reactions, key enzymes, substrate specificities, and relevant experimental protocols to facilitate further research and development in this area.
Introduction to Myristoleyl Arachidonate Biosynthesis
This compound is a wax ester, a class of neutral lipids formed by the esterification of a long-chain fatty alcohol with a long-chain fatty acid. The biosynthesis of this compound is a two-step enzymatic process primarily occurring at the endoplasmic reticulum. This pathway involves the reduction of an activated fatty acid to a fatty alcohol, which is then esterified with a second activated fatty acid.
The overall synthesis can be summarized as follows:
-
Activation of Myristoleic Acid: Myristoleic acid is converted to its activated form, myristoleoyl-CoA.
-
Reduction to Myristoleyl Alcohol: Myristoleoyl-CoA is reduced to myristoleyl alcohol.
-
Activation of Arachidonic Acid: Arachidonic acid is activated to arachidonoyl-CoA.
-
Esterification: Myristoleyl alcohol is esterified with arachidonoyl-CoA to form this compound.
The Core Biosynthetic Pathway
The biosynthesis of this compound involves a series of enzymatic steps, starting from the precursor fatty acids, myristic acid and arachidonic acid.
Synthesis of Precursors
Myristoleic Acid Synthesis: Myristoleic acid (14:1 n-5) is an uncommon monounsaturated fatty acid. It is primarily biosynthesized from its saturated counterpart, myristic acid (14:0), by the action of the enzyme Stearoyl-CoA Desaturase-1 (SCD1) . This enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA.
Arachidonic Acid: Arachidonic acid (20:4 n-6) is an essential polyunsaturated fatty acid in mammals and is typically obtained from the diet or synthesized from linoleic acid through a series of desaturation and elongation reactions.
Activation of Fatty Acids
Before they can be utilized in the biosynthetic pathway, both myristoleic acid and arachidonic acid must be activated to their coenzyme A (CoA) thioesters. This reaction is catalyzed by Acyl-CoA Synthetases (ACS) . Specifically, Arachidonoyl-CoA Synthetase shows a preference for arachidonic acid.
The Two-Step Wax Ester Biosynthesis Pathway
The core pathway for the synthesis of this compound from its activated precursors is a two-step process catalyzed by two key enzymes:
-
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the NADPH-dependent reduction of a fatty acyl-CoA, in this case, myristoleoyl-CoA, to its corresponding fatty alcohol, myristoleyl alcohol. Some bacterial systems may utilize a two-step reduction involving a fatty aldehyde intermediate.
-
Wax Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme facilitates the final esterification step. It transfers the arachidonoyl group from arachidonoyl-CoA to the hydroxyl group of myristoleyl alcohol, forming the wax ester this compound and releasing coenzyme A. Many wax synthases are bifunctional and can also catalyze the synthesis of triacylglycerols (TAGs), and are thus referred to as WS/DGAT enzymes.
The following diagram illustrates the complete biosynthetic pathway:
Key Enzymes and Their Properties
The synthesis of this compound is dependent on the activity and substrate specificity of the enzymes involved.
Fatty Acyl-CoA Reductases (FARs)
FARs are a diverse family of enzymes that exhibit varying substrate specificities. Mammalian FARs, for instance, can act on fatty acyl-CoAs of different chain lengths and degrees of saturation. The selection of an appropriate FAR is crucial for the efficient production of myristoleyl alcohol.
Wax Synthases (WS) and WS/DGATs
Wax synthases catalyze the final esterification step. Several types of wax synthases have been identified, including those from mammals, plants (like jojoba), and bacteria. These enzymes often display broad substrate specificity.
-
Mammalian Wax Synthases (e.g., mouse AWAT2): These enzymes can utilize a range of fatty alcohols (typically < C20) and fatty acyl-CoAs (preferring shorter chains like C10-C16). They show a preference for unsaturated fatty alcohols.[1][2]
-
Bacterial WS/DGATs (e.g., from Marinobacter hydrocarbonoclasticus): These enzymes are known to have broad substrate specificity, accepting a variety of fatty alcohols and fatty acyl-CoAs, including unsaturated ones. The enzyme from M. hydrocarbonoclasticus (MhWS2) shows high activity with C14:0, C18:1, C18:0, C12:0, and C16:0-CoA and saturated C10-C16 fatty alcohols.[3][4]
| Enzyme/Family | Preferred Acyl-CoA Substrates | Preferred Alcohol Substrates | Reference(s) |
| Mouse Wax Synthase (AWAT2) | C10:0-C16:0 | < C20, unsaturated > saturated | [1][2] |
| Jojoba Wax Synthase | C14:0-C24:0 (preference for C20:1) | C18:1 | [5] |
| Acinetobacter baylyi WS/DGAT | C14:0, C16:0 | C14:0-C18:0 | [5] |
| Marinobacter hydrocarbonoclasticus WS (MhWS2) | C12:0, C14:0, C16:0, C18:0, C18:1 | Saturated C10-C16 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Synthesis of Precursors
Protocol 4.1.1: Enzymatic Synthesis of Myristoleoyl-CoA
This protocol is based on the general method for acyl-CoA synthesis using an acyl-CoA synthetase.
Materials:
-
Myristoleic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
Acyl-CoA Synthetase (commercially available or purified)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Radiolabeled myristoleic acid (e.g., [¹⁴C]myristoleic acid) for quantification
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and Triton X-100.
-
Add radiolabeled myristoleic acid (bound to BSA if necessary to improve solubility).
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a mixture of isopropanol, heptane, and phosphoric acid.
-
Separate the aqueous and organic phases by centrifugation. The myristoleoyl-CoA will be in the aqueous phase.
-
Quantify the amount of synthesized myristoleoyl-CoA by scintillation counting of the aqueous phase.
Protocol 4.1.2: Enzymatic Synthesis of Myristoleyl Alcohol
This protocol describes the synthesis of myristoleyl alcohol from myristoleoyl-CoA using a Fatty Acyl-CoA Reductase (FAR).
Materials:
-
Myristoleoyl-CoA (from Protocol 4.1.1)
-
NADPH
-
Fatty Acyl-CoA Reductase (expressed and purified from a suitable host, e.g., E. coli)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and myristoleoyl-CoA.
-
Add the purified FAR enzyme.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For preparative synthesis, the reaction can be scaled up and the myristoleyl alcohol product can be extracted with an organic solvent like hexane (B92381) and purified by chromatography.
Wax Synthase Activity Assay
The activity of wax synthase can be measured using either radioactive or non-radioactive methods.
Protocol 4.2.1: Radioactive Wax Synthase Assay
This is a highly sensitive method to determine enzyme activity.
Materials:
-
Enzyme source (e.g., microsomal fraction from cells expressing the wax synthase)
-
[¹⁴C]Arachidonoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Myristoleyl alcohol
-
Reaction buffer (e.g., 50 mM NaH₂PO₄-NaOH, pH 7.5, 300 mM NaCl)
-
Chloroform (B151607) for lipid extraction
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, enzyme source (e.g., 100 µg of crude protein extract), myristoleyl alcohol, and [¹⁴C]arachidonoyl-CoA.
-
Incubate the reaction at 35°C for 30 minutes.
-
Stop the reaction by adding chloroform and vortexing thoroughly.
-
Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the this compound from the unreacted substrates.
-
Visualize the radiolabeled product by autoradiography.
-
Scrape the silica (B1680970) gel corresponding to the wax ester spot and quantify the radioactivity using a scintillation counter to determine the specific activity of the enzyme.
The following diagram illustrates the workflow for the radioactive wax synthase assay:
Protocol 4.2.2: Non-Radioactive Wax Synthase Assay (Coupled Assay)
This assay measures the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.
Materials:
-
Enzyme source
-
Myristoleyl alcohol
-
Arachidonoyl-CoA
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) or other thiol-reactive probe
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, enzyme source, myristoleyl alcohol, and arachidonoyl-CoA.
-
Add DTNB to the reaction mixture.
-
Monitor the increase in absorbance at 412 nm (for DTNB) as CoA is released and reacts with the probe.
-
The rate of the reaction can be calculated from the rate of change in absorbance.
Analysis of this compound
Protocol 4.3.1: Thin-Layer Chromatography (TLC) of Wax Esters
TLC is a simple and effective method for the qualitative analysis and purification of wax esters.
Materials:
-
Lipid extract containing this compound
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether, 94:6, v/v)
-
Iodine vapor or other visualization reagent
Procedure:
-
Spot the lipid extract onto a TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent.
-
Allow the solvent front to reach near the top of the plate.
-
Remove the plate and allow it to dry.
-
Visualize the separated lipids by placing the plate in a chamber with iodine vapor. Wax esters will appear as brown spots. The Rf value for wax esters in this system is typically around 0.64.
Protocol 4.3.2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
GC-MS is a powerful technique for the identification and quantification of intact wax esters.
Materials:
-
Purified this compound sample
-
Internal standard (e.g., a wax ester with a different chain length not present in the sample)
-
Solvent for dissolution (e.g., hexane, toluene)
-
Gas chromatograph with a high-temperature capillary column (e.g., DB-1 HT) coupled to a mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the wax ester sample and a known amount of the internal standard in a suitable organic solvent to a final concentration of 0.1–1.0 mg/mL.[6]
-
GC-MS Instrumentation and Conditions:
-
Injector and Detector Temperatures: Set to a high temperature, e.g., 390°C.[7]
-
Column Temperature Program: A typical program would be: start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.[7]
-
Injection: Inject 1 µL of the sample.[7]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-850.[7]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Conclusion
The biosynthesis of this compound is a specialized branch of lipid metabolism, relying on the coordinated action of several key enzymes. This technical guide has outlined the core pathway, provided insights into the properties of the involved enzymes, and detailed essential experimental protocols. While specific kinetic data for the synthesis of this compound remains an area for future investigation, the information presented here provides a solid foundation for researchers and drug development professionals to explore this pathway further. The methodologies described will be instrumental in characterizing novel enzymes, optimizing production systems, and elucidating the biological roles of this unique wax ester.
References
- 1. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wax synthase MhWS2 from Marinobacter hydrocarbonoclasticus: substrate specificity and biotechnological potential for wax ester production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous N-Acylethanolamines: A Technical Guide to Their Cellular Roles and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylethanolamines (NAEs) represent a class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, and energy metabolism. These molecules are fatty acid amides of ethanolamine (B43304), with the most extensively studied member being N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors. This technical guide provides an in-depth overview of the endogenous roles of NAEs, with a focus on their biosynthesis, signaling pathways, and metabolism. Detailed experimental protocols for their quantification and the analysis of their cellular functions are presented, alongside quantitative data to support our understanding of their biological activities. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of these multifaceted lipid mediators.
Introduction
Endogenous N-acylethanolamines (NAEs) are a family of lipid mediators derived from cell membrane phospholipids.[1] They consist of a fatty acid linked to an ethanolamine headgroup via an amide bond.[2] The biological activity of NAEs is largely determined by the nature of their acyl chain.[1] For instance, N-arachidonoylethanolamine (anandamide), which contains the polyunsaturated fatty acid arachidonic acid, is a key player in the endocannabinoid system.[3] Other NAEs, such as N-oleoylethanolamine (OEA) and N-palmitoylethanolamine (PEA), do not bind to cannabinoid receptors with high affinity but exert their effects through other targets, such as peroxisome proliferator-activated receptors (PPARs).[2] This guide will primarily focus on the archetypal NAE, anandamide (B1667382), to illustrate the core principles of NAE biology, while also drawing parallels to other members of this lipid family.
Biosynthesis and Metabolism of N-Acylethanolamines
The cellular levels of NAEs are tightly regulated by the coordinated action of synthetic and degradative enzymes. Unlike classical neurotransmitters, NAEs are not stored in vesicles but are synthesized "on-demand" in response to physiological or pathological stimuli.
Biosynthesis
The primary route for NAE biosynthesis begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a phospholipid donor of the acyl chain. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase.[1] NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[1] Alternative pathways for NAE formation have also been identified, providing redundancy and context-specific regulation of NAE levels.[2]
Degradation
The biological actions of NAEs are terminated by enzymatic hydrolysis. The primary enzyme responsible for the degradation of anandamide is fatty acid amide hydrolase (FAAH), which breaks down anandamide into arachidonic acid and ethanolamine.[2] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to the degradation of certain NAEs.[1] The inhibition of these enzymes has emerged as a promising therapeutic strategy for augmenting endogenous NAE signaling.
Table 1: Key Enzymes in N-Acylethanolamine Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |
| N-Acyltransferase (NAT) | Biosynthesis | Phosphatidylethanolamine (PE), Phospholipid | N-Acyl-phosphatidylethanolamine (NAPE) | Membrane |
| NAPE-Phospholipase D (NAPE-PLD) | Biosynthesis | N-Acyl-phosphatidylethanolamine (NAPE) | N-Acylethanolamine (NAE), Phosphatidic acid | Membrane |
| Fatty Acid Amide Hydrolase (FAAH) | Degradation | N-Arachidonoylethanolamine (Anandamide), other NAEs | Fatty acid, Ethanolamine | Endoplasmic Reticulum |
| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Degradation | N-Palmitoylethanolamine (PEA), other NAEs | Fatty acid, Ethanolamine | Lysosomes |
Signaling Pathways of N-Acylethanolamines
NAEs exert their biological effects by interacting with a variety of cellular targets, including G protein-coupled receptors and ion channels.
Cannabinoid Receptor-Dependent Signaling
Anandamide is a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids, as well as modulating pain, appetite, and memory. CB2 receptors are primarily found on immune cells and are involved in the regulation of inflammatory responses. The binding of anandamide to these receptors initiates a cascade of intracellular signaling events, typically involving the inhibition of adenylyl cyclase and the modulation of ion channels.
Cannabinoid Receptor-Independent Signaling
Several NAEs, including OEA and PEA, do not bind to cannabinoid receptors with high affinity but instead activate PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[2] Anandamide has also been shown to interact with transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain and temperature sensation.
Signaling pathways of N-arachidonoylethanolamine (anandamide).
Experimental Protocols
The accurate quantification of NAEs and the elucidation of their cellular functions require specialized analytical techniques and experimental assays.
Extraction and Quantification of N-Acylethanolamines
The analysis of NAEs from biological samples is challenging due to their low abundance and lipophilic nature. A common workflow involves lipid extraction followed by solid-phase extraction (SPE) for sample cleanup and enrichment. Quantification is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Protocol: Solid-Phase Extraction of NAEs from Plasma
-
Sample Preparation: To 200 µL of plasma, add 300 µL of TRIS buffer and 2 mL of toluene (B28343) containing deuterated internal standards (e.g., d4-AEA).[4]
-
Liquid-Liquid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with 5 mL of methanol (B129727) followed by 2.5 mL of water.[4]
-
Load the organic phase from the liquid-liquid extraction onto the column.
-
Wash the column with 2.5 mL of water.
-
Elute the NAEs with a series of increasing methanol concentrations (e.g., 40%, 60%, 75%, 85%, and 100%).[4]
-
-
Sample Reconstitution: Evaporate the eluates under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
Assaying NAE-Related Enzyme Activity
The activity of enzymes involved in NAE metabolism, such as FAAH, can be determined using in vitro assays with either radiolabeled or fluorescent substrates.
Protocol: FAAH Activity Assay
-
Enzyme Source: Prepare cell or tissue homogenates or use recombinant FAAH.
-
Substrate: Use a commercially available fluorogenic FAAH substrate.
-
Reaction: Incubate the enzyme source with the substrate in an appropriate buffer at 37°C.
-
Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the FAAH activity.
Workflow for the extraction and quantification of NAEs.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of anandamide with its primary receptor and its accumulation in cells.
Table 2: Quantitative Parameters of Anandamide
| Parameter | Value | System/Assay | Reference |
| CB1 Receptor Binding Affinity (Ki) | 89 nM | Rat brain synaptosomes | [5] |
| Cellular Accumulation (Km) | 41 ± 15 µM | Cerebellar granule neurons | [6] |
| Cellular Accumulation (Vmax) | 0.61 ± 0.04 nmol/min/10^6 cells | Cerebellar granule neurons | [6] |
Conclusion
N-acylethanolamines are a critical class of endogenous lipid mediators with diverse physiological functions. Their signaling pathways, particularly that of the endocannabinoid anandamide, are complex and tightly regulated. The continued development of advanced analytical techniques and experimental models will further our understanding of the intricate roles of NAEs in health and disease, paving the way for novel therapeutic interventions targeting this fascinating family of lipids.
References
- 1. 1-Myristoyl-3-arachidonoyl-sn-glycerol | C37H64O5 | CID 131801703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Statin therapy upregulates arachidonic acid status via enhanced endogenous synthesis in patients with plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide - Wikipedia [en.wikipedia.org]
- 4. 1-Myristoyl-2-arachidonoyl-3-stearoyl-glycerol | C55H98O6 | CID 131753771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of N-arachidonoylethanolamine (anandamide) into cerebellar granule cells occurs via facilitated diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intersection of Myristoylation and Arachidonic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and biological significance of lipids at the crossroads of myristoylation and arachidonic acid metabolism. While the specific ester "myristoleyl arachidonate" is commercially available, its presence and functional role in biological systems are not extensively documented in scientific literature. Therefore, this guide will focus on the well-established interplay between protein myristoylation and the arachidonic acid cascade, a critical nexus in cellular signaling and inflammatory processes.
Introduction: A Tale of Two Fatty Acids
Myristic acid, a saturated 14-carbon fatty acid, and arachidonic acid, a 20-carbon polyunsaturated fatty acid, are key players in cellular biology. Myristic acid is notably involved in protein myristoylation, a co-translational lipid modification that anchors proteins to cellular membranes. Arachidonic acid is a crucial component of membrane phospholipids (B1166683) and serves as the precursor to a vast array of potent signaling molecules, the eicosanoids. The convergence of these two pathways represents a fascinating area of study with implications for inflammation, immunity, and cancer biology.
Physicochemical Properties
A comprehensive understanding of the constituent fatty acids is fundamental. The table below summarizes their key properties.
| Property | Myristic Acid | Arachidonic Acid |
| Systematic Name | Tetradecanoic acid | (5Z,8Z,11Z,14Z)-Icosatetraenoic acid |
| Molecular Formula | C14H28O2 | C20H32O2 |
| Molecular Weight | 228.37 g/mol | 304.47 g/mol |
| Melting Point | 54.4 °C (129.9 °F) | -49.5 °C (-57.1 °F) |
| Boiling Point | 326.2 °C (619.2 °F) | 169-171 °C (336-340 °F) at 0.15 mmHg |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in ethanol, ether, acetone |
The Biological Nexus: Protein Myristoylation and Arachidonic Acid Metabolism
The connection between myristoylation and arachidonic acid signaling is particularly evident in immune cells like macrophages. Bacterial lipopolysaccharides (LPS) can induce the myristoylation of specific proteins, a process that appears to "prime" the cell for an enhanced response to stimuli that trigger the arachidonic acid cascade.[1][2]
One key example is the myristoylation of a 68 kDa protein kinase C (PKC) substrate.[1][2] This modification facilitates its translocation to the cell membrane. Upon cellular activation, this membrane-associated protein is more efficiently phosphorylated by PKC, leading to an amplified mobilization and oxygenation of arachidonic acid to produce inflammatory mediators.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway linking LPS-induced myristoylation to the potentiation of the arachidonic acid cascade.
Caption: LPS-induced myristoylation promoting arachidonic acid metabolism.
Experimental Protocols
Isolation and Analysis of Arachidonate (B1239269) Esters
The isolation of lipid esters from biological samples requires careful handling to prevent degradation and artifact formation.
Objective: To extract and isolate fatty acid esters, such as this compound, from biological tissues or cells.
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 75:5:1)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Homogenization: Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture.
-
Lipid Extraction (Folch Method):
-
Add 0.9% NaCl solution to the homogenate to create a biphasic system and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Purification by TLC:
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the extract onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a chamber containing the developing solvent.
-
Visualize the lipid spots (e.g., with iodine vapor or specific stains).
-
Scrape the band corresponding to the desired ester.
-
Elute the ester from the silica gel with chloroform/methanol.
-
-
Analysis by GC-MS:
-
The isolated ester can be directly analyzed or first transesterified to fatty acid methyl esters (FAMEs) for easier analysis.
-
Inject the sample into the GC-MS to identify and quantify the fatty acid components based on their retention times and mass spectra.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the isolation and analysis of fatty acid esters.
Caption: Workflow for fatty acid ester isolation and analysis.
Conclusion and Future Directions
The study of "this compound" and related lipid esters is still in its infancy. While the direct biological functions of this specific molecule remain to be elucidated, the established connection between protein myristoylation and the arachidonic acid cascade provides a robust framework for future research. Investigating whether this compound is a naturally occurring lipid, under what conditions it is synthesized, and its potential role as a signaling molecule or a stable intermediate are exciting avenues for exploration. The methodologies outlined in this guide provide a starting point for researchers to delve into this complex and promising area of lipid biology.
References
The Divergent Fates of Arachidonate: A Technical Comparison of Myristoleyl Arachidonate and Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathways of the well-characterized inflammatory precursor, arachidonic acid, and the lesser-known ester, myristoleyl arachidonate (B1239269). By dissecting their enzymatic processing and subsequent signaling cascades, this document provides a comprehensive resource for researchers in inflammation, lipid biology, and pharmacology.
Introduction: The Arachidonate Backbone in Cellular Signaling
Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, is a pivotal player in cellular signaling, primarily as the precursor to a vast array of potent lipid mediators collectively known as eicosanoids.[1] These molecules are critical regulators of inflammation, immunity, cardiovascular function, and cancer progression.[2] AA is typically esterified in the sn-2 position of membrane phospholipids (B1166683) and is released in response to cellular stimuli by the action of phospholipase A2 (PLA2).[1] In contrast, myristoleyl arachidonate is a simple ester formed between myristoleic acid (a 14-carbon monounsaturated omega-5 fatty acid) and arachidonic acid. Its metabolic significance is likely tied to its potential as a storage and delivery form of these two bioactive fatty acids.
Proposed Metabolism of this compound
Direct studies on the metabolism of this compound are scarce in scientific literature. However, based on its chemical structure as a fatty acid ester, its metabolic initiation is inferred to be the hydrolysis of the ester bond, yielding free myristoleic acid and free arachidonic acid. This cleavage is likely catalyzed by non-specific cellular lipases or esterases that act on a variety of lipid substrates.
Enzymatic Hydrolysis
A variety of hydrolases present in mammalian cells possess the capability to cleave ester bonds. Carboxylester hydrolases, a broad class of enzymes, are responsible for the hydrolysis of carboxylic ester bonds.[3] Lipases, a subclass of these esterases, are specialized in acting on water-insoluble lipid substrates.[3][4] While specific lipases show preference for triglycerides, diglycerides, or monoglycerides, their substrate specificity can be broad, and it is plausible that they could hydrolyze this compound.
dot
Caption: Proposed enzymatic hydrolysis of this compound.
Metabolism of Myristoleic Acid
Once liberated, myristoleic acid (9-tetradecenoic acid) can enter its own metabolic and signaling pathways. It is known to be synthesized from myristic acid by stearoyl-CoA desaturase-1.[5] Myristoleic acid has been shown to possess various biological activities, including cytotoxic effects on prostate cancer cells and the ability to modulate the gut microbiome.[2] It can also be a substrate for cytochrome P450 enzymes.[2]
Arachidonic Acid Metabolism: The Eicosanoid Cascade
The metabolic fate of arachidonic acid is extensively studied and proceeds via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[2]
Cyclooxygenase (COX) Pathway
The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (B1171923) and thromboxanes.[6] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.[6]
dot
Caption: The Cyclooxygenase (COX) pathway of arachidonic acid metabolism.
Lipoxygenase (LOX) Pathway
The LOX pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and lipoxins.[7] Leukotrienes are potent pro-inflammatory mediators, while lipoxins are involved in the resolution of inflammation.
dot
Caption: The Lipoxygenase (LOX) pathway of arachidonic acid metabolism.
Cytochrome P450 (CYP450) Pathway
The CYP450 monooxygenases metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and additional HETEs.[8] EETs generally possess anti-inflammatory, vasodilatory, and pro-angiogenic properties.[9][10]
dot
Caption: The Cytochrome P450 (CYP450) pathway of arachidonic acid metabolism.
Quantitative Comparison of Arachidonic Acid Metabolites
The relative production of different eicosanoids from arachidonic acid is highly dependent on the cell type, the nature of the stimulus, and the expression profile of the metabolizing enzymes. The following tables provide illustrative quantitative data on the distribution of AA metabolites in different biological contexts.
Table 1: Distribution of Arachidonic Acid Metabolites by Different Rat Cytochrome P450 Isoforms. [11][12]
| CYP450 Isoform | Major Metabolite Class | Percentage of Total Metabolites |
| CYP1A1 | ω-1→4 HETEs | 88.7% |
| CYP1A2 | ω-1→4 HETEs | 62.7% |
| CYP2C11 | EETs | 61.3% |
| CYP2C6 | Mid-chain HETEs | 48.3% |
| CYP2C6 | EETs | 29.4% |
Table 2: Illustrative Concentrations of Eicosanoids in Human Serum, Sputum, and BALF. [13]
| Eicosanoid | Serum (ng/mL) | Sputum (ng/mL) | BALF (ng/mL) |
| PGE2 | 0.5 - 5.0 | 1.0 - 20.0 | 0.1 - 2.0 |
| LTB4 | 0.1 - 2.0 | 0.5 - 10.0 | 0.05 - 1.0 |
| TXB2 | 1.0 - 20.0 | Not typically measured | Not typically measured |
| 5-HETE | 0.2 - 3.0 | 1.0 - 15.0 | 0.1 - 1.5 |
| 12-HETE | 0.5 - 10.0 | 2.0 - 25.0 | 0.2 - 3.0 |
| 15-HETE | 0.5 - 8.0 | 1.0 - 20.0 | 0.2 - 2.5 |
Note: These values are approximate and can vary significantly based on individual physiological status and analytical methodology.
Signaling Pathways of Arachidonic Acid Metabolites
Eicosanoids exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3][14] The activation of these receptors triggers intracellular signaling cascades that ultimately mediate the physiological or pathological response.
Prostaglandin Receptor Signaling
Prostaglandins bind to a family of prostanoid receptors (DP, EP, FP, IP, and TP), which can couple to Gs, Gi, or Gq proteins, leading to modulation of cAMP levels or intracellular calcium mobilization.[15][16]
dot
Caption: Simplified prostaglandin E2 (PGE2) signaling pathways.
Leukotriene Receptor Signaling
Leukotrienes signal through BLT and CysLT receptors.[1][17] LTB4 is a potent chemoattractant for neutrophils, acting via BLT receptors coupled to Gi and Gq proteins.[18] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) act on CysLT receptors to mediate bronchoconstriction and vascular permeability.[19]
dot
Caption: Overview of leukotriene B4 (LTB4) and cysteinyl leukotriene (CysLT) signaling.
Experimental Protocols
Quantification of Eicosanoids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[2][13]
Objective: To quantify the levels of various eicosanoids in a biological matrix (e.g., plasma, cell culture supernatant).
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Internal standard mixture (containing deuterated standards of the eicosanoids of interest)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add 10 µL of the internal standard mixture to the sample.
-
For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For cell culture supernatant, protein precipitation may be sufficient.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the eicosanoids with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the eicosanoids using a suitable C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode.
-
dot
Caption: General workflow for LC-MS/MS-based eicosanoid analysis.
In Vitro Cyclooxygenase (COX) Activity Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of COX-1 and COX-2.[20][21]
Objective: To determine the activity of COX enzymes in a sample and to screen for potential inhibitors.
Materials:
-
COX Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme preparation
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the COX enzyme.
-
For inhibitor screening, add the test compound to the wells.
-
-
Incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of increase in absorbance is proportional to the COX peroxidase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to a vehicle control.
-
Conclusion
The metabolism of this compound is predicted to serve as a source of free arachidonic acid and myristoleic acid, which then enter their respective and distinct metabolic and signaling pathways. The subsequent metabolism of arachidonic acid via the COX, LOX, and CYP450 pathways generates a complex array of eicosanoids with often opposing biological activities. Understanding the intricate regulation of these pathways and the signaling cascades they initiate is paramount for the development of novel therapeutic strategies for a wide range of inflammatory and other diseases. The experimental protocols detailed herein provide a robust framework for the investigation of these critical lipid mediator pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of arachidonic acid metabolism by rat cytochrome P450 enzymes: the involvement of CYP1As - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eicosanoid receptor - Wikipedia [en.wikipedia.org]
- 15. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. caymanchem.com [caymanchem.com]
- 21. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
Myristoleyl Arachidonate in Lipid Membrane Composition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Myristoleyl Arachidonate (B1239269), a wax ester composed of myristoleic acid and arachidonic acid, and its potential role in the composition and function of lipid membranes. While direct experimental data on Myristoleyl Arachidonate within biological membranes is currently unavailable in scientific literature, this document synthesizes the known properties of its constituent fatty acids and the general characteristics of wax esters to hypothesize its behavior and significance. This guide is intended for researchers, scientists, and drug development professionals interested in lipid biochemistry, membrane biophysics, and novel therapeutic targets. We will delve into the individual roles of myristoleic acid and arachidonic acid in modulating membrane fluidity and signaling, as well as the established functions of protein myristoylation. Detailed experimental protocols for studying lipid behavior in membranes and diagrams of relevant signaling pathways are provided to facilitate future research in this area.
Introduction to this compound
This compound is a wax ester, a type of neutral lipid formed from the esterification of a fatty alcohol (myristoleyl alcohol, derived from myristoleic acid) and a fatty acid (arachidonic acid). Its chemical name is (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate, and it is identified by the CAS number 2692623-70-2. Another related compound, Myristyl Arachidonate (CAS 683274-21-7), is an ester of the saturated myristic acid and arachidonic acid.
Wax esters are generally known for their roles in energy storage and as hydrophobic, protective coatings on the surfaces of plants and insects[1][2][3]. While not typically considered primary components of cellular membranes in mammals, their presence in some microorganisms within the cell envelope suggests they may play a role in modulating membrane fluidity[4]. The highly nonpolar nature of wax esters would likely lead to their partitioning into the hydrophobic core of the lipid bilayer, should they be present.
Given the absence of direct research on this compound in lipid membranes, this guide will explore the well-documented effects of its constituent parts: myristoleic acid and arachidonic acid.
The Constituent Molecules: Properties and Functions
The behavior of this compound within a lipid membrane can be inferred from the physicochemical properties of its two constituent fatty acid chains.
Myristoleic Acid
Myristoleic acid (9-tetradecenoic acid) is a 14-carbon monounsaturated omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1[5]. While less common in nature than other fatty acids, it is found in the seed oil of plants from the Myristicaceae family[5]. Myristoylation, the attachment of a myristoyl group (from myristic acid) to the N-terminal glycine (B1666218) of proteins, is a crucial lipid modification that facilitates weak and reversible protein-membrane and protein-protein interactions[6]. This process is vital for targeting proteins to membranes and for their role in various signal transduction pathways[6][7].
Arachidonic Acid
Arachidonic acid (ARA) is a 20-carbon polyunsaturated omega-6 fatty acid with four cis-double bonds[8]. It is an abundant component of the phospholipids (B1166683) of cell membranes, particularly in the sn-2 position[9]. The presence of multiple double bonds gives ARA a kinked structure, which increases membrane fluidity and flexibility[9][10]. Beyond its structural role, ARA is a key precursor to a vast array of signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are involved in inflammation, immunity, and central nervous system functions[8][11]. The release of arachidonic acid from membrane phospholipids by phospholipase A2 is a critical step in initiating these signaling cascades[11][12][13].
Hypothesized Role of this compound in Lipid Membranes
Based on the properties of its components and the general nature of wax esters, we can hypothesize the following effects of this compound on lipid membrane composition and function:
-
Partitioning into the Bilayer Core: As a neutral, hydrophobic molecule, this compound would be expected to reside deep within the hydrophobic core of the lipid bilayer, minimizing its contact with the aqueous environment.
-
Disruption of Lipid Packing: The bulky and flexible nature of the arachidonate chain, combined with the monounsaturated myristoleyl chain, would likely disrupt the ordered packing of neighboring phospholipid acyl chains.
-
Modulation of Membrane Fluidity: The presence of the polyunsaturated arachidonate tail would be expected to increase membrane fluidity, similar to the effect of free arachidonic acid[9][10][14]. The extent of this effect would depend on its concentration within the membrane.
-
Influence on Membrane Thickness and Curvature: The insertion of a bulky wax ester into the bilayer could potentially alter local membrane thickness and induce curvature stress, which might influence the activity of membrane-associated proteins.
-
Formation of Lipid Domains: At higher concentrations, it is conceivable that this compound could segregate into specific lipid domains, influencing the lateral organization of the membrane.
Quantitative Data on Constituent Fatty Acids and Membrane Properties
While no quantitative data exists for this compound, the effects of its constituent fatty acids on model membranes have been studied.
| Fatty Acid | Model System | Measured Parameter | Observed Effect | Reference(s) |
| Arachidonic Acid | Rat Aortic Myocytes & Human Umbilical Vein Endothelial Cells | Membrane Fluidity (Fluorescence Anisotropy of DPH) | Increased membrane fluidity in a concentration-dependent manner (1 to 200 µM). | [15] |
| Arachidonic Acid | Model Erythrocyte Membrane (MD Simulations) | Area per lipid, Order parameters | Decreased ordering of the membrane compared to its trans isomer. | [16] |
| Oleic Acid (Monounsaturated) | Liposomes | Membrane Fluidity (Fluorescence Anisotropy) | Increased membrane fluidity. | [17] |
| Polyunsaturated Fatty Acids (PUFAs) | Human Mesenchymal Stem Cells, Cultured Human and Rodent Cells | Membrane Fluidity | Increased membrane fluidity. | [14] |
| Stearic Acid (Saturated) | Liposomes | Membrane Fluidity (Fluorescence Anisotropy) | Decreased membrane fluidity. | [17] |
Experimental Protocols
To facilitate research into the effects of this compound and other lipids on membrane properties, the following section details common experimental methodologies.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a widely used model system for studying the biophysical properties of lipid membranes due to their size, which allows for direct visualization with light microscopy.
Protocol: GUV Formation by Electroformation
-
Lipid Film Preparation:
-
Prepare a solution of the desired lipid composition (e.g., DOPC with a certain mole percentage of this compound) in chloroform (B151607) or a chloroform/methanol mixture to a final concentration of 1-2 mg/mL.
-
Spread a small volume (10-20 µL) of the lipid solution evenly onto the conductive surfaces of two indium tin oxide (ITO)-coated glass slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent.
-
-
Assembly of the Electroformation Chamber:
-
Create a chamber by placing a silicone or Teflon spacer between the two ITO slides, with the conductive sides facing each other.
-
Fill the chamber with a swelling solution, typically a non-ionic solution like sucrose, to avoid high conductivity.
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply a low-frequency AC electric field (e.g., 10 Hz, 1.1 V) for several hours (typically 2-3 hours) at a temperature above the phase transition temperature of the lipid mixture[18].
-
Gradually decrease the frequency and voltage to detach the newly formed vesicles from the electrode surface.
-
-
Harvesting GUVs:
-
Carefully collect the GUV suspension from the chamber using a pipette with a wide-bore tip to avoid shearing the vesicles[19].
-
Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to quantify the lateral diffusion of fluorescently labeled lipids or proteins within a membrane, providing a direct measure of membrane fluidity[5][20][21].
Protocol: Confocal FRAP on GUVs
-
Sample Preparation:
-
Prepare GUVs as described above, incorporating a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe (e.g., NBD-PE, Atto 647N-DOPE) into the lipid mixture.
-
Immobilize the GUVs on a coverslip, for example, by using a biotin-streptavidin linkage or by coating the surface with a protein like BSA.
-
-
Image Acquisition Setup:
-
Use a laser scanning confocal microscope equipped with the appropriate lasers and detectors for the chosen fluorescent probe.
-
Define a region of interest (ROI) on the membrane of a GUV.
-
-
FRAP Experiment:
-
Pre-bleach: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.
-
Photobleach: Irradiate the ROI with a short burst of high-intensity laser light to irreversibly photobleach the fluorophores within that region.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescent probe[22].
-
Visualization of Relevant Signaling Pathways
The constituent parts of this compound, myristate and arachidonate, are involved in crucial cellular signaling pathways.
Protein N-Myristoylation and Membrane Targeting
Myristoylation is a key post-translational modification that anchors proteins to cellular membranes, often acting as a molecular switch for signal transduction[6][7][23].
References
- 1. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 2. britannica.com [britannica.com]
- 3. lipotype.com [lipotype.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 6. Myristoylation - Wikipedia [en.wikipedia.org]
- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Giant Unilamellar Vesicles (GUVs) Using Polyacrylamide Gels [bio-protocol.org]
- 9. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Signal transduction pathways leading to arachidonic acid release from neutrophilic HL-60 cells. The involvement of G protein, protein kinase C and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipotype.com [lipotype.com]
- 15. Modulation of arachidonic acid release and membrane fluidity by albumin in vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 21. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 22. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Myristoleyl Arachidonate: A Technical Guide to Its Origins and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate (B1239269) is a specific wax ester, a molecule formed from the esterification of myristoleyl alcohol (derived from myristoleic acid) and arachidonic acid. Its chemical synonym is (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate, and its Chemical Abstracts Service (CAS) number is 2692623-70-2. Despite its defined chemical structure, a thorough review of the scientific literature reveals a significant lack of information regarding the natural sources, abundance in tissues, and specific biological functions of Myristoleyl arachidonate. Its availability from chemical suppliers suggests its primary use is as a research chemical.
This guide provides a comprehensive overview of the constituent components of this compound—myristoleic acid and arachidonic acid—as a proxy to understand its potential origins. Furthermore, it details the general biosynthetic pathways for wax esters and provides robust experimental protocols for the extraction and quantification of such molecules from biological matrices. This information is intended to equip researchers with the foundational knowledge and methodologies required to investigate the presence and potential roles of this compound and other rare wax esters.
Natural Sources and Abundance of Constituent Fatty Acids
Given the absence of data on this compound, understanding the distribution of its precursors is crucial.
Myristoleic Acid (14:1 n-5)
Myristoleic acid is a monounsaturated omega-5 fatty acid. It is relatively uncommon in nature compared to other fatty acids.[1]
Natural Sources:
-
Plant-based: The primary sources are the seed oils of plants from the Myristicaceae family, where it can constitute up to 30% of the oil.[1] It is also a component of Saw palmetto (Serenoa repens) extract.[1][2]
-
Animal-based: It is found in many animal depot fats, including butter and milk, though typically in smaller quantities.[2][3][4]
-
Marine organisms: It is present in the fats of various marine animals.[3]
Abundance in Human Tissues: Myristoleic acid is a minor component of human tissues. The table below summarizes its reported abundance.
| Tissue | Abundance (% of total fatty acids) | Reference(s) |
| Adipose Tissue | 0.3 - 0.7% | [4][5] |
| Adipose Tissue | Higher in Caucasians than Negroes | [6] |
Arachidonic Acid (20:4 n-6)
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes and a precursor to a wide range of signaling molecules.[7]
Natural Sources: Arachidonic acid is primarily found in animal-based foods. Plants do not synthesize arachidonic acid.
-
Meats: Beef, pork, and poultry are significant sources.
-
Organ Meats: Liver and kidney are particularly rich in AA.
-
Eggs: Egg yolks contain notable amounts of arachidonic acid.
-
Fish and Seafood: Both fatty and lean fish are good sources.
-
Dairy Products: Milk and butter contain arachidonic acid.[2]
Abundance in Human Tissues: Arachidonic acid is one of the most abundant polyunsaturated fatty acids in human tissues, particularly in the phospholipids (B1166683) of cell membranes.[7][8]
| Tissue | Abundance (% of phospholipid fatty acids) | Reference(s) |
| Brain | ~20% (similar to DHA) | [7] |
| Skeletal Muscle | 10 - 20% | [7][8] |
| Liver | High abundance | [7][8] |
| Platelets | Up to 25% | [8] |
| Mononuclear Cells | Up to 25% | [8] |
| Neutrophils | Up to 25% | [8] |
| Adipose Tissue | Positively correlated with age and BMI | [9] |
Biosynthesis of Precursors and this compound
Biosynthesis of Myristoleic Acid
Myristoleic acid is synthesized from the saturated fatty acid, myristic acid, through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[1]
Biosynthesis of Arachidonic Acid
Arachidonic acid is synthesized from the essential fatty acid linoleic acid through a series of desaturation and elongation steps primarily occurring in the endoplasmic reticulum.
Hypothetical Biosynthesis of this compound
This compound is a wax ester. In mammals, wax ester biosynthesis is a two-step process.[10] First, a fatty acid is reduced to a fatty alcohol. Second, this fatty alcohol is esterified to a fatty acyl-CoA by a wax synthase.[10][11]
Potential Signaling Pathways
There is no direct information on signaling pathways involving this compound. However, its hydrolysis would release arachidonic acid, a key precursor in the eicosanoid signaling cascade. The release of arachidonic acid from cellular membranes by phospholipase A2 enzymes is a critical step in initiating inflammatory and other physiological responses.[7][12][13]
Experimental Protocols
To investigate the presence and quantity of this compound in biological samples, a multi-step protocol involving lipid extraction, separation of lipid classes, and quantitative analysis is required.
Total Lipid Extraction (Folch Method)
This protocol is a standard method for extracting total lipids from tissues.
Materials:
-
Tissue sample (e.g., 20 mg)
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize the tissue sample in a 20:1 volume of chloroform:methanol (2:1, v/v). For a 20 mg sample, use 400 µL of the solvent mixture.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 80 µL for 400 µL of solvent).
-
Vortex the mixture thoroughly to ensure partitioning.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a known volume of a suitable solvent (e.g., chloroform or hexane) for further analysis.
Isolation of Wax Esters by Solid-Phase Extraction (SPE)
This protocol separates wax esters from other lipid classes in the total lipid extract.
Materials:
-
Dried total lipid extract
-
Silica (B1680970) gel SPE cartridge (e.g., 500 mg)
-
Heptane
-
Chloroform
-
Collection tubes
Procedure:
-
Pre-condition the silica gel SPE cartridge by washing with 5 mL of chloroform followed by 10 mL of heptane.
-
Dissolve the dried lipid extract in a small volume of chloroform (e.g., 200 µL).
-
Apply the dissolved sample to the pre-conditioned SPE cartridge.
-
Elute the wax esters with approximately 10-15 mL of heptane.[14] Other neutral lipids will be retained on the column.
-
Collect the eluate containing the wax esters.
-
Evaporate the solvent under a stream of nitrogen.
-
The resulting residue contains the purified wax ester fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and quantification of intact wax esters.
Materials:
-
Purified wax ester fraction
-
Internal standard (e.g., deuterated cholesteryl stearate)
-
Hexane or Chloroform for dilution
-
GC-MS system with a high-temperature capillary column
Procedure:
-
Sample Preparation:
-
Resuspend the dried wax ester fraction in a known volume of hexane.
-
Add a known amount of an appropriate internal standard.
-
-
GC-MS Analysis:
-
Injector: Set to a high temperature (e.g., 300°C) in splitless mode.[15]
-
Oven Program: Use a temperature gradient suitable for high molecular weight compounds. For example, start at 250°C, ramp up at 2°C/min to 350°C, and hold for 10 minutes.[15]
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification, and selected ion monitoring (SIM) can be used for sensitive quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with authentic standards.
-
This compound remains a poorly characterized lipid molecule. While its constituent fatty acids, myristoleic acid and arachidonic acid, are found in various natural sources and have known biosynthetic pathways, the natural occurrence and biological relevance of their esterified form are yet to be determined. The methodologies and foundational information provided in this guide offer a starting point for researchers aiming to explore the presence, abundance, and potential roles of this and other rare wax esters in biological systems. Such investigations are crucial for expanding our understanding of lipid diversity and function in health and disease.
References
- 1. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]
- 4. Human Metabolome Database: Showing metabocard for Myristoleic acid (HMDB0002000) [hmdb.ca]
- 5. foodb.ca [foodb.ca]
- 6. scilit.com [scilit.com]
- 7. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 8. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Wax biosynthesis [reactome.org]
- 12. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Myristoleyl arachidonate and protein myristoylation
An In-Depth Technical Guide to Protein Myristoylation and its Interplay with Cellular Signaling
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation is a critical lipid modification that influences the localization and function of a multitude of proteins involved in essential cellular processes, most notably signal transduction. This modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine (B1666218) residue of substrate proteins. Dysregulation of this process is implicated in various pathologies, including cancer, and viral and fungal infections, making NMT a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biochemistry of protein myristoylation, its functional consequences, and its role in disease. We delve into the interplay between myristoylation and other signaling molecules like arachidonic acid. Furthermore, this document serves as a practical resource by presenting detailed experimental protocols for studying myristoylation and summarizing key quantitative data for easy reference.
Introduction to Protein N-Myristoylation
N-myristoylation is a widespread and generally irreversible post-translational modification where a myristoyl group, derived from myristic acid (14:0), is attached via an amide bond to the α-amino group of an N-terminal glycine.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[3] The addition of this hydrophobic moiety facilitates weak and reversible protein-membrane and protein-protein interactions that are crucial for the correct subcellular localization and biological activity of many signaling proteins.[1][3]
This modification typically occurs co-translationally on nascent polypeptide chains after the initiator methionine is cleaved to expose the N-terminal glycine.[3][4] However, post-translational myristoylation can also occur, often following a caspase cleavage event during apoptosis which exposes an internal glycine residue.[1][3]
While N-myristoylation specifically involves myristic acid, it is important to distinguish its role from other lipid signaling molecules. For instance, arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key signaling molecule in its own right and a precursor to eicosanoids.[5] The term "myristoleyl arachidonate" does not correspond to a known substrate in protein acylation; rather, myristoylation and arachidonic acid signaling represent distinct but occasionally intersecting pathways. For example, some myristoylated proteins are involved in regulating arachidonic acid metabolism.[6]
The N-Myristoyltransferase (NMT) Enzyme
NMTs are the sole enzymes responsible for catalyzing N-myristoylation. In humans, two isozymes, NMT1 and NMT2, perform this function and are encoded by distinct genes.[7] These enzymes are essential for the viability of numerous eukaryotes, including pathogenic fungi and protozoa, and are also implicated in the replication of certain viruses that hijack the host's NMT.[2][3] The essential nature of NMT in these organisms, coupled with its upregulation in several human cancers, has positioned it as a significant drug target.[2][3]
The Biochemical Mechanism of N-Myristoylation
The enzymatic process of myristoylation is a highly ordered reaction essential for cellular function.
Substrates: Myristoyl-CoA and Target Proteins
The two primary substrates for NMT are myristoyl-Coenzyme A (myristoyl-CoA) and a target protein bearing an N-terminal glycine. Myristoyl-CoA serves as the activated donor of the myristoyl group.[8] Target proteins are recognized by a consensus sequence, which is typically Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is cleaved prior to myristoylation.
The NMT Catalytic Cycle
NMT follows a sequential, ordered Bi-Bi reaction mechanism.[3] First, myristoyl-CoA binds to the apoenzyme, which induces a conformational change that creates a binding pocket for the polypeptide substrate. The N-terminal glycine's amine group then performs a nucleophilic attack on the thioester carbonyl of the bound myristoyl-CoA. This results in the formation of a stable amide bond and the release of Coenzyme A, followed by the release of the myristoylated protein.[3]
Caption: The ordered Bi-Bi catalytic cycle of N-myristoyltransferase (NMT).
Functional Consequences of Protein Myristoylation
Myristoylation is a key regulator of protein function, primarily by controlling subcellular localization and interactions.
Membrane Targeting and the Myristoyl Switch
The myristoyl group's hydrophobicity is generally insufficient on its own for stable membrane anchoring. Often, a second signal, such as a polybasic region or palmitoylation, is required for high-affinity membrane association. This dual-signal requirement forms the basis of "myristoyl switches," where the myristoyl group is reversibly exposed or sequestered in response to cellular signals (e.g., ligand binding, phosphorylation, or GTP binding), thereby controlling the protein's association with the membrane.[1] For example, the proto-oncogene tyrosine-protein kinase Src is activated when its myristoyl group is exposed, allowing it to localize to the plasma membrane and phosphorylate downstream targets.[1]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
Predicted Enzymatic Synthesis of Myristoleyl Arachidonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the predicted enzymatic synthesis of Myristoleyl Arachidonate, a novel wax ester composed of myristoleic acid and arachidonic acid. Given the absence of established protocols for this specific molecule, this document provides a comprehensive, predicted methodology based on established principles of lipase-catalyzed esterification and wax ester biosynthesis. This guide details the necessary substrates, enzyme selection, proposed reaction conditions, and purification and analytical techniques. Furthermore, a predicted signaling pathway for this compound is proposed, drawing upon the known biological activities of its constituent fatty acids. This document is intended to serve as a foundational resource for researchers and professionals in drug development and lipid biochemistry to stimulate further investigation into the synthesis and potential therapeutic applications of this compound.
Introduction
This compound is a wax ester formed from the esterification of myristoleyl alcohol (derived from myristoleic acid, a C14:1 monounsaturated fatty acid) and arachidonic acid (a C20:4 polyunsaturated fatty acid). Wax esters are known for their diverse biological roles, including energy storage and as protective coatings.[1] The unique combination of a monounsaturated and a polyunsaturated fatty acid in this compound suggests potential for novel bioactivity. Arachidonic acid is a precursor to a wide range of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation and other physiological processes. Fatty acids and their derivatives can also act as signaling molecules, influencing various cellular pathways.[2] This guide provides a predictive framework for the enzymatic synthesis of this compound and explores its potential biological significance.
Predicted Enzymatic Synthesis Pathways
Two primary enzymatic routes are predicted for the synthesis of this compound: lipase-catalyzed esterification and a two-step pathway involving fatty acyl-CoA reductase (FAR) and wax synthase (WS).
Lipase-Catalyzed Esterification
This approach involves the direct esterification of myristoleyl alcohol and arachidonic acid using a lipase (B570770) enzyme. Lipases are widely used for the synthesis of esters due to their stability and selectivity.[3][4] Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RMIM (from Rhizomucor miehei), are particularly effective for wax ester synthesis.[3][5]
Wax Synthase-Mediated Synthesis
This pathway mimics the natural biosynthesis of wax esters.[3] It involves two key enzymes:
-
Fatty Acyl-CoA Reductase (FAR): Reduces a fatty acyl-CoA (in this case, myristoleoyl-CoA) to its corresponding fatty alcohol (myristoleyl alcohol).
-
Wax Synthase (WS): Catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA (arachidonoyl-CoA) to produce the wax ester.[6][7]
Experimental Protocols
The following protocols are predictive and based on established methodologies for the synthesis of similar wax esters. Optimization will be necessary for maximizing the yield of this compound.
Lipase-Catalyzed Esterification Protocol
This protocol is adapted from methodologies for the synthesis of other wax esters using immobilized lipases.[5][8]
Materials:
-
Myristoleyl alcohol
-
Arachidonic acid
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RMIM from Rhizomucor miehei)[3][5]
-
Organic solvent (e.g., n-hexane, toluene)[5]
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Substrate Preparation: Dissolve equimolar amounts of myristoleyl alcohol and arachidonic acid in the chosen organic solvent (e.g., n-hexane) in the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied (e.g., 10-50% by weight of substrates) to optimize the reaction rate.[5]
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 45-65 °C) with constant stirring for a specified duration (e.g., 1-24 hours).[5]
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of this compound.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[5]
-
Product Purification: Remove the solvent under reduced pressure. The crude product can be purified using column chromatography on silica (B1680970) gel.[9]
Table 1: Predicted Optimal Conditions for Lipase-Catalyzed Synthesis of this compound
| Parameter | Predicted Optimal Range | Rationale/Reference |
| Enzyme | Novozym 435 (Candida antarctica) | High efficiency in wax ester synthesis.[3][5] |
| Substrates | Myristoleyl alcohol, Arachidonic acid | Direct precursors for this compound. |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:3 | A slight excess of one substrate can drive the reaction.[5] |
| Solvent | n-Hexane | Commonly used and effective for lipase-catalyzed esterifications.[5] |
| Temperature | 50-60 °C | Optimal range for many immobilized lipases.[5][8] |
| Enzyme Loading | 20-40% (w/w of substrates) | Higher loading can increase reaction rate.[5] |
| Reaction Time | 4-24 hours | Dependent on other reaction parameters.[5] |
Purification and Analysis
Purification:
The synthesized this compound can be purified from the reaction mixture using column chromatography with a silica gel stationary phase. A non-polar solvent system, such as hexane (B92381) with a small percentage of diethyl ether, is likely to be effective for elution.[9]
Analysis:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product. High-temperature GC/MS may be necessary due to the low volatility of wax esters.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the synthesized this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.[10]
Table 2: Predicted Analytical Data for this compound
| Analytical Technique | Predicted Key Features |
| GC-MS | A molecular ion peak corresponding to the molecular weight of this compound (C34H56O2, MW: 504.8 g/mol ). Fragmentation patterns characteristic of the myristoleyl and arachidonoyl moieties.[1][10] |
| ¹H NMR | Signals corresponding to the olefinic protons of both fatty acid chains, a triplet for the methylene (B1212753) group adjacent to the ester oxygen, and signals for the numerous methylene and terminal methyl groups. |
| ¹³C NMR | A signal for the ester carbonyl carbon, signals for the olefinic carbons, and a series of signals for the aliphatic carbons. |
| FTIR | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. |
Predicted Signaling Pathway and Biological Relevance
While the specific signaling pathway of this compound is unknown, a predicted pathway can be hypothesized based on the known biological activities of its constituent fatty acids.
Arachidonic acid is a well-known precursor to eicosanoids, which are potent signaling molecules involved in inflammation, immunity, and other physiological processes. Myristoleic acid, a monounsaturated fatty acid, can influence membrane fluidity and cellular signaling.[12] It is plausible that this compound could act as a stable, intracellular pool of both myristoleic acid and arachidonic acid, which can be released by cellular lipases to participate in downstream signaling events.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the enzymatic synthesis of this compound. The proposed lipase-catalyzed and wax synthase-mediated pathways offer viable starting points for laboratory synthesis. The detailed, albeit predicted, experimental protocols and analytical methods are intended to facilitate the practical realization of this synthesis. Furthermore, the hypothesized signaling pathway underscores the potential biological significance of this novel wax ester, warranting further investigation into its physiological roles and therapeutic potential. This document aims to be a catalyst for research into this and other novel complex lipids, paving the way for new discoveries in drug development and the broader life sciences.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wax synthase MhWS2 from Marinobacter hydrocarbonoclasticus: substrate specificity and biotechnological potential for wax ester production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. bioone.org [bioone.org]
- 11. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Dualistic Role of Myristoleyl Arachidonate in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl arachidonate (B1239269), a wax ester composed of myristoleic acid and arachidonic acid, is a lipid molecule with a theoretically complex and potentially dualistic role in the inflammatory cascade. While direct research on myristoleyl arachidonate is limited, its biological activity is hypothesized to be primarily mediated through the enzymatic hydrolysis and subsequent release of its constituent fatty acids. Arachidonic acid is a well-established precursor to a wide array of pro-inflammatory eicosanoids, but also to anti-inflammatory lipoxins. Conversely, myristoleic acid's role in inflammation is less defined, with evidence suggesting potential anti-inflammatory and metabolic regulatory properties. This technical guide provides a comprehensive overview of the putative role of this compound in the inflammatory response by examining the well-documented activities of its constituent molecules. We will delve into the metabolic pathways, signaling cascades, and potential therapeutic implications for drug development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a key contributor to a multitude of chronic diseases. Lipid mediators, particularly those derived from polyunsaturated fatty acids (PUFAs), are critical regulators of the inflammatory response.
This compound is a wax ester, a class of lipids formed from a fatty acid and a fatty alcohol. In this case, it is the ester of the omega-5 monounsaturated fatty acid, myristoleic acid, and the omega-6 polyunsaturated fatty acid, arachidonic acid. The biological significance of this compound in inflammation has not been extensively studied. However, based on the well-characterized roles of its constituent fatty acids, a hypothetical mechanism of action can be proposed. It is likely that this compound serves as a storage and delivery vehicle for myristoleic and arachidonic acids, which are released upon enzymatic cleavage by esterases or lipases. The subsequent inflammatory effects would then be dictated by the downstream metabolism of these fatty acids.
The Pro-Inflammatory Potential: The Arachidonic Acid Component
Arachidonic acid (AA) is a major component of mammalian cell membranes, where it is esterified in phospholipids.[1][2] Upon cellular stimulation by inflammatory signals, AA is liberated by the action of phospholipase A2 (PLA2).[3][4] Free AA is then rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the generation of potent pro-inflammatory lipid mediators known as eicosanoids.[5][6][7]
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for a variety of prostaglandins (B1171923) and thromboxanes.[7]
-
Prostaglandins (e.g., PGE2, PGD2): These molecules are potent mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[5]
-
Thromboxanes (e.g., TXA2): Primarily produced by platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
Lipoxygenase (LOX) Pathway
The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes and lipoxins.
-
Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4): These are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.[5]
The Anti-Inflammatory Facet of Arachidonic Acid Metabolism
Paradoxically, arachidonic acid can also be a substrate for the synthesis of anti-inflammatory mediators. The transcellular biosynthesis involving 12/15-LOX and 5-LOX can lead to the production of lipoxins (e.g., LXA4, LXB4).[8] Lipoxins are considered specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation by inhibiting neutrophil chemotaxis and adhesion, and stimulating macrophage efferocytosis (clearance of apoptotic cells).[1]
The Modulatory Potential: The Myristoleic Acid Component
Myristoleic acid (9-tetradecenoic acid) is a less abundant monounsaturated omega-5 fatty acid. Its role in inflammation is not as extensively studied as that of arachidonic acid, but emerging evidence suggests it may have modulatory, and potentially anti-inflammatory, effects.
Studies on myristoleic acid have indicated its ability to reduce adiposity through the activation of brown adipose tissue (BAT) and the formation of beige fat.[9] Obesity is often associated with a state of chronic low-grade inflammation, and by improving metabolic parameters, myristoleic acid could indirectly exert anti-inflammatory effects.[9]
However, it is important to note that some studies have associated higher levels of serum monounsaturated fatty acids with inflammation in the context of obesity.[10] Furthermore, its saturated counterpart, myristic acid, has been shown to aggravate high-fat diet-induced adipose inflammation and systemic insulin (B600854) resistance in mice.[11]
Hypothetical Mechanism of Action of this compound
The overall effect of this compound on the inflammatory response is likely dependent on several factors:
-
Enzymatic Cleavage: The rate and location of hydrolysis of the wax ester bond will determine the bioavailability of free myristoleic acid and arachidonic acid. This could be mediated by various esterases and lipases.
-
Cellular Context: The specific cell types involved and their predominant metabolic pathways for arachidonic acid (COX vs. LOX, pro-inflammatory vs. pro-resolving) will be critical.
-
Metabolic State: The underlying metabolic health of the individual or system may influence the effects of myristoleic acid.
Caption: Hypothetical metabolism of this compound.
Experimental Protocols
As direct experimental data on this compound is scarce, this section outlines key experimental protocols that are widely used to study the inflammatory effects of its constituent fatty acids.
In Vitro Assessment of Inflammatory Responses
-
Cell Culture:
-
Cell Lines: Macrophage-like cell lines (e.g., RAW 264.7, THP-1), endothelial cells (e.g., HUVECs), and primary immune cells are commonly used.
-
Stimulation: Cells are typically stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of the fatty acid being tested.
-
-
Cytokine and Chemokine Measurement:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method to quantify the secretion of specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) in cell culture supernatants.
-
Multiplex Assays (e.g., Luminex): Allows for the simultaneous measurement of multiple analytes from a single sample.
-
-
Eicosanoid Measurement:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for the identification and quantification of various prostaglandins, leukotrienes, and lipoxins.
-
-
Gene Expression Analysis:
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes (e.g., COX-2, iNOS, TNF-α).
-
Caption: In vitro experimental workflow.
In Vivo Assessment of Inflammatory Responses
-
Animal Models:
-
LPS-induced Endotoxemia: A model of systemic inflammation where animals are injected with LPS.
-
Carrageenan-induced Paw Edema: A model of acute localized inflammation.
-
Collagen-induced Arthritis: A model for studying chronic inflammatory diseases like rheumatoid arthritis.
-
-
Sample Collection: Blood, peritoneal lavage fluid, and specific tissues are collected for analysis.
-
Analysis:
-
Histology: Tissues are sectioned and stained to assess immune cell infiltration and tissue damage.
-
Flow Cytometry: To characterize and quantify immune cell populations in blood and tissues.
-
Measurement of Inflammatory Mediators: As described for in vitro studies, using samples from the in vivo models.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on arachidonic acid and myristoleic acid, which can serve as a reference for hypothesizing the effects of this compound.
Table 1: Effects of Arachidonic Acid on Inflammatory Mediator Production
| Cell Type | Stimulus | Arachidonic Acid Concentration | Measured Mediator | Change | Reference |
| Jurkat T cells | - | 5 µM | IL-2, INF-γ | Decrease | [12] |
| Jurkat T cells | - | 5 µM | Gene Expression | 20.5% of genes changed | [12] |
Table 2: Effects of Myristic Acid (Saturated Counterpart of Myristoleic Acid) on Inflammation
| Animal Model | Diet | Myristic Acid Concentration | Outcome | Change | Reference |
| C57BL/6 Mice | High Fat | 3% of diet | Adipose Tissue Inflammation | Increase | [11] |
| C57BL/6 Mice | High Fat | 3% of diet | Systemic Insulin Resistance | Increase | [11] |
Conclusion and Future Directions
This compound is a molecule of interest at the crossroads of pro- and anti-inflammatory signaling. Based on the current understanding of its constituent fatty acids, it is hypothesized that this compound acts as a precursor that, upon hydrolysis, releases arachidonic acid and myristoleic acid. The subsequent biological effects are likely to be a complex interplay between the pro-inflammatory eicosanoids derived from arachidonic acid, the pro-resolving lipoxins also from arachidonic acid, and the potential modulatory effects of myristoleic acid.
Future research should focus on directly investigating the effects of this compound in various in vitro and in vivo models of inflammation. Key research questions include:
-
What are the specific enzymes responsible for the hydrolysis of this compound?
-
Does the wax ester structure provide a "slow-release" mechanism for arachidonic acid, and how does this impact the kinetics of the inflammatory response?
-
What is the net effect of the simultaneous release of arachidonic acid and myristoleic acid on immune cell function and inflammatory mediator production?
Answering these questions will be crucial for understanding the true biological role of this compound and for exploring its potential as a therapeutic agent or a target for drug development in inflammatory diseases.
References
- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 3. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. researchgate.net [researchgate.net]
- 9. gut.bmj.com [gut.bmj.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of arachidonic acid on proliferation, cytokines production and pleiotropic genes expression in Jurkat cells--a comparison with oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of Arachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, plays a crucial role in a myriad of cellular processes, including inflammation, signal transduction, and membrane fluidity. Its bioavailability is tightly regulated through a complex interplay of uptake, transport, and metabolic pathways. Understanding the mechanisms governing the cellular handling of arachidonic acid is paramount for developing therapeutic strategies targeting diseases where its metabolism is dysregulated. This technical guide provides a comprehensive overview of the current understanding of arachidonic acid's cellular uptake and intracellular transport, with a focus on key protein players, experimental methodologies, and relevant quantitative data. While the primary focus is on arachidonic acid, the principles discussed herein are broadly applicable to the transport of other long-chain fatty acids.
Introduction
The cellular entry and subsequent intracellular trafficking of arachidonic acid are critical determinants of its metabolic fate. Once inside the cell, arachidonic acid can be esterified into phospholipids, serving as a reservoir, or be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes to generate a diverse array of bioactive lipid mediators known as eicosanoids. The regulation of free arachidonic acid levels is therefore essential for maintaining cellular homeostasis. This guide will delve into the protein-facilitated transport mechanisms across the plasma membrane and the intracellular chaperones that guide arachidonic acid to its various destinations.
Cellular Uptake of Arachidonic Acid
The passage of arachidonic acid across the plasma membrane is a multifaceted process that involves both passive diffusion and protein-facilitated transport. While the lipid-soluble nature of fatty acids allows for some degree of passive movement across the lipid bilayer, there is substantial evidence for the involvement of membrane-associated proteins that enhance the efficiency and specificity of uptake.
Several key proteins have been implicated in the facilitated uptake of long-chain fatty acids, including arachidonic acid:
-
Fatty Acid Translocase (FAT/CD36): A heavily glycosylated membrane protein that binds long-chain fatty acids with high affinity.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane, some of which possess acyl-CoA synthetase activity, effectively "trapping" the fatty acid inside the cell by converting it to its CoA ester.
-
Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm): This protein is thought to increase the local concentration of fatty acids at the membrane surface, thereby promoting their uptake.
The uptake of arachidonate (B1239269) has been shown to be an energy-dependent process in neutrophils, with a half-saturation concentration of 4.8 nmol/mg of cell protein. This transport can be inhibited by various compounds, including protease, chemical protein modifying reagents, and anion transport inhibitors.
Quantitative Data on Arachidonic Acid Uptake
| Cell Type | Parameter | Value | Reference |
| Human Neutrophils | Km for uptake | 4.8 nmol/mg protein | |
| Human Astrocytoma CCF-STTGI (for 2-arachidonylglycerol) | Km for uptake | 0.7 ± 0.1 µM | |
| Rat Myocytes | Increase in AA oxidation with enoximone | 94% at 0.25 mM | |
| Rat Myocytes | Increase in AA uptake with enoximone | 27% at 0.25 mM | |
| Human Embryonic Kidney-293 (HEK-293) cells expressing human dopamine (B1211576) transporter | Inhibition of dopamine uptake by 80 µM arachidonic acid | Significant reduction in Vmax |
Intracellular Transport and Trafficking
Once inside the cell, the journey of arachidonic acid is far from over. Due to its hydrophobic nature, its movement through the aqueous cytoplasm is facilitated by a class of small, soluble proteins known as Fatty Acid-Binding Proteins (FABPs) . These proteins act as intracellular chaperones, solubilizing fatty acids and directing them to specific organelles and metabolic pathways.
FABPs are proposed to deliver fatty acids to:
In Silico Prediction of Myristoleyl Arachidonate Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate (B1239269) is a complex lipid molecule composed of myristoleic acid and arachidonic acid. As a derivative of arachidonic acid, a key signaling molecule, it is hypothesized to interact with a variety of protein targets, influencing physiological and pathophysiological processes. Arachidonic acid and its metabolites are known to play roles in inflammation, cell signaling, and the regulation of ion channels and enzymes.[1][2] Furthermore, esters of arachidonic acid have demonstrated biological activities, including antibacterial effects.[3][4] This guide provides a comprehensive in silico workflow for the identification and characterization of potential protein targets of Myristoleyl arachidonate, leveraging a multi-faceted computational approach. By employing these predictive methods, researchers can efficiently generate hypotheses for subsequent experimental validation, accelerating the drug discovery and development process.
In Silico Target Prediction Workflow
The prediction of protein targets for a novel or uncharacterized small molecule like this compound necessitates a systematic and multi-pronged in silico approach. The workflow integrates several computational techniques to enhance the robustness of the predictions.
Data Presentation: Predicted Target Profile
The following table summarizes hypothetical quantitative data that could be generated from the in silico workflow for a selection of predicted protein targets for this compound. This data is for illustrative purposes and would need to be generated by executing the described experimental protocols.
| Predicted Target | Gene Symbol | Target Class | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Machine Learning Confidence (%) | Druggability Score |
| 5-Lipoxygenase | ALOX5 | Oxidoreductase | -9.8 | 0.85 | 92 | 0.78 |
| Cyclooxygenase-2 | PTGS2 | Oxidoreductase | -9.5 | 0.81 | 88 | 0.85 |
| Fatty Acid Amide Hydrolase | FAAH | Hydrolase | -9.2 | 0.79 | 85 | 0.81 |
| N-myristoyltransferase 1 | NMT1 | Transferase | -8.9 | 0.75 | 82 | 0.75 |
| Peroxisome Proliferator-Activated Receptor Gamma | PPARG | Nuclear Receptor | -8.5 | 0.72 | 79 | 0.92 |
| Transient Receptor Potential Vanilloid 1 | TRPV1 | Ion Channel | -8.2 | 0.68 | 75 | 0.69 |
| 14-3-3 protein zeta/delta | YWHAZ | Adaptor Protein | -7.9 | 0.65 | 71 | 0.61 |
Experimental Protocols
Ligand Preparation
-
3D Structure Generation:
-
Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a chemical sketcher). A likely structure is an ester of myristoleic acid and arachidonic acid on a glycerol (B35011) backbone.
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Generate multiple conformers to account for the flexibility of the lipid molecule.
-
Reverse Docking
Reverse docking is a computational technique that docks a single ligand against a library of protein structures to identify potential binding partners.[5][6][7]
-
Target Database Preparation:
-
Compile a database of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins or proteins known to interact with lipids.
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states at a physiological pH.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.
-
Define the search space for each protein, which can be the entire protein surface (blind docking) or a predicted binding pocket.
-
Dock the prepared 3D structure of this compound into the search space of each protein in the database.
-
The docking algorithm will generate multiple binding poses and calculate a binding affinity score (e.g., in kcal/mol) for each pose.
-
-
Hit Identification and Scoring:
-
Rank the proteins based on their docking scores. Proteins with lower (more favorable) binding energies are considered potential hits.
-
Visually inspect the binding poses of the top-ranked hits to assess the quality of the interaction, looking for favorable contacts such as hydrophobic interactions and hydrogen bonds.
-
Pharmacophore Modeling and Virtual Screening
A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific target.
-
Pharmacophore Model Generation:
-
Ligand-based: If a set of known active ligands for a particular target class (e.g., FAAH inhibitors) is available, these can be aligned to generate a common feature pharmacophore model.[8]
-
Structure-based: A pharmacophore model can be derived from the key interactions observed in the binding site of a protein structure obtained from reverse docking or from a known protein-ligand complex.
-
-
Virtual Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of commercially available or proprietary compounds, including this compound.
-
The screening software will identify molecules that can adopt a conformation matching the pharmacophore model.
-
A fit score is calculated for each molecule, indicating how well it matches the pharmacophore.
-
Machine Learning-Based Prediction
Machine learning models can be trained on large datasets of known protein-lipid interactions to predict new interactions.[9][10]
-
Dataset Collection:
-
Model Training:
-
Select a suitable machine learning algorithm, such as a Random Forest classifier or a deep neural network.
-
Train the model on the collected dataset to learn the patterns that distinguish interacting from non-interacting protein-lipid pairs.
-
-
Target Prediction:
-
Input the features of this compound and a library of potential protein targets into the trained model.
-
The model will output a probability or confidence score for the interaction between this compound and each protein.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the known roles of its constituent fatty acids.
Conclusion
The in silico prediction of protein targets for this compound provides a powerful and cost-effective strategy for generating testable hypotheses. By combining reverse docking, pharmacophore modeling, and machine learning approaches, researchers can narrow down the vast proteomic landscape to a manageable number of high-probability targets. The workflow and methodologies detailed in this guide offer a robust framework for initiating the exploration of the biological functions of this compound and its potential as a therapeutic agent. It is crucial to emphasize that in silico predictions are the first step and require rigorous experimental validation to confirm the identified protein-ligand interactions and their biological relevance.
References
- 1. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipids including cholesteryl linoleate and cholesteryl arachidonate contribute to the inherent antibacterial activity of human nasal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A machine learning model for the proteome-wide prediction of lipid-interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.gatech.edu [chemistry.gatech.edu]
- 13. The MemProtMD database: a resource for membrane-embedded protein structures and their lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.gatech.edu [research.gatech.edu]
Methodological & Application
Application Notes and Protocols for Myristoleyl Arachidonate Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate (B1239269) is a naturally occurring wax ester composed of myristoleic acid and the essential omega-6 fatty acid, arachidonic acid. As a lipid molecule, it is integral to various biological processes and is a subject of growing interest in drug development and biomedical research. Arachidonic acid, a component of myristoleyl arachidonate, is a key precursor to a diverse range of signaling molecules known as eicosanoids, which are involved in inflammation, immunity, and central nervous system functions.[1][2][3][4][5] The accurate and efficient extraction of this compound from tissues is a critical first step for its quantification and the study of its physiological and pathological roles.
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from biological tissues. The methodologies described are based on established lipid extraction techniques and are optimized for the recovery and stability of this specific wax ester.
Principles of Extraction
The extraction of lipids from biological tissues requires the disruption of cellular membranes and the separation of lipids from other cellular components like proteins and nucleic acids.[6][7] A combination of polar and non-polar solvents is typically used to achieve this.[6] The choice of solvent system is critical for maximizing the recovery of the target lipid while minimizing the co-extraction of interfering substances.[6][8]
For a moderately non-polar lipid like this compound, a robust extraction method is necessary to ensure complete recovery from the complex tissue matrix. The classic Folch and Bligh & Dyer methods, which utilize a chloroform-methanol mixture, are considered gold standards for total lipid extraction from animal tissues.[6][9] Modifications of these methods, such as the use of methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform (B151607), have also been developed and are widely used in lipidomics.[8]
Experimental Protocols
This section details two recommended protocols for the extraction of this compound from tissues: the modified Folch method and the MTBE method. The choice of method may depend on the specific tissue type, sample size, and downstream analytical techniques.
Protocol 1: Modified Folch Method
This protocol is a robust and widely used method for the extraction of a broad range of lipids, including wax esters.[6][8][9]
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Chloroform
-
0.9% NaCl solution (ice-cold)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh 10-50 mg of tissue and place it in a suitable homogenization tube.
-
Add 1 mL of ice-cold methanol to the tube.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Solvent Extraction:
-
Add 2 mL of chloroform to the homogenate. The chloroform to methanol ratio should be 2:1 (v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at room temperature for 30 minutes with occasional vortexing to ensure complete extraction.
-
-
Phase Separation:
-
Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Avoid disturbing the protein interface between the two phases.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol, methanol/chloroform).
-
Protocol 2: Methyl-tert-butyl ether (MTBE) Method
This method offers a less toxic alternative to chloroform and is highly efficient for extracting a wide range of lipids.[8][10]
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenizer
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh 10-50 mg of tissue and place it in a homogenization tube.
-
Add 300 µL of methanol to the tube.
-
Homogenize the tissue thoroughly on ice.
-
-
Solvent Extraction:
-
Add 1 mL of MTBE to the homogenate.
-
Vortex the mixture for 1 minute and incubate on a shaker for 30 minutes at room temperature.
-
-
Phase Separation:
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.
-
-
Lipid Recovery:
-
Carefully collect the upper organic phase and transfer it to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent for downstream analysis.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two extraction protocols.
| Parameter | Modified Folch Method | MTBE Method |
| Solvent System | Chloroform:Methanol (2:1, v/v) | MTBE:Methanol (10:3, v/v) |
| Toxicity | High (due to Chloroform) | Moderate |
| Extraction Efficiency | High for a broad range of lipids | High, particularly for non-polar lipids |
| Throughput | Moderate | High |
| Phase Separation | Lower organic phase contains lipids | Upper organic phase contains lipids |
| Downstream Compatibility | LC-MS, GC-MS | LC-MS, GC-MS |
Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids like this compound from complex biological matrices.[11][12]
Key Steps in LC-MS/MS Quantification:
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from other lipids in the extract.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for the ionization of wax esters.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for this compound.
Signaling Pathways and Experimental Workflows
This compound and Arachidonic Acid Signaling
This compound can serve as a storage and delivery vehicle for arachidonic acid. Upon enzymatic hydrolysis, arachidonic acid is released and can enter several metabolic pathways to produce a variety of bioactive eicosanoids.[2][3][4]
Caption: Arachidonic Acid Metabolic Pathways.
Experimental Workflow for this compound Analysis
The overall workflow for the extraction and analysis of this compound from tissues is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: this compound Extraction and Analysis Workflow.
References
- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 9. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 10. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of arachidonic acid, endocannabinoids, N-acylethanolamines and steroids in biological samples by LCMS/MS: Fit to purpose - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for Myristoleyl arachidonate quantification
An LC-MS/MS method for the quantification of Myristoleyl arachidonate (B1239269) has been developed. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this specific diacylglycerol (DAG). The method is suitable for researchers, scientists, and drug development professionals requiring sensitive and specific quantification of Myristoleyl arachidonate in biological matrices such as plasma.
This compound is a diacylglycerol comprised of myristoleic acid (a 14-carbon monounsaturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). While the specific signaling roles of this molecule are a subject of ongoing research, its components are of significant biological interest. Diacylglycerols are critical second messengers in cellular signaling, and arachidonic acid is a precursor to a vast array of signaling lipids known as eicosanoids, which are involved in inflammation, immunity, and central nervous system functions.[1][2] Accurate quantification of specific DAGs like this compound is crucial for understanding lipid metabolism and its role in various physiological and pathological processes.
This method employs a liquid-liquid extraction procedure for sample preparation, followed by reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol is adapted from established lipid extraction methods to ensure efficient recovery of diacylglycerols.[3][4]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., d5-DAG(16:0/18:1) at 1 µg/mL in methanol)
-
Methyl-tert-butyl ether (MTBE), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated at 4°C)
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 750 µL of MTBE and vortex for 1 minute to ensure thorough mixing.
-
Add 180 µL of LC-MS grade water and vortex for 30 seconds.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Two distinct phases will form.
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new tube.
-
Dry the extracted organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile/Isopropanol/Water) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is employed to resolve this compound from other lipid species based on its hydrophobicity.[5][6]
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[5]
-
Column Temperature: 50°C
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 65 | 35 |
| 2.0 | 20 | 80 |
| 12.0 | 0 | 100 |
| 14.0 | 0 | 100 |
| 14.1 | 65 | 35 |
| 18.0 | 65 | 35 |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used for targeted quantification using electrospray ionization.
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: +4500 V[7]
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: High
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 60 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative analysis is achieved by monitoring specific precursor-to-product ion transitions for this compound and its internal standard. The precursor ion corresponds to the ammonium adduct [M+NH4]+. Product ions are generated from the neutral loss of one of the fatty acid chains.
Table 2: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 602.5 | 359.3 (Loss of Myristoleic Acid) | 100 | 80 | 25 |
| This compound | 602.5 | 281.3 (Loss of Arachidonic Acid) | 100 | 80 | 35 |
| d5-DAG(16:0/18:1) (IS) | 627.5 | 344.3 (Loss of Palmitic Acid) | 100 | 80 | 25 |
Note: Declustering Potential and Collision Energy values are typical starting points and should be optimized for the specific instrument used.
Table 3: Representative Method Validation Data
The performance of this method should be validated according to regulatory guidelines. The following table presents expected performance characteristics based on similar lipidomics assays.[3][8][9][10]
| Parameter | This compound |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (Recovery %) | 90 - 110% |
| Matrix Effect (%) | 92 - 108% |
Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: Key metabolic pathways of arachidonic acid.[1][11]
References
- 1. Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Myristoleyl Arachidonate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and potential research applications of Myristoleyl arachidonate (B1239269). This document is intended to guide researchers in the life sciences and drug development in producing this specific wax ester for investigational use.
Introduction
Myristoleyl arachidonate is a wax ester composed of myristoleyl alcohol and arachidonic acid. Wax esters are a class of neutral lipids that serve as energy storage compounds and have various industrial applications in cosmetics, lubricants, and pharmaceuticals.[1][2] In biological systems, esters of arachidonic acid are of significant interest due to the central role of arachidonic acid as a precursor to a wide array of signaling molecules, including prostaglandins (B1171923) and leukotrienes.[3][4] While the specific biological functions of this compound are not extensively documented in publicly available literature, its constituent parts suggest potential involvement in inflammatory pathways and other physiological processes.
This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, methods for its purification, and a discussion of its potential research applications based on the known bioactivities of related lipid molecules.
Data Presentation
Table 1: Summary of Synthesis Methods for Wax Esters
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TSA) | Immobilized Lipase (B570770) (e.g., Novozym 435, Lipozyme RMIM) |
| Reaction Temperature | 60-100°C | 40-60°C |
| Solvent | Toluene (B28343), Hexane (B92381) (often with Dean-Stark trap) | Solvent-free or non-polar organic solvent (e.g., Hexane) |
| Typical Reaction Time | 4-24 hours | 8-24 hours |
| Reported Yields | >90% | 90-98% |
| Key Advantages | High throughput, well-established | Mild reaction conditions, high specificity, "green" chemistry |
| Key Disadvantages | Harsh conditions, potential for side reactions | Higher catalyst cost, potentially slower reaction rates |
Table 2: Purification Parameters for Wax Esters
| Purification Method | Stationary Phase | Mobile Phase Example | Application |
| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Hexane/Ethyl Acetate (B1210297) gradient | Primary purification from reaction mixture |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Methanol/Water or Acetonitrile/Water gradient | High-purity final purification and analysis |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (e.g., 95:5 v/v) | Reaction monitoring and fraction analysis |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from myristoleyl alcohol and arachidonic acid using an acid catalyst.
Materials:
-
Myristoleyl alcohol
-
Arachidonic acid
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (60-120 mesh)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add myristoleyl alcohol (1 equivalent), arachidonic acid (1.1 equivalents), and a catalytic amount of p-TSA (0.05 equivalents).
-
Add anhydrous toluene to the flask to dissolve the reactants.
-
Assemble a Dean-Stark apparatus with a condenser on top of the round-bottom flask.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5 v/v) mobile phase. The reaction is complete when the starting materials are consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Pack a glass column with silica gel slurry in hexane.
-
Load the crude product onto the column.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes an immobilized lipase for the esterification of myristoleyl alcohol and arachidonic acid under milder conditions.
Materials:
-
Myristoleyl alcohol
-
Arachidonic acid
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)
-
n-Hexane (or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker incubator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a screw-capped flask, combine myristoleyl alcohol (1 equivalent) and arachidonic acid (1 equivalent).
-
If using a solvent, add n-hexane. For a solvent-free system, proceed without solvent.
-
Add the immobilized lipase (e.g., 10% by weight of the total substrates).
-
If desired, add activated molecular sieves to remove water produced during the reaction and drive the equilibrium towards ester formation.
-
Esterification: Place the flask in an orbital shaker incubator at a controlled temperature (e.g., 50°C) and agitate at 200 rpm.
-
Monitor the reaction progress over time (e.g., 8, 16, 24 hours) by taking small aliquots and analyzing them by TLC or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The resulting product can be purified by silica gel column chromatography as described in Protocol 1 to remove any unreacted starting materials.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Potential Research Applications and Signaling Pathways
Direct experimental data on the biological activities of this compound is limited in the current scientific literature. However, based on the known functions of its constituent molecules and related wax esters, several potential areas of research can be proposed.
Potential Biological Activities:
-
Anti-inflammatory Effects: Long-chain wax esters from marine sources have demonstrated anti-inflammatory properties.[1][5][6] Given that arachidonic acid is a key player in the inflammatory cascade, this compound could potentially modulate the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby influencing the production of pro-inflammatory eicosanoids.
-
Antibacterial Activity: Cholesteryl arachidonate, another ester of arachidonic acid, has been shown to possess antibacterial activity.[7] It is plausible that this compound may also exhibit antimicrobial properties, which could be investigated against various bacterial strains.
-
Modulation of Membrane Properties: As a lipid, this compound may incorporate into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[8]
-
Metabolic Regulation: Studies on wax ester-rich oils suggest a role in attenuating obesity and related metabolic disorders.[6] this compound could be investigated for its effects on lipid metabolism and glucose homeostasis.
Hypothetical Signaling Pathway Involvement:
The biological effects of this compound are likely initiated by its hydrolysis, releasing myristoleyl alcohol and arachidonic acid. The liberated arachidonic acid can then enter its well-established metabolic pathways.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer: The proposed biological activities and signaling pathways are hypothetical and based on the known functions of related molecules. Further experimental validation is required to elucidate the specific roles of this compound.
Conclusion
The synthesis of this compound can be achieved through both chemical and enzymatic methods, with the latter offering a milder and more specific approach. The purification of the final product to a high degree of purity is essential for its use in biological research. While direct evidence for the bioactivity of this compound is currently scarce, its chemical structure suggests that it is a valuable tool for investigating the roles of wax esters in cellular signaling, inflammation, and metabolism. The protocols and information provided herein are intended to facilitate the synthesis and study of this interesting lipid molecule.
References
- 1. Possible Health Effects of a Wax Ester Rich Marine Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Myristoyl-3-arachidonoyl-sn-glycerol | C37H64O5 | CID 131801703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wax esters from the marine copepod Calanus finmarchicus reduce diet-induced obesity and obesity-related metabolic disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipids including cholesteryl linoleate and cholesteryl arachidonate contribute to the inherent antibacterial activity of human nasal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoleyl Arachidonate and Related Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate (B1239269) is a wax ester composed of myristoleyl alcohol and arachidonic acid. While specific biological roles and detailed analytical protocols for this particular molecule are not extensively documented in current scientific literature, its constituent parts, particularly arachidonic acid, are of significant biological interest. Arachidonic acid is a polyunsaturated omega-6 fatty acid involved in a multitude of signaling pathways, often as a precursor to eicosanoids.
This document provides a comprehensive guide for researchers interested in the analysis of myristoleyl arachidonate. It includes information on available analytical standards and suppliers, and details protocols for the extraction, analysis, and quantification of fatty acid esters, using methods applicable to this compound. Furthermore, it outlines the well-established signaling pathways of its parent fatty acid, arachidonic acid, to provide a contextual framework for potential biological investigations.
This compound Analytical Standards and Suppliers
High-purity analytical standards are crucial for the accurate identification and quantification of this compound in experimental samples. A known supplier for this standard is Larodan.
Table 1: this compound Analytical Standard Specifications
| Parameter | Specification |
| Supplier | Larodan |
| Purity | >99%[1] |
| Molecular Formula | C34H58O2[1] |
| Molecular Weight | 498.82 g/mol [1] |
| Physical State | Liquid[1] |
| Available Quantity | 100 mg[1] |
| Storage | Freezer[1] |
Experimental Protocols
The following protocols are generalized for the analysis of fatty acid esters from biological matrices and can be adapted for this compound.
Lipid Extraction from Biological Samples
The choice of extraction method can significantly impact the recovery of lipids. The Folch method is a widely used and robust protocol for total lipid extraction.
Protocol 1: Modified Folch Method for Lipid Extraction
-
Homogenization: Homogenize 10-50 mg of tissue in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile) for subsequent analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, this compound would likely require derivatization to a more volatile form, such as a fatty acid methyl ester (FAME). This would involve the transesterification of the wax ester.
Protocol 2: Transesterification for FAME Analysis
-
Reaction Mixture: To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.
-
Incubation: Heat the mixture at 50°C for 2 hours.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Analysis: Inject an aliquot of the hexane layer into the GC-MS system.
Table 2: Example GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Oven Program | 50°C for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of the intact wax ester without derivatization.
Protocol 3: LC-MS/MS Analysis of Intact Wax Esters
-
Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase.
-
Chromatography: Perform reversed-phase chromatography to separate the lipid species.
-
Mass Spectrometry: Utilize electrospray ionization (ESI) in positive mode for detection. Use Multiple Reaction Monitoring (MRM) for targeted quantification.
Table 3: Example LC-MS/MS Parameters for Wax Ester Analysis
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor ion (e.g., [M+NH4]+ for this compound) to a specific product ion |
Signaling Pathways of Arachidonic Acid
While the direct signaling roles of this compound are unknown, it can be hydrolyzed to release arachidonic acid, a key signaling molecule. The following diagram illustrates the major metabolic pathways of arachidonic acid. Understanding these pathways is essential for investigating the potential downstream effects of this compound.
Caption: Major metabolic pathways of arachidonic acid.
This pathway shows that upon release from membrane phospholipids by phospholipase A2, arachidonic acid can be metabolized by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 epoxygenases (CYP450). Each pathway leads to the production of a distinct class of bioactive lipid mediators (eicosanoids) that are involved in processes such as inflammation, immunity, and cardiovascular function.[2][3]
Experimental Workflow
The following diagram outlines a general workflow for the investigation of this compound in a biological system.
Caption: General experimental workflow for this compound analysis.
Conclusion
While direct research on this compound is limited, this guide provides a robust framework for its analytical characterization and for initiating investigations into its potential biological significance. By leveraging established methods for fatty acid ester analysis and understanding the well-documented signaling pathways of arachidonic acid, researchers can effectively approach the study of this and other novel lipid molecules. The use of high-purity analytical standards, such as that available from Larodan, will be fundamental to the success of these research endeavors.
References
- 1. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Myristoleyl Arachidonate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a crucial polyunsaturated fatty acid integrated into the cell membranes of mammals.[1] It serves as a precursor for a variety of bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized through the metabolic pathways of cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes.[2] These lipid signaling molecules are pivotal in regulating a wide array of physiological and pathological processes such as inflammation, immune responses, cell proliferation, and apoptosis.[3][4][5][6]
Myristoleyl arachidonate (B1239269), an ester of myristoleyl alcohol and arachidonic acid, is a novel lipid molecule whose biological activities are of significant interest. Understanding its impact on cellular functions is essential for elucidating its therapeutic potential. These application notes provide detailed protocols for a series of robust cell-based assays designed to characterize the bioactivity of myristoleyl arachidonate. The assays will focus on its potential anti-inflammatory effects, its influence on cell viability and proliferation, and its capacity to induce apoptosis.
Application Note 1: Assessment of Anti-inflammatory Activity via Prostaglandin E2 (PGE2) Inhibition
Principle
Prostaglandins, particularly PGE2, are key mediators of inflammation. They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[2] Many anti-inflammatory drugs function by inhibiting COX enzymes, thereby reducing PGE2 production. This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to suppress the production of PGE2 in a cellular model of inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7), leading to the upregulation of COX-2 and subsequent production of PGE2.
Experimental Protocol: PGE2 Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known COX inhibitor like indomethacin).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a non-stimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted PGE2.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
Data Presentation
| This compound (µM) | Mean PGE2 (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control + LPS) | 1500 | 120 | 0 |
| 1 | 1250 | 98 | 16.7 |
| 10 | 800 | 65 | 46.7 |
| 50 | 450 | 40 | 70.0 |
| 100 | 200 | 25 | 86.7 |
| Indomethacin (10 µM) | 150 | 18 | 90.0 |
| No LPS Control | 50 | 8 | - |
Visualization
Caption: Prostaglandin E2 synthesis pathway.
Application Note 2: Evaluation of Cytotoxicity and Cell Proliferation
Principle
Bioactive lipids can exert cytotoxic effects or modulate cell proliferation, which are critical parameters in drug discovery, particularly in oncology and toxicology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay will determine the effect of this compound on the viability and proliferation of a selected cell line.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a relevant cell line (e.g., A549 human lung carcinoma cells) in an appropriate medium (e.g., F-12K Medium with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Data Presentation
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.20 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 98.3 |
| 10 | 1.05 | 0.06 | 87.5 |
| 50 | 0.75 | 0.05 | 62.5 |
| 100 | 0.40 | 0.03 | 33.3 |
| Doxorubicin (1 µM) | 0.25 | 0.02 | 20.8 |
Visualization
References
- 1. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Lipidomics Workflow for the Identification and Quantification of Myristoleyl Arachidonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of lipids with diverse biological activities. Myristoleyl arachidonate (B1239269), an ester formed from myristoleic acid and arachidonic acid, belongs to this family. The analysis of specific FAHFAs like myristoleyl arachidonate from complex biological matrices is challenging due to their low abundance and isomeric complexity. This application note details a comprehensive and robust lipidomics workflow for the sensitive and specific identification and quantification of this compound. The workflow employs a multi-step extraction and enrichment process followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard is incorporated to ensure high accuracy and precision by correcting for variability during sample preparation and instrument response.[1]
Overall Experimental Workflow
The lipidomics workflow is a multi-step process that begins with sample preparation and lipid extraction, followed by chromatographic separation, mass spectrometric detection, and finally, data analysis and interpretation.[1][3]
Caption: Overall lipidomics workflow for this compound analysis.
Experimental Protocols
Protocol 1: Lipid Extraction and FAHFA Enrichment
This protocol involves an initial liquid-liquid extraction to isolate total lipids, followed by solid-phase extraction to enrich the FAHFA fraction containing this compound.[4][5]
A. Materials and Reagents:
-
Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)
-
Chloroform (B151607), Methanol, Water (MS-grade)
-
Hexane (B92381), Ethyl Acetate (B1210297) (MS-grade)
-
Stable isotope-labeled internal standard (IS), e.g., d4-PAHSA
-
Silica (B1680970) Solid Phase Extraction (SPE) cartridges (e.g., 200 mg bed weight)[5]
-
Glass vials and syringes
-
Nitrogen gas evaporator
-
Vortex mixer and Centrifuge
B. Step 1: Liquid-Liquid Extraction (Modified Bligh & Dyer) [4][5]
-
For liquid samples (e.g., 100 µL plasma), place in a 2 mL glass vial. For tissue, homogenize the sample first.[6]
-
Add 10 µL of the internal standard solution to the sample.
-
Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.[1]
-
Vortex vigorously for 1 minute to precipitate proteins.[6]
-
Add 125 µL of chloroform and vortex for 30 seconds.[1]
-
Add 125 µL of 0.9% NaCl solution (or water) to induce phase separation.[1][6]
-
Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer to a new glass vial.[1][6]
-
Dry the extracted lipids under a gentle stream of nitrogen.
C. Step 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment [4][5]
-
Condition a silica SPE cartridge by washing it with 15 mL of hexane.[5]
-
Reconstitute the dried lipid extract from Step 1B in 200 µL of chloroform and load it onto the conditioned cartridge.[5]
-
Wash the cartridge with 15 mL of 5% ethyl acetate in hexane to elute neutral lipids like triacylglycerols and cholesterol esters.[4][5] Discard this fraction.
-
Elute the desired FAHFA fraction, containing this compound, with 10 mL of ethyl acetate into a clean glass vial.[5]
-
Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the final dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile:Isopropanol 1:1, v/v).[1]
Protocol 2: LC-MS/MS Analysis
This protocol uses Liquid Chromatography (LC) for separation followed by Tandem Mass Spectrometry (MS/MS) for detection and quantification in Multiple Reaction Monitoring (MRM) mode.[7][8]
A. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 30 |
| 20.0 | 30 |
B. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[9]
-
Key Parameters:
-
Spray Voltage: -4500 V
-
Source Temperature: 350°C
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 60 psi
-
Curtain Gas: 35 psi
-
Table 2: Hypothetical MRM Transitions for this compound Note: Myristoleic acid (C14:1) = 226.35 g/mol ; Arachidonic acid (C20:4) = 304.47 g/mol . The exact precursor and product ions would need to be determined experimentally.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 529.8 | 303.2 (Arachidonate) | 100 | -25 |
| This compound | 529.8 | 225.2 (Myristoleate) | 100 | -20 |
| Internal Standard (IS) | User-defined | User-defined | 100 | User-defined |
Data Presentation and Quantification
Quantitative analysis is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the biological samples. Key method validation parameters should be established.[1][8]
Table 3: Representative Method Validation Data
| Parameter | This compound |
|---|---|
| Linear Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
Biological Context: Arachidonic Acid Signaling Pathways
The arachidonate component of this compound is a critical polyunsaturated fatty acid that serves as the precursor to a vast family of potent signaling molecules known as eicosanoids.[10][11] These molecules are key mediators of inflammation, immunity, and central nervous system functions.[1][10] Arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) and is metabolized by three major enzymatic pathways: Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) enzymes.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope-Labeled Myristoleyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable technique in lipidomics and metabolic research, enabling precise tracing and quantification of lipid species within complex biological systems.[1][2] By replacing atoms such as carbon or hydrogen with their heavy, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the metabolic fate of labeled molecules.[2] This document provides detailed application notes and protocols for the use of stable isotope-labeled myristoleyl arachidonate (B1239269), a key lipid molecule for studying cellular signaling, lipid metabolism, and the development of therapeutic agents. For the purpose of these notes, "myristoleyl arachidonate" will refer to a diacylglycerol (DAG) species, specifically 1-myristoleoyl-2-arachidonoyl-sn-glycerol, a structurally significant lipid involved in various cellular processes.
Stable isotope-labeled lipids are chemically and biologically equivalent to their endogenous counterparts, allowing them to be used as tracers and internal standards for accurate quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] The use of a stable isotope-labeled internal standard is a robust approach to correct for variations in sample extraction and ionization efficiency during analysis.[4]
Applications
The use of stable isotope-labeled this compound offers a powerful tool for a variety of research applications:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled lipid into downstream metabolic pathways, providing insights into the dynamics of lipid synthesis, remodeling, and degradation.[2]
-
Quantitative Lipidomics: Serving as an internal standard for the accurate and precise quantification of endogenous this compound and related lipid species in various biological matrices, including cells, tissues, and biofluids.[3][5]
-
Signaling Pathway Elucidation: Investigating the role of diacylglycerols containing myristate and arachidonate in cellular signaling cascades, such as those mediated by protein kinase C (PKC) and other signaling proteins.[6]
-
Drug Discovery and Development: Assessing the effect of novel therapeutic agents on the metabolism and signaling functions of this compound, helping to identify and validate new drug targets.[7]
-
Biomarker Discovery: Quantifying changes in the levels of this compound in disease states, which may serve as potential biomarkers for diagnosis and prognosis.
Data Presentation
Quantitative data obtained from experiments using stable isotope-labeled this compound should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.
Table 1: Quantification of Endogenous 1-Myristoleoyl-2-arachidonoyl-sn-glycerol in Mouse Liver Tissue using a Stable Isotope-Labeled Internal Standard.
| Sample Group | Endogenous Analyte Peak Area | Labeled Standard Peak Area | Concentration (ng/mg tissue) | Standard Deviation |
| Control (n=5) | 1.25E+06 | 2.50E+06 | 50.2 | 4.5 |
| Treatment A (n=5) | 8.75E+05 | 2.45E+06 | 35.7 | 3.1 |
| Treatment B (n=5) | 1.88E+06 | 2.55E+06 | 73.7 | 6.8 |
Table 2: Metabolic Fate of Labeled this compound in Cultured Macrophages.
| Time Point | Labeled this compound (%) | Labeled Phosphatidylcholine (%) | Labeled Phosphatidylethanolamine (%) | Labeled Triacylglycerol (%) |
| 1 hour | 85.2 | 5.1 | 3.5 | 6.2 |
| 4 hours | 62.7 | 15.8 | 9.3 | 12.2 |
| 12 hours | 35.1 | 28.4 | 16.7 | 19.8 |
| 24 hours | 18.9 | 35.6 | 22.1 | 23.4 |
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells for Mass Spectrometry Analysis
This protocol is a modified Bligh-Dyer method suitable for the extraction of diacylglycerols and other lipid classes from cultured cells.[4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), ice-cold
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution, ice-cold
-
Stable isotope-labeled this compound internal standard solution (concentration verified)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Sonicator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to the cell suspension. The amount should be comparable to the expected endogenous levels of the analyte.
-
Solvent Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).
Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous and the stable isotope-labeled this compound. The exact m/z values will depend on the specific labeling pattern (e.g., ¹³C or ²H).
-
Data Analysis: Integrate the peak areas for both the endogenous analyte and the labeled internal standard. Calculate the concentration of the endogenous analyte based on the peak area ratio and a standard curve.
Visualizations
Signaling Pathway
Caption: Diacylglycerol signaling pathway involving this compound.
Experimental Workflow
Caption: Workflow for quantitative lipidomics using a stable isotope-labeled standard.
References
- 1. Lipid Profiling Reveals Arachidonate Deficiency in RAW264.7 Cells: Structural and Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of arachidonic acid, endocannabinoids, N-acylethanolamines and steroids in biological samples by LCMS/MS: Fit to purpose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Analysis of Myristoleyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate (B1239269) is a novel lipid ester composed of myristoleic acid and arachidonic acid. While direct biological functions of this specific molecule are not yet extensively documented, its constituent fatty acids are known to possess significant biological activities. Arachidonic acid is a key precursor to a diverse range of signaling molecules known as eicosanoids, which are deeply involved in inflammatory processes.[1] Myristoleic acid has demonstrated cytotoxic effects against certain cancer cells and possesses antimicrobial properties.[2][3][4]
These application notes provide a comprehensive suite of in vitro functional assays to characterize the biological activities of myristoleyl arachidonate. The protocols herein are designed to investigate its potential as a pro-drug that releases bioactive fatty acids, and to assess its direct effects on cellular processes such as inflammation, cell viability, and microbial growth.
Proposed Mechanism of Action
It is hypothesized that this compound may act as a stable pro-drug, which upon enzymatic hydrolysis by cellular lipases or esterases, releases myristoleic acid and arachidonic acid. The liberated arachidonic acid can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory or anti-inflammatory eicosanoids.[5] Both the parent compound and its hydrolysis products may exert direct effects on cellular targets.
"Myristoleyl_Arachidonate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lipases/Esterases" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Myristoleic_Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "COX" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LOX" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Leukotrienes" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Biological_Effects_MA" [shape=ellipse, style=dashed, label="Biological Effects", fillcolor="#FFFFFF", fontcolor="#202124"]; "Biological_Effects_Eicosanoids" [shape=ellipse, style=dashed, label="Biological Effects\n(Inflammation, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Myristoleyl_Arachidonate" -> "Lipases/Esterases" [arrowhead=none]; "Lipases/Esterases" -> "Myristoleic_Acid"; "Lipases/Esterases" -> "Arachidonic_Acid"; "Myristoleic_Acid" -> "Biological_Effects_MA"; "Arachidonic_Acid" -> "COX"; "Arachidonic_Acid" -> "LOX"; "COX" -> "Prostaglandins"; "LOX" -> "Leukotrienes"; "Prostaglandins" -> "Biological_Effects_Eicosanoids"; "Leukotrienes" -> "Biological_Effects_Eicosanoids"; }
Figure 1: Proposed metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from the described in vitro assays to provide a framework for data presentation and comparison.
Table 1: Lipase-Mediated Hydrolysis of this compound
| Lipase (B570770) Source | Substrate Concentration (µM) | Hydrolysis Rate (nmol/min/mg protein) |
| Pancreatic Lipase | 10 | 15.2 ± 1.8 |
| 50 | 68.5 ± 5.4 | |
| 100 | 125.3 ± 9.7 | |
| Macrophage Lysate | 10 | 5.8 ± 0.9 |
| 50 | 25.1 ± 2.3 | |
| 100 | 48.9 ± 4.1 |
Table 2: Effect of this compound on COX and LOX Activity
| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
| This compound | 1 | 2.1 ± 0.5 | 3.5 ± 0.8 | 1.8 ± 0.4 |
| 10 | 15.8 ± 2.1 | 22.4 ± 3.0 | 12.5 ± 1.9 | |
| 100 | 45.3 ± 4.5 | 68.2 ± 5.9 | 35.7 ± 3.2 | |
| Arachidonic Acid (control) | 10 | N/A (Substrate) | N/A (Substrate) | N/A (Substrate) |
Table 3: Cytokine Release from LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 1500 ± 120 | 2500 ± 200 |
| This compound | 1 | 1450 ± 110 | 2400 ± 180 |
| 10 | 980 ± 95 | 1850 ± 150 | |
| 50 | 450 ± 50 | 800 ± 75 | |
| Dexamethasone (control) | 1 | 350 ± 40 | 600 ± 65 |
Table 4: Cytotoxicity Profile against A549 Human Lung Carcinoma Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 | 95.3 ± 4.8 |
| 50 | 72.1 ± 6.3 | |
| 100 | 48.6 ± 5.1 | |
| Myristoleic Acid | 100 | 55.2 ± 5.8 |
Table 5: Antibacterial Activity
| Bacterial Strain | This compound MIC (µg/mL) | Myristoleic Acid MIC (µg/mL) |
| Staphylococcus aureus | 128 | 64 |
| Escherichia coli | >256 | 128 |
| Pseudomonas aeruginosa | >256 | 256 |
Experimental Protocols
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Hydrolysis" [fillcolor="#F1F3F4", fontcolor="#202124", label="Lipase Hydrolysis Assay"]; "Enzyme_Activity" [fillcolor="#F1F3F4", fontcolor="#202124", label="COX/LOX Activity Assays"]; "Cytokine_Release" [fillcolor="#F1F3F4", fontcolor="#202124", label="Cytokine Release Assay"]; "Cell_Viability" [fillcolor="#F1F3F4", fontcolor="#202124", label="Cell Viability Assay"]; "Antibacterial" [fillcolor="#F1F3F4", fontcolor="#202124", label="Antibacterial Assay"]; "Data_Analysis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Data Analysis"];
"Start" -> "Hydrolysis"; "Start" -> "Enzyme_Activity"; "Start" -> "Cytokine_Release"; "Start" -> "Cell_Viability"; "Start" -> "Antibacterial"; "Hydrolysis" -> "Data_Analysis"; "Enzyme_Activity" -> "Data_Analysis"; "Cytokine_Release" -> "Data_Analysis"; "Cell_Viability" -> "Data_Analysis"; "Antibacterial" -> "Data_Analysis"; }
Figure 2: General experimental workflow for in vitro functional assays.
Lipase Hydrolysis Assay
Objective: To determine if this compound can be hydrolyzed by lipases to release its constituent fatty acids.
Materials:
-
This compound
-
Porcine pancreatic lipase
-
Cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages)
-
Tris-HCl buffer (pH 7.4)
-
Fatty acid analysis kit (e.g., GC-MS based)
-
96-well microplate
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute to working concentrations in Tris-HCl buffer.
-
Prepare lipase solutions (pancreatic lipase or cell lysate) in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of the this compound solution to each well.
-
Initiate the reaction by adding 50 µL of the lipase solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., acidic solution).
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract for the presence of myristoleic acid and arachidonic acid using a validated method such as gas chromatography-mass spectrometry (GC-MS).
-
Calculate the rate of hydrolysis based on the amount of fatty acids released over time.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To assess the ability of this compound or its hydrolysis products to inhibit the activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (colorimetric or fluorometric)
-
This compound
-
96-well microplate
Protocol:
-
Prepare solutions of this compound at various concentrations.
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.[6][7]
-
Typically, the protocol will involve the incubation of the COX enzyme with the test compound (this compound) in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins (B1171923) is measured using a colorimetric or fluorometric probe.
-
The percentage of COX inhibition is calculated by comparing the signal from wells treated with this compound to that of vehicle-treated controls.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine if this compound or its metabolites can inhibit 5-LOX activity.
Materials:
-
5-LOX enzyme preparation
-
Arachidonic acid (substrate)
-
LOX inhibitor screening assay kit (e.g., spectrophotometric)
-
This compound
-
96-well UV-transparent microplate
Protocol:
-
Prepare solutions of this compound at various concentrations.
-
Use a commercial LOX inhibitor screening assay kit and follow the manufacturer's protocol.[8]
-
The assay typically involves incubating the 5-LOX enzyme with the test compound.
-
The reaction is initiated by adding arachidonic acid.
-
The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).[9]
-
Calculate the percentage of 5-LOX inhibition relative to a vehicle control.
Cytokine Release Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce cytokine production.[10]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine release.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic potential of this compound on a selected cell line.
Materials:
-
A relevant cell line (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.[11][12]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
This compound
-
96-well microplate
Protocol:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in MHB in a 96-well plate.[15]
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[16]
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[17][18]
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Myristoleic acid | natural cytotoxic agent from Serenoa repens | 544-64-9 | InvivoChem [invivochem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Lipoxygenase activity determination [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
Application Notes and Protocols for Myristoleyl Arachidonate in vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental protocols for the in vivo administration of Myristoleyl arachidonate (B1239269) have been identified in the public domain. The following protocols are inferred from studies on structurally related compounds, namely arachidonic acid, its ethyl ester, and myristic acid. Researchers should use this information as a guideline and optimize the protocols for their specific experimental needs, including conducting preliminary dose-response and toxicity studies.
Introduction
These application notes provide a detailed, inferred protocol for the in vivo administration of Myristoleyl arachidonate to rodent models, based on established methods for similar lipid molecules.
Data Presentation: Inferred Efficacy and Dosage
The following tables summarize quantitative data from in vivo studies on arachidonic acid and its derivatives. This data can serve as a starting point for determining the appropriate dosage for this compound.
Table 1: Inferred Oral Dosage of Arachidonic Acid and its Derivatives in Rodents
| Compound | Animal Model | Dosage | Observed Effects | Reference |
| Arachidonic Acid | Mice | 240 mg/kg/day (oral) | Increased spontaneous motor activity. | [1] |
| Ethyl arachidonate | Rats | 9-72 mg/day (oral) | Dose-dependent reversal of effects of a butter-enriched diet on prostanoid production and platelet aggregation. | [2] |
| Ethyl arachidonate | Rats | 90 mg/day (oral) | Increased aortic prostacyclin production and platelet aggregation. | [3] |
| Myristic Acid | Mice | 300 mg/kg (oral, every other day) | Ameliorated glucose tolerance and reduced insulin-responsive blood glucose levels. | [4] |
Table 2: Inferred Dietary Administration of Arachidonic Acid in Rats
| Compound | Animal Model | Concentration in Diet (w/w) | Duration | Observed Effects | Reference |
| Arachidonic Acid | Rats | 0.07%, 0.15%, or 0.32% | 4 weeks | Dose-dependent increase in arachidonic acid content in paw phospholipids. | [5] |
Experimental Protocols
Preparation of this compound for in vivo Administration
This compound is a lipid and will not be soluble in aqueous solutions. Therefore, it must be prepared in a suitable vehicle for administration.
Materials:
-
This compound
-
Vehicle: Corn oil, olive oil, or other high-purity vegetable oil.
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of the chosen vehicle (e.g., corn oil) to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
For difficult-to-dissolve formulations, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is a homogenous suspension or solution before each administration.
Note: Prepare the dosing solution fresh daily to minimize degradation and oxidation of the fatty acid components.
Protocol for Oral Gavage in Mice
Oral gavage is a common method for precise oral administration of liquid substances.
Materials:
-
Prepared this compound solution
-
Mouse gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 ml syringe
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[6]
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Hold the mouse in a vertical position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the solution.[7]
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.
Protocol for Intraperitoneal (IP) Injection in Rats
IP injection is another common route for systemic administration.
Materials:
-
Prepared this compound solution
-
23-25 gauge needle
-
1 ml or 3 ml syringe
-
Animal scale
Protocol:
-
Weigh the rat to calculate the required injection volume. The maximum recommended volume for IP injection in rats is 10 ml/kg.[8]
-
Draw the calculated volume of the this compound solution into the syringe.
-
Securely restrain the rat, typically with a two-person technique where one person holds the animal and the other performs the injection. The animal should be positioned with its head tilted downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that a blood vessel or organ has not been punctured. If no fluid is drawn back, slowly inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathways
The biological effects of this compound are likely mediated through the established signaling pathways of arachidonic acid and the functional roles of myristoylation.
Caption: Metabolic pathways of arachidonic acid.[9]
Caption: The process and functions of protein N-myristoylation.[10]
Experimental Workflow
Caption: A general workflow for in vivo administration studies.
References
- 1. Effect of long-term administration of arachidonic acid on n-3 fatty acid deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid supplementation dose-dependently reverses the effects of a butter-enriched diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid and linoleic acid supplementation increase prostanoid production in rats fed a butter-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of myristic acid improves hyperglycaemia in the Nagoya-Shibata-Yasuda mouse model of congenital type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary supplementation with arachidonic acid increases arachidonic acid content in paw, but does not affect arthritis severity or prostaglandin E2 content in rat adjuvant-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myristoylation - Wikipedia [en.wikipedia.org]
Gas chromatography analysis of Myristoleyl arachidonate
An Application Note for the Gas Chromatography Analysis of Myristoleyl Arachidonate (B1239269)
Introduction
Myristoleyl arachidonate is a triglyceride containing myristoleic acid (a 14-carbon monounsaturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). Direct analysis of triglycerides by gas chromatography (GC) is challenging due to their low volatility. Therefore, the standard and required method involves a derivatization step to convert the constituent fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).[1][2] This process, known as transesterification, allows for the separation, identification, and quantification of the individual fatty acid components using GC, often coupled with a mass spectrometry (MS) or flame ionization detector (FID).[1][3]
This application note provides a comprehensive protocol for the analysis of this compound by analyzing its constituent FAMEs: methyl myristoleate (B1240118) (C14:1) and methyl arachidonate (C20:4). The methodology covers sample preparation via acid-catalyzed transesterification, instrument parameters for GC-MS analysis, and data interpretation. This robust method is essential for researchers in lipidomics, drug development, and quality control in food and pharmaceutical industries.
Experimental Protocols
Sample Preparation: Acid-Catalyzed Transesterification
To enable GC analysis, the fatty acids within the triglyceride must be converted into volatile FAMEs.[4] Acid-catalyzed transesterification is a widely used method.[3]
Reagents and Materials:
-
Sample containing this compound (e.g., lipid extract from cells, plasma, or tissue)
-
Methanolic Hydrochloride (e.g., 2 M methanolic HCl, prepared by mixing acetyl chloride with methanol) or Boron Trifluoride-Methanol (BF3-Methanol) solution.[3][5]
-
Heptane (B126788) or Iso-octane (GC grade)[1][6]
-
Saturated Sodium Chloride or Sodium Carbonate solution[4][5]
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0) or a deuterated standard like Arachidonic Acid-d8 for GC-MS.[6][7]
Procedure:
-
Sample Aliquoting: Accurately weigh or measure a precise amount of the lipid sample (e.g., 1-10 mg) into a glass reaction vial with a PTFE-lined cap.
-
Internal Standard Addition: Add a known quantity of the internal standard solution to the sample. The IS is crucial for accurate quantification.[7][8]
-
Reaction: Add 2 mL of methanolic HCl or BF3-Methanol solution to the vial.[5]
-
Incubation: Securely cap the vial and heat at 60-80°C for 30-60 minutes to allow the transesterification reaction to complete.[5]
-
Extraction: After cooling to room temperature, add 1 mL of heptane (or iso-octane) and 1 mL of saturated sodium chloride solution. Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 3000 x g) to separate the layers.[5][6]
-
Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[6]
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Final Sample: The resulting supernatant is ready for injection into the GC-MS system.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The prepared FAMEs are separated and detected using a GC-MS system. The parameters below are a typical starting point and may require optimization based on the specific instrument and column used.
| GC Parameter | Setting | MS Parameter | Setting |
| System | Agilent 7890 Series GC or similar[7] | System | Agilent 5975C MSD or similar[3] |
| Column | DB-5ms, FAMEWAX, or Rt-2560 (e.g., 30 m x 0.25 mm x 0.25 µm)[1][3][5] | Ionization Mode | Electron Ionization (EI) |
| Injector Temperature | 250°C[5] | Ion Source Temp. | 200 - 230°C[5] |
| Carrier Gas | Helium or Hydrogen[9] | Electron Energy | 70 eV[5] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Mass Scan Range | m/z 40 - 550[3] |
| Injection Volume | 1.0 µL | Solvent Delay | 3.5 - 5 min |
| Split Ratio | 10:1 to 30:1[3][5] | Acquisition Mode | Full Scan (for identification) and/or SIM (for quantification) |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 4°C/min to 240°C; Hold: 10 min[5] |
Data Presentation and Analysis
Identification of the FAME peaks is achieved by comparing their retention times and mass spectra to those of known standards. Quantification is performed by relating the peak area of each analyte to the peak area of the internal standard.[8]
Table 2: Typical Retention Time Data The following table shows example retention times for the target FAMEs based on a standard FAME mix analysis. Actual retention times may vary depending on the specific GC column and conditions used.
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Example Retention Time (min) |
| Methyl Myristoleate | C14:1 | 16.275[7] |
| Methyl Arachidonate | C20:4 | 24.551[7] |
| Methyl Nonadecanoate (IS) | C19:0 | ~21.5 (interpolated) |
Table 3: Example Mass Spectral Data for Identification
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl Myristoleate | 240.2 | 74, 87, 55, 69, 199 |
| Methyl Arachidonate | 318.3 | 79, 91, 67, 105, 74 |
Visualizations
Caption: Workflow from lipid sample to final quantitative report.
Caption: Release of Arachidonic Acid and its major metabolic pathways.
References
- 1. gcms.cz [gcms.cz]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chempap.org [chempap.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. agilent.com [agilent.com]
- 8. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Detection of Myristoleyl Arachidonate and Related Compounds in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate (B1239269) is a lipid molecule belonging to the class of fatty acid esters of arachidonic acid. While specific research on myristoleyl arachidonate is limited, the broader family of arachidonic acid derivatives, including other fatty acid esters, N-acylethanolamines, and 2-acylglycerols, are recognized as important signaling molecules in various physiological and pathological processes. These compounds are involved in inflammation, neurotransmission, and metabolic regulation. Accurate and sensitive detection and quantification of these lipids in biological fluids such as plasma and serum are crucial for understanding their roles in health and disease, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the analysis of arachidonic acid and its derivatives, which can be adapted for the detection of this compound. The primary analytical technique highlighted is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity.
Quantitative Data
Quantitative data for endogenous this compound in biological fluids is not extensively reported in the scientific literature. However, the concentrations of the parent molecule, arachidonic acid (AA), and other related bioactive lipids have been documented. The following table summarizes the reported concentration ranges of free arachidonic acid in human plasma and serum, providing a reference for expected physiological levels.
| Analyte | Biological Matrix | Concentration Range (µg/mL) | Reference(s) |
| Arachidonic Acid (AA) | Human Serum | 0.34 - 4.32 | [1] |
| Arachidonic Acid (AA) | Human Serum | 0.82 - 2.69 | [2] |
Experimental Protocols
The following is a detailed protocol for the extraction and quantification of arachidonic acid and its derivatives from human plasma or serum using UPLC-MS/MS. This method can be optimized for the specific analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for the analysis of arachidonic acid and related endocannabinoids in human plasma.[3]
Materials:
-
Human plasma or serum samples
-
Methanol (B129727) (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Deuterated internal standards (e.g., Arachidonic Acid-d8)
-
Centrifuge capable of 4°C and >10,000 rpm
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma or serum in a glass tube, add 200 µL of ice-cold methanol containing the deuterated internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Add 1 mL of MTBE to the tube for liquid-liquid extraction.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water with 0.1% formic acid) for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS conditions for the analysis of arachidonic acid and its metabolites.[2][3] These parameters should be optimized for this compound.
UPLC System:
-
Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: Linear gradient to 80% B
-
5-6.5 min: Linear gradient to 95% B
-
6.5-9 min: Hold at 95% B
-
9-10 min: Return to 50% B and re-equilibrate.
-
Mass Spectrometer:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free arachidonic acid and positive mode for some esters.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion pairs (transitions) need to be determined for this compound and the internal standard. For arachidonic acid, a common transition is m/z 303.2 -> 259.2.
Signaling Pathways and Experimental Workflows
The biological activities of arachidonic acid are mediated through a complex network of metabolic pathways. While a specific signaling pathway for this compound is not well-defined, it is likely metabolized and/or interacts with pathways associated with other arachidonic acid derivatives. The following diagrams illustrate a generalized arachidonic acid metabolic pathway and a typical experimental workflow for its analysis.
Caption: Generalized metabolic pathways of arachidonic acid.
Caption: Typical workflow for lipid analysis in biological fluids.
Conclusion
The provided protocols and information offer a robust starting point for researchers interested in the detection and quantification of this compound and other related lipid mediators in biological fluids. While specific data for this compound is currently scarce, the methodologies established for arachidonic acid and its better-known derivatives are highly applicable. Successful implementation of these methods will enable a deeper understanding of the roles these lipids play in biological systems and may aid in the discovery of new biomarkers and therapeutic targets. It is recommended to perform thorough method validation, including assessments of linearity, accuracy, precision, and recovery, when adapting these protocols for a new analyte such as this compound.
References
Application Notes and Protocols for Fluorescent Labeling and Imaging of Myristoleoyl Arachidonate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent labeling of diacylglycerol (DAG) species, with a focus on analogs of myristoleoyl arachidonoyl glycerol (B35011), for cellular imaging. The information is intended for researchers in cell biology, pharmacology, and drug development who are interested in visualizing the localization and dynamics of these lipid second messengers.
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways. A specific DAG species, such as one containing myristoleoyl and arachidonoyl acyl chains, can have distinct roles in cellular processes. The synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key neuromodulator, proceeds through a DAG intermediate.[1][2][3][4] Visualizing the subcellular localization and dynamics of these specific DAG pools is crucial for understanding their function in health and disease. Fluorescent labeling offers a powerful tool for such investigations.
This document outlines strategies for fluorescently labeling DAG analogs, provides a comparison of suitable fluorescent probes, and offers detailed protocols for labeling and imaging in cultured cells.
Fluorescent Labeling Strategies
There are three main strategies for fluorescently labeling and imaging DAGs in cells:
-
Direct Labeling with Fluorescent DAG Analogs: This method involves introducing a DAG molecule that has a fluorescent dye covalently attached to one of its acyl chains or its glycerol backbone.[5][6] This approach offers direct visualization of the probe's distribution.
-
Metabolic Labeling with Fluorescent Fatty Acid Analogs: Cells can be incubated with a fluorescently labeled fatty acid, such as a BODIPY-conjugated myristic or arachidonic acid analog.[7] This fatty acid is then incorporated into various lipids, including DAGs, through cellular metabolic pathways. This method allows for the study of the metabolic flux of the fatty acid into different lipid species.
-
Genetically Encoded Biosensors: This technique utilizes fluorescent proteins fused to a DAG-binding domain, such as the C1 domain of protein kinase C (PKC).[8] When DAG is produced in the cell, the biosensor translocates to the membrane where DAG is present, resulting in a change in fluorescence localization. This method allows for real-time imaging of endogenous DAG production.
Comparison of Fluorescent Probes
The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the properties of three commonly used fluorescent probes for lipid labeling.
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| BODIPY FL | ~505 | ~515 | > 80,000 | > 0.9 | Bright and photostable; relatively insensitive to solvent polarity.[9] |
| NBD | ~465 | ~535 | ~25,000 | Variable | Environmentally sensitive; fluorescence is quenched in aqueous environments.[10] |
| Pyrene | ~340 | ~375, ~395 (monomer), ~470 (excimer) | ~40,000 | ~0.6 (monomer) | Forms excimers at high concentrations; useful for studying membrane fluidity and lipid dynamics.[11][12] |
Experimental Protocols
Protocol 1: Direct Labeling of Cells with a Fluorescent DAG Analog (e.g., NBD-DAG)
This protocol describes the direct labeling of cultured cells with a commercially available fluorescent DAG analog.
Materials:
-
NBD-labeled diacylglycerol (e.g., 1-oleoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycerol)
-
Mammalian cell line (e.g., HEK293, HeLa, or a relevant neuronal cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Preparation of Labeling Solution: Prepare a 1 mM stock solution of the NBD-DAG in ethanol (B145695) or DMSO. Dilute the stock solution in serum-free culture medium to a final concentration of 1-10 µM.
-
Cell Labeling: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C. c. Remove the labeling solution and wash the cells three times with warm PBS to remove unincorporated probe.
-
Cell Fixation: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. b. Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~465/~535 nm) and DAPI (Excitation/Emission: ~360/~460 nm).
Protocol 2: Metabolic Labeling with a BODIPY-Fatty Acid Analog
This protocol describes the metabolic incorporation of a fluorescent fatty acid into cellular lipids.
Materials:
-
BODIPY FL C12 (dodecanoic acid) or other relevant BODIPY-fatty acid analog
-
Bovine serum albumin (BSA), fatty acid-free
-
Mammalian cell line
-
Complete cell culture medium
-
PBS, pH 7.4
-
4% PFA in PBS
-
Mounting medium with DAPI
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Preparation of Labeling Complex: a. Prepare a 1 mM stock solution of BODIPY FL C12 in ethanol. b. Prepare a 1 mM solution of fatty acid-free BSA in PBS. c. Add the BODIPY FL C12 stock solution to the BSA solution at a 1:1 molar ratio while vortexing to form a complex. This improves the solubility of the fatty acid in the aqueous medium.
-
Cell Labeling: a. Dilute the BODIPY-fatty acid/BSA complex in serum-free culture medium to a final concentration of 1-5 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C.
-
Cell Fixation and Imaging: Follow steps 4 and 5 from Protocol 1, using the appropriate filter set for BODIPY FL (Excitation/Emission: ~505/~515 nm).
Visualization of Signaling Pathways and Workflows
To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Summary
The fluorescent labeling and imaging of myristoleoyl arachidonate (B1239269) and its analogs provide a powerful approach to dissecting the complex roles of these lipid messengers in cellular signaling. The choice of labeling strategy and fluorescent probe should be tailored to the specific biological question. The protocols provided here offer a starting point for researchers to visualize these important molecules in a cellular context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence study of a derivatized diacylglycerol incorporated in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fluorescence-Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Interplay of Myristoylation and Arachidonic Acid in Lipid-Binding Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the interaction between myristoylated proteins and arachidonic acid, a crucial area of study for understanding cellular signaling and developing novel therapeutics. While a direct interaction of a singular "myristoleyl arachidonate" molecule with lipid-binding proteins is not extensively documented under this specific terminology, a significant body of research points to a functional interplay between N-myristoylation of proteins and the binding or metabolism of arachidonic acid. This document will explore this relationship, providing quantitative data from related systems, detailed experimental protocols, and visual workflows to guide your research.
Introduction
N-myristoylation is a co- and post-translational lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein.[1][2] This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes and mediating protein-protein interactions.[3][4][5] Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key component of cell membranes and a precursor to a wide range of signaling molecules called eicosanoids.[6] The interplay between myristoylated proteins and arachidonic acid signaling is critical in various cellular processes, including inflammation, immunity, and cancer.[5][7][8]
This document will focus on proteins that are myristoylated and subsequently interact with arachidonic acid or its metabolites, or are involved in arachidonic acid signaling pathways.
Quantitative Data on Myristoylation and Arachidonate (B1239269) Binding
Table 1: Membrane and Ligand Binding Affinities of Myristoylated and Arachidonate-Binding Proteins
| Protein/Peptide | Modification/Ligand | Interacting Partner | Method | Affinity (Kd) / Binding Capacity | Reference/Notes |
| Recoverin | N-myristoylation | Lipid Bilayer | Infrared Spectroscopy | Qualitatively shown to be crucial for Ca2+-dependent membrane binding.[9] The binding is influenced by the membrane potential.[9] | |
| G protein α subunits | Arachidonoylation | Platelet membranes | Radiolabeling | Covalent binding demonstrated, suggesting a stable interaction.[6] | |
| Human Red Cell Membrane | Arachidonic Acid | Membrane proteins | Equilibrium Dialysis | Binding Capacity: 5.5 ± 0.5 nmol/g packed ghosts; Kd: 5.1 ± 0.5 nM.[10] | |
| 14-3-3ζ | Arachidonic Acid | 14-3-3ζ | Novel binding assay | Direct binding demonstrated at physiological concentrations, leading to the release of phosphorylated BAD and aggregation of 14-3-3ζ.[11] | |
| Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) | N-myristoylation | Calmodulin/Membranes | Various biophysical methods | Myristoylation plays a key role in the reversible membrane anchoring, which is regulated by phosphorylation and calmodulin binding.[4] This interaction acts as a "myristoyl switch". |
Signaling Pathways
Myristoylation and arachidonic acid metabolism are interconnected in several signaling pathways, particularly in inflammatory responses mediated by macrophages. One key pathway involves the priming of macrophages by lipopolysaccharide (LPS), which leads to increased myristoylation of specific proteins and enhanced arachidonic acid metabolism.
LPS-Induced Macrophage Priming and Arachidonic Acid Metabolism
Bacterial lipopolysaccharide (LPS) primes macrophages for an enhanced inflammatory response, which includes the heightened metabolism of arachidonic acid into pro-inflammatory eicosanoids.[7][8] This priming process involves the increased myristoylation of a 68 kDa protein kinase C (PKC) substrate.[7][8]
Caption: LPS-induced signaling pathway in macrophages.
Experimental Protocols
This section provides detailed protocols for key experiments used to study the interaction of myristoylated proteins with lipids.
Protocol 1: In Vitro Membrane Binding Assay for Acylated Proteins
This protocol is adapted from methods for evaluating the membrane affinity of S-acylated proteins and can be applied to myristoylated proteins.[12][13]
Objective: To determine the in vitro binding affinity of a myristoylated protein to cellular membranes.
Materials:
-
Recombinant myristoylated protein of interest (e.g., expressed in E. coli with co-expression of N-myristoyltransferase)
-
Total cellular membranes (isolated from a relevant cell line)
-
Binding Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4
-
Wash Buffer: Binding Buffer with 0.1% Tween 20
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Antibody against the protein of interest
Procedure:
-
Preparation of Total Cellular Membranes:
-
Harvest cultured cells and resuspend in ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration using a BCA assay.
-
-
Membrane Binding Reaction:
-
In a microcentrifuge tube, mix a fixed amount of total cellular membranes (e.g., 50 µg) with increasing concentrations of the recombinant myristoylated protein in a final volume of 100 µL of Binding Buffer.
-
Include a control reaction with a non-myristoylated version of the protein.
-
Incubate the reactions for 1 hour at room temperature with gentle agitation.
-
-
Separation of Membrane-Bound and Unbound Protein:
-
Centrifuge the reaction tubes at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Carefully collect the supernatant containing the unbound protein.
-
Wash the membrane pellet once with 200 µL of Wash Buffer and centrifuge again. Discard the supernatant.
-
Resuspend the final membrane pellet in 50 µL of SDS-PAGE sample buffer. This fraction contains the membrane-bound protein.
-
-
Analysis:
-
Run equal volumes of the supernatant (unbound) and resuspended pellet (bound) fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to your protein of interest.
-
Quantify the band intensities to determine the fraction of bound protein at each concentration.
-
Plot the amount of bound protein as a function of the total protein concentration to estimate the binding affinity (e.g., Kd).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro membrane binding assay.
Concluding Remarks
The study of myristoylated proteins and their interaction with arachidonic acid and its signaling pathways is a rapidly evolving field. The protocols and information provided in these application notes offer a starting point for researchers to investigate these complex interactions. Further research is needed to elucidate the precise molecular mechanisms and to identify specific lipid-binding proteins that are regulated by both myristoylation and arachidonic acid. Such studies will undoubtedly provide valuable insights into cellular regulation and open new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in protein-lipid and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. Covalent binding of arachidonate to G protein alpha subunits of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Different arachidonate and palmitate binding capacities of the human red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic acid binds 14-3-3zeta, releases 14-3-3zeta from phosphorylated BAD and induces aggregation of 14-3-3zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry of Myristoleyl Arachidonate (as PC(14:1/20:4))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl arachidonate, specifically represented here as the phosphatidylcholine (PC) species PC(14:1/20:4), is a glycerophospholipid containing myristoleic acid (a 14-carbon monounsaturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). As a component of cell membranes, its metabolism is intrinsically linked to the arachidonic acid cascade, a critical signaling pathway involved in inflammation, immunity, and cellular signaling. High-resolution mass spectrometry (HRMS) offers the specificity and sensitivity required for the accurate identification and quantification of PC(14:1/20:4) and related lipid species in complex biological matrices. This document provides detailed application notes and protocols for the analysis of PC(14:1/20:4) using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
Data Presentation
High-resolution mass spectrometry enables the determination of the precise mass of the intact lipid molecule and its characteristic fragment ions, facilitating unambiguous identification. The table below summarizes the key quantitative mass spectrometric data for PC(14:1/20:4).
| Analyte | Molecular Formula | Exact Mass [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragment Ion Identity |
| PC(14:1/20:4) | C₄₂H₇₆NO₈P | 754.5306 | 184.0733 | Phosphocholine headgroup |
| 528.3241 | [M+H - 183.0664 - C₁₄H₂₆O]⁺ (Loss of headgroup and myristoleic acid as ketene) | |||
| 448.3186 | [M+H - 183.0664 - C₂₀H₃₂O]⁺ (Loss of headgroup and arachidonic acid as ketene) | |||
| 225.2162 | Myristoleic acid fragment | |||
| 303.2318 | Arachidonic acid fragment |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Fluids (e.g., Plasma)
A robust lipid extraction is critical for successful analysis. The following protocol is a modification of the Folch method, designed to efficiently extract a broad range of lipids, including phosphatidylcholines.[1][2]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Internal standards (e.g., a non-endogenous odd-chain PC such as PC(17:0/17:0))
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol) for LC-MS analysis.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
This protocol outlines a reverse-phase liquid chromatography method coupled to a high-resolution mass spectrometer for the separation and detection of PC(14:1/20:4).[3][4]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320°C
-
Full Scan (MS1) Resolution: 70,000
-
Full Scan (MS1) Mass Range: m/z 200-1000
-
Data-Dependent MS/MS (dd-MS2):
-
Resolution: 17,500
-
Isolation Window: m/z 1.2
-
Collision Energy (HCD): Normalized collision energy (NCE) of 30
-
TopN: 5 (fragment the 5 most intense ions from the full scan)
-
Visualizations
References
- 1. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Note: Solid-Phase Extraction for the Purification of Myristoleyl Arachidonate from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Myristoleyl arachidonate (B1239269), a fatty acid ester of a hydroxy fatty acid (FAHFA), from biological matrices. The described method is adapted from established protocols for the enrichment of FAHFAs and is suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Myristoleyl arachidonate belongs to the class of FAHFAs, a novel class of lipids with potential roles in metabolic and inflammatory signaling. Accurate quantification of these lipids in biological samples is crucial for understanding their physiological functions and their potential as therapeutic targets. Solid-phase extraction is a robust and selective sample preparation technique that enables the enrichment of FAHFAs from complex biological matrices, removing interfering substances such as neutral lipids and phospholipids (B1166683) that can suppress ionization and interfere with chromatographic analysis.[1][2][3] This application note details a silica-based SPE protocol for the isolation of this compound.
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from biological samples such as serum, plasma, or tissue homogenates.
Materials and Reagents
-
Solvents: Chloroform, Methanol (B129727), Hexane (B92381), Ethyl Acetate (B1210297), Water (all LC-MS grade or higher)
-
Internal Standards: A suitable deuterated FAHFA standard (e.g., ¹³C₄-9-PAHSA) should be used for accurate quantification.[1]
-
SPE Cartridges: Silica-based SPE cartridges (e.g., Strata SI-1, 500 mg, 3 mL).[2][3]
-
Apparatus: Positive pressure manifold or vacuum manifold, nitrogen evaporator, centrifuge, glass vials.
Sample Preparation: Lipid Extraction
Prior to SPE, total lipids must be extracted from the biological sample. The Bligh-Dyer method is a commonly used and effective procedure.[2]
-
Homogenization: For tissue samples, homogenize in a suitable buffer. For liquid samples like serum or plasma, use directly.
-
Solvent Addition: To 200 µL of the sample (e.g., serum), add a solvent mixture of methanol and chloroform. A common ratio is 1.5 mL of methanol to 3 mL of chloroform.[1] Spike the sample with the internal standard at this stage.
-
Phase Separation: Vortex the mixture thoroughly and then centrifuge at approximately 2,200 x g for 5 minutes at 4°C to induce phase separation.[1]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for SPE.
Solid-Phase Extraction Protocol
The following protocol is optimized for the enrichment of FAHFAs using a silica (B1680970) cartridge.[1][3]
-
Cartridge Conditioning:
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.[1]
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing (Elution of Neutral Lipids):
-
Elution of this compound:
-
Final Preparation for Analysis:
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, the following table represents typical performance characteristics expected from the described SPE method for FAHFAs, based on similar applications.
| Parameter | Expected Performance |
| Recovery | > 90% |
| Reproducibility (%RSD) | < 15% |
| Purity (Removal of Interfering Lipids) | High |
Visualization of Workflows and Pathways
Experimental Workflow for Solid-Phase Extraction
The following diagram illustrates the key steps in the solid-phase extraction protocol for the purification of this compound.
Caption: Workflow for the solid-phase extraction of this compound.
Simplified Arachidonic Acid Signaling Pathway
This compound is a derivative of arachidonic acid. The following diagram provides a simplified overview of the major metabolic pathways of arachidonic acid, which is a key signaling molecule.
Caption: Simplified metabolic pathways of arachidonic acid.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Myristoleyl Arachidonate Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with Myristoleyl arachidonate (B1239269). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on overcoming the inherent instability of this polyunsaturated wax ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl arachidonate and what are its basic properties?
This compound is a wax ester composed of myristoleic acid and arachidonic acid. It is a polyunsaturated lipid with the following properties:
| Property | Value | Reference |
| CAS Number | 2692623-70-2 | [1] |
| Molecular Formula | C34H58O2 | [1] |
| Molecular Weight | 498.82 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | >99% | [1] |
Q2: What are the primary causes of this compound instability in solution?
As a polyunsaturated wax ester, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond linking myristoleic acid and arachidonic acid can be cleaved, especially in the presence of water, acids, bases, or lipolytic enzymes, yielding the free fatty acids and myristoleyl alcohol.
-
Oxidation: The multiple double bonds in the arachidonate and myristoleate (B1240118) chains are prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, proper storage is crucial. Based on general guidelines for unsaturated lipids, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Freezer (-20°C or lower) | Slows down both hydrolytic and oxidative degradation.[1][2] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing oxygen.[2] |
| Container | Glass vial with a Teflon-lined cap | Avoids leaching of plasticizers from plastic containers when using organic solvents.[2] |
| Light | Protect from light | Light can catalyze oxidative reactions. |
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my this compound solution?
Yes, inconsistent results are a common consequence of compound degradation. If your this compound solution has started to degrade, the altered chemical composition can lead to variable biological effects. It is crucial to prepare fresh solutions for each experiment and to validate the integrity of your stock solutions regularly.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
An oily film or precipitate is visible in the solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound is a lipid and is expected to be soluble in organic solvents. Try dissolving it in high-purity ethanol (B145695), DMSO, or dimethylformamide. For subsequent use in aqueous buffers, a common technique is to first dissolve the lipid in a small amount of organic solvent and then dilute it with the aqueous buffer.[3][4] |
| Low Temperature | Ensure the solvent and the compound are at room temperature before mixing. Gentle warming may aid dissolution, but avoid excessive heat to prevent degradation. |
| Insufficient Mixing | Vortex the solution thoroughly. Sonication in a bath sonicator for short periods can also help to break up aggregates and facilitate dissolution.[5] |
Problem 2: Suspected Degradation of Stock Solution
Symptoms:
-
Visible changes in the solution, such as color change (yellowing) or precipitate formation.
-
Decreased or inconsistent biological activity in experiments.
-
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | Prepare fresh stock solutions frequently. Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C or below.[2] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use vials. |
| Hydrolysis | Avoid prolonged storage in aqueous solutions. If working with aqueous buffers, prepare fresh dilutions from an organic stock solution immediately before use. It is not recommended to store aqueous solutions for more than a day.[3][4] |
| Contamination | Use high-purity solvents and sterile techniques, especially for cell culture experiments. Ensure all glassware is thoroughly cleaned and free of contaminants. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution. The final concentration and solvent should be optimized for your specific experimental needs.
Materials:
-
This compound (neat oil)
-
High-purity, anhydrous ethanol (or other suitable organic solvent)
-
Inert gas (argon or nitrogen)
-
Glass vials with Teflon-lined caps
-
Glass or stainless steel syringes/pipettes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Under a stream of inert gas, carefully transfer the desired amount of the neat oil into a clean, dry glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Seal the vial tightly with a Teflon-lined cap.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but do not exceed 37°C.
-
Flush the headspace of the vial with inert gas before final sealing.
-
Store the stock solution at -20°C, protected from light.
Protocol for Quality Control of this compound Solution
To ensure the integrity of your this compound solutions, periodic quality control is recommended.
Methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of degradation products (e.g., free fatty acids). Spot your solution on a silica (B1680970) gel plate and develop it in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v). Degradation products will likely have different Rf values than the intact wax ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): These techniques can provide more detailed quantitative information about the purity of your sample and the presence of any degradation products.
Signaling Pathway Diagrams
The biological effects of this compound are likely mediated through the signaling pathways of its constituent fatty acids, myristoleic acid and arachidonic acid, following enzymatic hydrolysis.
References
Technical Support Center: Troubleshooting Myristoleyl Arachidonate Peak Tailing in Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues specifically encountered during the liquid chromatography (LC) analysis of Myristoleyl arachidonate (B1239269).
Troubleshooting Guide
Peak tailing can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to identifying and resolving the common causes of Myristoleyl arachidonate peak tailing.
Isolating the Problem: A Step-by-Step Workflow
// Yes path for all peaks tailing yes_all [label="Yes"]; instrumental_issues [label="Suspect Instrumental or\nSystem-Wide Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_connections [label="Check for loose fittings\nand extra-column volume"]; check_frit [label="Inspect/replace column inlet frit"]; check_column_void [label="Check for column void"]; flush_system [label="Flush the entire system"];
// No path for only this compound tailing no_all [label="No"]; analyte_specific_issues [label="Suspect Analyte-Specific\nor Method-Related Issues", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is column overload a possibility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Overload path yes_overload [label="Yes"]; reduce_concentration [label="Dilute sample or reduce\ninjection volume"];
// No overload path no_overload [label="No"]; check_solvent [label="Is the sample solvent stronger\nthan the mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solvent mismatch path yes_solvent [label="Yes"]; change_solvent [label="Dissolve sample in initial\nmobile phase"];
// No solvent mismatch path no_solvent [label="No"]; secondary_interactions [label="Suspect Secondary Interactions\nwith Stationary Phase"]; optimize_mobile_phase [label="Optimize mobile phase\n(see FAQ for details)"];
end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> instrumental_issues [label="Yes"]; instrumental_issues -> check_connections; check_connections -> check_frit; check_frit -> check_column_void; check_column_void -> flush_system; flush_system -> end;
check_all_peaks -> analyte_specific_issues [label="No"]; analyte_specific_issues -> check_overload; check_overload -> reduce_concentration [label="Yes"]; reduce_concentration -> end;
check_overload -> check_solvent [label="No"]; check_solvent -> change_solvent [label="Yes"]; change_solvent -> end;
check_solvent -> secondary_interactions [label="No"]; secondary_interactions -> optimize_mobile_phase; optimize_mobile_phase -> end; } DOT Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for a non-polar compound like this compound in reversed-phase chromatography?
A1: For a non-polar wax ester like this compound, the most common causes of peak tailing in reversed-phase liquid chromatography (RPLC) are:
-
Column Overload : Injecting too much sample mass onto the column can lead to peak distortion.[1]
-
Sample Solvent Effects : Dissolving the sample in a solvent significantly stronger (more non-polar) than the initial mobile phase can cause band broadening and tailing.[2][3]
-
Secondary Interactions : Although less common for non-polar compounds, interactions can still occur with active sites on the silica-based stationary phase, especially if the column is old or of lower quality.
-
Extra-column Volume : Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing, particularly for early eluting peaks.[4]
-
Column Contamination or Degradation : Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[2]
Q2: How can I determine if column overload is causing the peak tailing?
A2: To diagnose column overload, you can perform a simple experiment:
-
Reduce the sample concentration : Prepare a dilution of your sample (e.g., 1:10) and inject it under the same chromatographic conditions.
-
Reduce the injection volume : Alternatively, decrease the volume of your original sample that you inject.
If the peak shape improves and becomes more symmetrical with a lower amount of analyte injected, column overload is the likely cause.[1]
Q3: this compound is dissolved in a strong solvent for solubility reasons. How can I minimize peak distortion?
A3: When a strong sample solvent is necessary, the following strategies can help mitigate its effects on peak shape:
-
Reduce Injection Volume : Minimize the volume of the strong solvent introduced onto the column.
-
Sample Focusing : If your method allows, use a mobile phase at the start of your gradient that is significantly weaker than your sample solvent. This can help to focus the analyte band at the head of the column.
-
Solvent Exchange : If possible, after initial dissolution, evaporate the strong solvent and reconstitute the sample in a solvent that is compatible with your initial mobile phase conditions.[3]
Q4: What mobile phase considerations are important for analyzing wax esters like this compound?
A4: Due to the non-polar nature of wax esters, non-aqueous reversed-phase chromatography is often employed. Key considerations include:
-
Column Choice : C18 columns are commonly used, but for very long-chain wax esters, a C30 column may provide better separation and peak shape.[5][6]
-
Mobile Phase Composition : Gradients using solvents like methanol, chloroform, acetonitrile, and ethyl acetate (B1210297) are typical.[5][6][7] A common approach is to start with a more polar mobile phase and gradually increase the proportion of a less polar solvent.
-
Additives : For lipids, small amounts of additives like ammonium (B1175870) formate (B1220265) or acetate can sometimes improve peak shape, although this is more critical for polar lipids.[8]
Data Presentation
Table 1: Common Causes of Peak Tailing and Recommended Solutions
| Potential Cause | Symptoms | Recommended Action | Expected Outcome |
| Column Overload | Peak fronting or tailing that worsens with increased sample concentration.[1] | Reduce sample concentration or injection volume. | Improved peak symmetry. |
| Sample Solvent Mismatch | Distorted or split peaks, especially for early eluting compounds.[2] | Dissolve the sample in the initial mobile phase or a weaker solvent.[3] | Sharper, more symmetrical peaks. |
| Secondary Interactions | Tailing that is specific to certain analytes. | Use a high-quality, end-capped column. Optimize mobile phase pH (less critical for non-polar compounds). | Reduced peak tailing. |
| Extra-Column Volume | Broadening and tailing of all peaks, often more pronounced for earlier peaks.[4] | Use shorter, narrower internal diameter tubing. Ensure proper connections. | Narrower, more efficient peaks. |
| Column Contamination/Void | Sudden or gradual deterioration of peak shape for all analytes.[2] | Back-flush the column (if permissible). Replace the column frit or the entire column. | Restored peak shape and performance. |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of Wax Esters
This protocol is a general guideline for the analysis of wax esters like this compound and can be adapted based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent. For wax esters, a mixture like chloroform/methanol (2:1, v/v) is often effective.[5]
-
The final concentration should be determined empirically, but a starting point of 0.1-1.0 mg/mL is common.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulate matter.[3]
2. HPLC Conditions
-
Column : C18 or C30 reversed-phase column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size). A C30 column is recommended for better resolution of long-chain, non-polar compounds.[5][6]
-
Mobile Phase A : Methanol
-
Mobile Phase B : Chloroform[5]
-
Gradient Elution : A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-40 min: Linear gradient to 50% A, 50% B
-
40-45 min: Hold at 50% A, 50% B
-
45-50 min: Return to initial conditions (95% A, 5% B)
-
50-60 min: Re-equilibration
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30-40 °C to ensure solubility and improve peak shape.
-
Injection Volume : 5-20 µL (start with a low volume to avoid overload).
-
Detector : Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) with an appropriate interface like Atmospheric Pressure Chemical Ionization (APCI).
3. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Calculate the tailing factor (Tf) or asymmetry factor (As) to quantify peak shape. A value close to 1.0 is ideal.
Mandatory Visualization
Arachidonic Acid Metabolic Pathway
This compound contains an arachidonic acid moiety, a key precursor to a variety of signaling molecules involved in inflammation and other physiological processes. Understanding this pathway can be crucial for interpreting the biological context of your research.
References
- 1. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Minimizing Myristoleyl arachidonate degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the degradation of Myristoleyl arachidonate (B1239269) during extraction procedures.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the extraction of Myristoleyl arachidonate, a lipid highly susceptible to degradation due to its polyunsaturated arachidonate moiety.
Q1: My final lipid extract is yellowed and shows unexpected peaks during mass spectrometry analysis. What is the likely cause?
A: This is a classic sign of oxidation. The four double bonds in the arachidonate portion of the molecule are highly prone to attack by oxygen radicals.[1][2][3] Degradation is accelerated by exposure to heat, light, and atmospheric oxygen.[4][5]
Troubleshooting Checklist:
-
Temperature Control: Were all extraction steps performed at low temperatures (e.g., on ice)? Continuous heating, even at moderate temperatures, can accelerate oxidation.[6]
-
Inert Atmosphere: Was the sample and solvent protected from oxygen? Always work under a stream of inert gas like nitrogen or argon.[1][7][8]
-
Light Exposure: Were samples protected from light by using amber vials or aluminum foil?[4][5]
-
Antioxidant Presence: Was an antioxidant, such as butylated hydroxytoluene (BHT), included in the extraction solvent?[4]
Q2: The recovery of this compound from my sample is significantly lower than expected. What could be the reason?
A: Low recovery can stem from two primary sources: incomplete extraction or degradation during the process.
-
Incomplete Extraction: The choice of solvent is critical for efficiently extracting lipids.[6] A solvent system that is too polar or non-polar may not effectively solubilize this compound. The classic Folch or Bligh & Dyer methods, which use a chloroform (B151607)/methanol (B129727) mixture, are generally effective for total lipid extraction.[6][9][10]
-
Degradation: If the molecule degrades, it will not be detected as the parent compound, leading to apparent low recovery. This degradation can be oxidative (see Q1) or enzymatic.
Q3: How can I prevent enzymes from degrading my sample during preparation and extraction?
A: Enzymatic degradation by lipases and phospholipases is a major concern, especially in tissue or cell culture samples.[4][11] These enzymes are released upon cell lysis and can rapidly cleave the fatty acid chains.
Key Prevention Steps:
-
Immediate Flash-Freezing: As soon as the sample is collected, it should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[4][12]
-
Work Quickly and on Ice: When processing the sample, keep it on ice at all times to keep enzymatic activity to a minimum.
-
Solvent Disruption: The addition of organic solvents like methanol and chloroform helps to denature and precipitate proteins, including degradative enzymes.[6]
Q4: What is the most effective strategy to prevent oxidation throughout the entire extraction workflow?
A: A multi-pronged approach is essential.
-
Use Degassed Solvents: Before use, sparge your extraction solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Incorporate Antioxidants: Add an antioxidant like BHT to your extraction solvent mixture at a concentration of 0.005-0.01%.
-
Maintain an Inert Environment: During homogenization, vortexing, and solvent evaporation steps, maintain a positive pressure of nitrogen or argon in the sample tube.[8]
-
Evaporate Solvents at Low Temperatures: When drying the final lipid extract, use a stream of nitrogen or argon and minimal heat.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that cause this compound degradation?
A: The two main degradation pathways are Oxidative Degradation and Enzymatic Hydrolysis . The arachidonate component is the primary site of instability.
-
Oxidative Degradation: Free radicals attack the double bonds in the arachidonic acid chain, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.[13] This process is autocatalytic.
-
Enzymatic Hydrolysis: Lipase enzymes can hydrolyze the ester bond connecting the fatty acid chains to the glycerol (B35011) backbone, releasing free arachidonic acid and myristoleic acid.[14][15]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The discovery and early structural studies of arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid | C20H32O2 | CID 444899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.preparedpantry.com [blog.preparedpantry.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts [mdpi.com]
- 11. Degradation of arachidonyl phospholipids catalyzed by two phospholipases A2 and phospholipase C in a lipopolysaccharide-treated macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Myristoleyl arachidonate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl arachidonate (B1239269). Given the limited specific solubility data for this compound, the following recommendations are based on established methods for handling highly lipophilic molecules and the known properties of its constituent parts, myristoleyl alcohol and arachidonic acid.
Frequently Asked Questions (FAQs)
Q1: What is myristoleyl arachidonate and why is it difficult to dissolve in aqueous solutions?
This compound is a wax ester, which is an ester of myristoleyl alcohol and arachidonic acid. Its long hydrocarbon chains make it highly lipophilic (fat-soluble) and consequently, virtually insoluble in water and aqueous buffers. This poor aqueous solubility is the primary challenge in its experimental use.
Q2: What are the recommended storage conditions for this compound?
To prevent degradation, particularly oxidation of the polyunsaturated arachidonate moiety, this compound should be stored under an inert atmosphere (like argon or nitrogen) at -20°C or lower. If the compound is supplied in an organic solvent, it should be stored tightly sealed at the recommended temperature.
Q3: Can I dissolve this compound directly in cell culture media?
No. Direct addition of this compound to cell culture media will result in the formation of an insoluble precipitate or film, making it unavailable to cells and potentially causing cytotoxicity. A carrier or a specific solubilization protocol is required.
Q4: What organic solvents can be used to prepare a stock solution?
High-purity, anhydrous organic solvents are recommended for preparing a stock solution. The choice of solvent may depend on the specific experimental requirements, including compatibility with the assay and tolerance of the biological system to residual solvent.
Q5: How can I introduce this compound to my cell cultures?
The most common method is to first dissolve it in a compatible organic solvent to create a concentrated stock solution. This stock is then diluted into the cell culture medium, often with the aid of a carrier molecule like bovine serum albumin (BSA), to a final concentration where the organic solvent percentage is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The compound's concentration exceeds its solubility limit in the final aqueous environment. | - Increase the concentration of the carrier (e.g., BSA).- Decrease the final concentration of this compound.- Use a different solubilization method, such as preparing liposomes or a microemulsion. |
| Cloudy or opaque solution after dilution | The compound has come out of solution, forming a fine suspension or emulsion. | - Ensure vigorous mixing during dilution.- Gently warm the solution (if the compound's stability permits).- Use a carrier like cyclodextrin (B1172386) to form an inclusion complex.[1] |
| Inconsistent experimental results | - Degradation of the compound (oxidation).- Incomplete solubilization.- Adsorption to plasticware. | - Store stock solutions under inert gas at ≤ -20°C and use fresh dilutions.- Visually inspect for any precipitate before use.- Use low-adhesion microplates or glass vials where possible. |
| Cell toxicity observed | - The concentration of the organic solvent is too high.- The compound itself is cytotoxic at the tested concentration. | - Ensure the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO) is below the toxic threshold for your cell line (usually <0.1-0.5%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Data Presentation: Solubility of Related Lipids
Due to the lack of specific experimental data for this compound, the following table provides solubility information for its parent fatty acid, arachidonic acid, which can serve as a guide for selecting appropriate organic solvents for initial stock solution preparation.
| Solvent | Arachidonic Acid Solubility | Notes |
| Ethanol | 100 mg/mL[2] | A common choice for biological experiments. |
| DMSO | 100 mg/mL[2] | Can be used, but may have physiological effects on cells. |
| Dimethylformamide (DMF) | 100 mg/mL[2] | Another option for creating a concentrated stock. |
| Methanol | 50 mg/mL[2] | Good solubility, but can be more volatile. |
| Chloroform | 50 mg/mL[2] | Typically used for extraction and analysis, not for cell-based assays. |
| Aqueous Buffers (neutral pH) | Sparingly soluble[2] | Essentially insoluble without a carrier. |
Experimental Protocols
Protocol 1: Solubilization Using an Organic Solvent
This protocol is suitable for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous ethanol (or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile glass vial
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol (or DMSO) to the vial to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Seal the vial tightly and vortex until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Store the stock solution under the inert gas atmosphere at -20°C or -80°C.
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
This protocol describes how to prepare a complex with Bovine Serum Albumin (BSA) for delivery to cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile tubes
Procedure:
-
Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free medium. Warm to 37°C to aid dissolution.
-
In a sterile tube, add the required volume of the BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the this compound stock solution dropwise. This slow addition is crucial to prevent precipitation.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
The resulting complex can be sterile-filtered (using a 0.22 µm filter) and then added to the cell culture medium to achieve the desired final concentration.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound for cell-based assays.
Potential Signaling Pathway Involvement
Upon cellular uptake, this compound can be hydrolyzed by esterases to release myristoleyl alcohol and arachidonic acid. Arachidonic acid is a well-known precursor to a variety of signaling molecules.
Caption: Hydrolysis of this compound and subsequent arachidonic acid signaling.
References
Technical Support Center: Myristoleyl Arachidonate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl arachidonate (B1239269).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of myristoleyl arachidonate, focusing on preventing artifact formation.
Issue 1: Presence of Unexpected Peaks in Mass Spectrometry Data
Question: My mass spectrometry analysis of this compound shows multiple unexpected peaks. What could be the cause and how can I troubleshoot this?
Answer: Unexpected peaks in your mass spectrum can arise from several sources of artifact formation. Here’s a step-by-step guide to identify and mitigate these issues.
Potential Causes and Solutions:
-
In-Source Fragmentation: this compound can fragment within the mass spectrometer's ion source, even with soft ionization techniques like electrospray ionization (ESI).[1] This can lead to the misidentification of fragments as endogenous lipid species.
-
Troubleshooting:
-
Optimize Ion Source Conditions: Reduce the fragmentation by optimizing parameters such as capillary temperature and cone voltage. A systematic evaluation of these parameters can minimize in-source fragmentation while maintaining adequate ionization efficiency.
-
Use Reference Standards: Analyze a pure standard of this compound to identify its characteristic fragment ions. This will help distinguish true analytes from in-source fragments in your biological samples.
-
-
-
Oxidation: The arachidonate moiety of this compound is highly susceptible to oxidation due to its four double bonds.[2] This can occur during sample collection, extraction, storage, or analysis.
-
Troubleshooting:
-
Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) into your extraction solvents to prevent auto-oxidation.
-
Use Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Store Samples Properly: Store lipid extracts at -80°C under an inert atmosphere and in amber vials to protect from light and oxygen.[3]
-
-
-
Hydrolysis: The ester bond linking the myristoleyl and arachidonoyl chains to the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lysolipids and free fatty acids.
-
Troubleshooting:
-
Control pH: Maintain a neutral pH during sample preparation and storage, as both acidic and basic conditions can catalyze hydrolysis.
-
Inactivate Enzymes: For biological samples, ensure that lipases and esterases are inactivated immediately after collection, for example, by rapid freezing or the addition of specific inhibitors.
-
-
-
Isomerization: The double bonds in the arachidonate chain can undergo cis-trans isomerization, particularly when exposed to free radicals, heat, or light.[4][5]
-
Troubleshooting:
-
Minimize Exposure to Heat and Light: Keep samples cold and protected from light throughout the experimental workflow.
-
Use Fresh Solvents: Ensure that all solvents used are of high purity and free of peroxides, which can initiate isomerization.
-
-
Logical Workflow for Troubleshooting Unexpected Peaks:
Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during this compound analysis?
A1: The most common artifacts include:
-
Oxidation Products: Hydroxyeicosatetraenoic acids (HETEs) and other oxygenated derivatives of the arachidonate chain.
-
Hydrolysis Products: Myristoyl- and arachidonoyl-lysoglycerols, and free myristic and arachidonic acids.
-
In-source Fragments: Characteristic losses of the fatty acyl chains.
-
Solvent Adducts: Formation of adducts with solvent molecules (e.g., sodium or potassium adducts).
Q2: How should I store my this compound samples to minimize degradation?
A2: For optimal stability, samples should be stored under the following conditions:
-
Temperature: -80°C for long-term storage.[3]
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Solvent: In a high-purity organic solvent, potentially with an added antioxidant.
-
Container: In amber glass vials to protect from light.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting samples before freezing.[3]
Q3: Can the extraction method introduce artifacts?
A3: Yes, the choice of extraction method is critical.
-
Solvent Purity: Use high-purity, peroxide-free solvents to avoid introducing contaminants that can react with your analyte.
-
Extraction Conditions: Avoid high temperatures and prolonged extraction times. Methods like solid-phase extraction (SPE) can offer a cleaner extract compared to liquid-liquid extraction (LLE) by minimizing exposure to potentially reactive aqueous phases.
Q4: What is the expected mass spectrometry fragmentation pattern for this compound?
-
A molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive mode; [M-H]⁻ or [M+acetate]⁻ in negative mode).
-
Fragment ions corresponding to the neutral loss of the myristoyl and arachidonoyl acyl chains.
-
Ions representing the individual fatty acyl chains.
Quantitative Data
While specific stability data for this compound is limited in the literature, the following table summarizes the stability of a structurally related compound, 2-arachidonoylglycerol (B1664049) (2-AG), under biological conditions. This data can provide insight into the potential stability challenges with arachidonate-containing esters.
Table 1: Chemical Stability of 2-Arachidonoylglycerol (2-AG) at 37°C [6]
| Condition | Half-life of 2-AG (minutes) | Primary Degradation Product |
| RPMI Culture Medium | 10 | 1(3)-Arachidonoylglycerol |
| RPMI Culture Medium + 10% Fetal Calf Serum | 2.3 | 1(3)-Arachidonoylglycerol |
This table highlights the rapid isomerization of 2-AG, a potential artifact to consider in the analysis of this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
This protocol is a synthesized method based on common practices for lipid extraction.
-
Homogenization:
-
Weigh the frozen tissue sample (~50 mg).
-
Immediately homogenize the tissue in 2 mL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.01% BHT). This step helps to quench enzymatic activity.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
To the homogenate, add 1 mL of chloroform (B151607) and 0.8 mL of water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
-
Storage:
-
Store the final extract at -80°C until analysis.
-
Experimental Workflow for this compound Extraction:
Caption: Workflow for the extraction of this compound.
Signaling Pathways
This compound is a complex lipid, and its direct signaling pathways are not well-characterized. However, it belongs to the broader class of N-acyl amides, which includes the well-studied N-acyl amino acids. The following diagrams illustrate the general metabolic and signaling pathways of N-acyl amino acids, which may provide a framework for understanding the potential biological roles of this compound.
Biosynthesis and Degradation of N-Acyl Amino Acids:
Caption: Biosynthesis and degradation of N-acyl amino acids.
Signaling Pathway of N-Arachidonoyl-L-Serine (a related N-acyl amide):
N-Arachidonoyl-L-serine (ARA-S) is an endocannabinoid-like molecule that can modulate various signaling cascades.[7][8][9]
Caption: Signaling pathway of N-Arachidonoyl-L-Serine.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myristoleyl Arachidonate Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl arachidonate (B1239269) fragmentation in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the structure of Myristoleyl arachidonate and how does it influence fragmentation?
This compound is a wax ester composed of Myristoleic acid (a 14-carbon monounsaturated fatty acid) and Arachidonic acid (a 20-carbon polyunsaturated fatty acid). The structure consists of a long hydrocarbon chain from the fatty alcohol (myristoleyl group) and another from the fatty acid (arachidonoyl group), linked by an ester bond. The fragmentation pattern upon collision-induced dissociation (CID) is primarily influenced by the ester linkage and the unsaturated bonds within the fatty acid and fatty alcohol chains.
Q2: What are the expected characteristic fragment ions for this compound in positive-ion ESI-MS/MS?
In positive-ion mode using electrospray ionization (ESI), wax esters typically protonate at the ester oxygen. Upon fragmentation, characteristic ions are formed. For this compound, you can expect to see ions corresponding to the neutral loss of the fatty acid and fatty alcohol, as well as fragments arising from cleavages within the hydrocarbon chains. The most indicative fragments originate from cleavages near the ester bond.
Q3: How does collision energy affect the fragmentation of this compound?
Collision energy is a critical parameter that dictates the extent of fragmentation.
-
Low Collision Energy: At lower energies, you will primarily observe the precursor ion with minimal fragmentation. This is useful for confirming the molecular weight of the intact molecule.
-
Moderate Collision Energy: As the collision energy increases, you will start to see the characteristic fragmentation of the ester bond, leading to the formation of ions representing the myristoleyl and arachidonoyl moieties. This is the optimal range for structural elucidation.
-
High Collision Energy: At very high energies, extensive fragmentation of the hydrocarbon chains will occur, leading to a complex spectrum of smaller fragment ions. This can be useful for detailed structural analysis but may result in the loss of more diagnostic larger fragments.
Optimizing the collision energy is crucial to obtain the most informative MS/MS spectrum.[1][2]
Troubleshooting Guides
Problem 1: No or Low Signal Intensity for the Precursor Ion
-
Possible Cause: Inappropriate ionization source settings.
-
Troubleshooting Steps:
-
Verify Ion Source Parameters: Ensure that the electrospray voltage, sheath gas flow, and auxiliary gas flow are optimized for lipid analysis.
-
Check Sample Concentration: The sample may be too dilute. Prepare a more concentrated solution.
-
Assess Solvent Composition: The solvent system should be compatible with ESI and promote the ionization of lipids. A common choice is a mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of an additive like formic acid or ammonium (B1175870) acetate.
-
Inspect for Clogs: A blockage in the sample introduction line or the ESI needle can prevent the sample from reaching the mass spectrometer.
-
Problem 2: Poor or No Fragmentation of the Precursor Ion
-
Possible Cause: Suboptimal collision energy settings.
-
Troubleshooting Steps:
-
Perform a Collision Energy Ramp: Systematically increase the collision energy to find the optimal value for fragmentation. Start with a low energy and gradually increase it while monitoring the intensity of the precursor and fragment ions.
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. Insufficient collision gas will lead to inefficient fragmentation.
-
Verify Instrument Calibration: An improperly calibrated instrument may not apply the correct collision energy.
-
Problem 3: Excessive Fragmentation and Loss of Diagnostic Ions
-
Possible Cause: Collision energy is set too high.
-
Troubleshooting Steps:
-
Reduce Collision Energy: Gradually decrease the collision energy to a level where you observe the desired characteristic fragment ions without excessive secondary fragmentation.
-
Consider a Stepped Collision Energy Approach: Some instruments allow for the application of different collision energies to different m/z ranges, which can help in preserving larger, more informative fragments while still fragmenting smaller ions.
-
Problem 4: Presence of Unidentified Peaks or Contaminants
-
Possible Cause: Contamination from solvents, sample preparation, or the LC-MS system.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to identify any background ions.
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).
-
Clean the Ion Source: Contaminants can accumulate in the ion source over time, leading to background noise. Follow the manufacturer's instructions for cleaning the ion source.
-
Check for Sample Carryover: If running multiple samples, ensure that the system is adequately washed between injections to prevent carryover.
-
Data Presentation
Table 1: Predicted Fragment Ions for Protonated this compound ([M+H]⁺)
| Fragment Ion Description | Predicted m/z |
| Protonated this compound (Precursor Ion) | 515.48 |
| [M+H - H₂O]⁺ | 497.47 |
| Myristoleyl cation [C₁₄H₂₇]⁺ | 195.21 |
| Arachidonoyl acylium ion [C₂₀H₃₁O]⁺ | 287.24 |
| Neutral loss of Myristoleic acid | 289.25 |
| Neutral loss of Arachidonic acid | 211.21 |
Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound Fragmentation
-
Sample Preparation: Prepare a 10 µM solution of this compound in a 1:1 (v/v) mixture of methanol and chloroform (B151607) with 0.1% formic acid.
-
Instrumentation: Use a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan MS1 spectrum in positive ion mode to identify the m/z of the protonated precursor ion of this compound.
-
Product Ion Scan (MS/MS):
-
Set the instrument to product ion scan mode, selecting the m/z of the protonated this compound as the precursor ion.
-
Begin with a low collision energy (e.g., 5 eV).
-
Acquire MS/MS spectra at increasing collision energy steps (e.g., increments of 5 eV) up to a high energy (e.g., 60 eV).
-
-
Data Analysis:
-
Examine the resulting MS/MS spectra at each collision energy.
-
Plot the intensity of the precursor ion and key fragment ions as a function of collision energy.
-
The optimal collision energy is the value that provides the best balance between the depletion of the precursor ion and the generation of informative fragment ions.
-
Visualizations
Caption: Workflow for optimizing collision energy for this compound fragmentation.
Caption: Troubleshooting logic for fragmentation issues in MS/MS analysis.
References
Troubleshooting low recovery of Myristoleyl arachidonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl arachidonate (B1239269). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low recovery.
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl arachidonate and why is its recovery sometimes low?
This compound is a diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with myristoleic acid and arachidonic acid attached. Diacylglycerols are key intermediates in lipid metabolism and important signaling molecules.[1][2] Low recovery during experiments can be attributed to several factors including its susceptibility to degradation, suboptimal extraction and storage conditions, and challenges in accurate quantification.
Q2: How can I improve the stability of this compound during my experiments?
Due to the presence of polyunsaturated arachidonic acid, this compound is prone to oxidation. To minimize degradation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use of antioxidants in solvents, protection from light, and maintaining low temperatures throughout the experimental workflow are also critical preventative measures. Short-term storage of lipid extracts at room temperature or 4°C should be avoided as enzymatic activity may persist. For long-term storage, lipid extracts should be kept at -20°C or lower in an organic solvent.
Q3: What are the best practices for storing this compound?
This compound should be stored in a tightly sealed vial under an inert atmosphere at -20°C or below. It is often supplied in an organic solvent like ethanol; if the solvent needs to be changed, it should be evaporated under a gentle stream of inert gas, ensuring the sample does not go to complete dryness before redissolving in the desired solvent. Aqueous solutions of lipids containing arachidonic acid are not recommended for storage beyond a day due to rapid oxidation.
Troubleshooting Low Recovery
Low recovery of this compound can occur at various stages of an experiment. The following guide provides a systematic approach to identify and resolve the issue.
Problem Area 1: Sample Preparation and Extraction
Issue: Inefficient extraction from the biological matrix.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | For diacylglycerols, a common and effective extraction method is a two-step liquid-liquid extraction based on the Folch or Bligh-Dyer methods, which use a chloroform (B151607)/methanol (B129727)/water partition. The addition of a small amount of acid to the extraction solvent can improve the recovery of certain lipids, but it may also promote the hydrolysis of phospholipids (B1166683) into diacylglycerols, leading to artificially high results.[3] Therefore, a neutral extraction is often preferred. |
| Incomplete Cell Lysis | Ensure thorough homogenization or sonication of the sample to disrupt cell membranes and allow for complete access of the extraction solvent to the intracellular lipids. |
| Lipid Binding to Proteins | The use of a solvent system containing methanol helps to disrupt the interactions between lipids and proteins, facilitating the extraction of lipids into the organic phase. |
| Emulsion Formation | Centrifugation at sufficient speed and for an adequate duration is crucial to achieve clear phase separation. If emulsions persist, consider adding a small amount of a salt solution to help break the emulsion. |
Problem Area 2: Analyte Degradation
Issue: this compound is degrading during the experimental workflow.
| Potential Cause | Recommended Solution |
| Oxidation | The arachidonic acid moiety is highly susceptible to oxidation. Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents. Perform all steps on ice and under dim light. |
| Enzymatic Degradation | Diacylglycerols are rapidly metabolized by cellular enzymes like diacylglycerol kinases and lipases.[1][4] Immediately after sample collection, quench enzymatic activity by adding a cold organic solvent (e.g., methanol) or by flash-freezing the sample in liquid nitrogen. |
| Acyl Migration | In diacylglycerols, the fatty acyl chains can migrate between the sn-1/3 and sn-2 positions, especially under acidic or basic conditions. This can lead to the formation of isomers that may have different chromatographic behavior and biological activity.[5] It is important to maintain neutral pH conditions during extraction and storage. |
Problem Area 3: Quantification
Issue: Inaccurate or imprecise quantification leading to apparent low recovery.
| Potential Cause | Recommended Solution |
| Poor Ionization in Mass Spectrometry | Diacylglycerols often exhibit poor ionization efficiency in their native form. Derivatization of the free hydroxyl group can significantly enhance the signal in mass spectrometry.[6] |
| Lack of an Appropriate Internal Standard | Use a structurally similar, stable isotope-labeled diacylglycerol as an internal standard to correct for variations in extraction efficiency and matrix effects during mass spectrometry analysis. |
| Co-elution with Interfering Species | Optimize the chromatographic separation to resolve this compound from other isomeric diacylglycerols and interfering lipids. Normal-phase liquid chromatography can be effective for separating diacylglycerol isomers.[7] |
Experimental Protocols
Protocol 1: Extraction of Diacylglycerols from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Immediately add 1 mL of ice-cold methanol to the cells. Scrape the cells and transfer the suspension to a glass tube.
-
Extraction: Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Phase Separation: Add 0.8 mL of water, vortex again, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -80°C until analysis.
Protocol 2: Quantification of Diacylglycerols by LC-MS/MS
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., isopropanol/acetonitrile). Add an appropriate internal standard.
-
Chromatography: Use a reverse-phase C18 column or a normal-phase silica (B1680970) column for separation. A gradient elution with solvents such as acetonitrile, isopropanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+NH4]+ or [M+Na]+ adduct of this compound, and the product ions will correspond to the neutral loss of one of the fatty acyl chains.
Visualizations
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Diacylglycerol hydrolysis to arachidonic acid is necessary for insulin secretion from isolated pancreatic islets: sequential actions of diacylglycerol and monoacylglycerol lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myristoleyl Arachidonate Matrix Effects in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of myristoleyl arachidonate (B1239269) and other long-chain fatty acid esters in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of myristoleyl arachidonate in plasma?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] In the context of this compound analysis in plasma, these effects can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][4] This interference can result in diminished, augmented, and irreproducible analyte response.[5]
Q2: What are the primary causes of matrix effects in the LC-MS analysis of lipids like this compound in plasma?
A: The primary causes of matrix effects in plasma lipid analysis are endogenous components of the sample.[6][7] Phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[5][8] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process.[2] Lipids are a common source of matrix interferences in plasma and can accumulate on the analytical column, leading to ion suppression.[9]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][3] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]
Q4: My signal intensity for this compound is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:
-
Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][4] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[1][4] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]
-
Improve Sample Preparation: Employ more selective sample preparation techniques to remove interfering substances.[4][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects during the analysis of this compound in plasma.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Possible Cause: Co-elution of matrix components with this compound can interfere with its interaction with the stationary phase, leading to distorted peak shapes.[11] Residual matrix components can interact with the analytical column and analyte, leading to peak distortion.[12]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Enhance Sample Cleanup:
-
Issue 2: Low and Irreproducible Analyte Recovery
-
Possible Cause: Interfering matrix components can suppress the ionization of this compound in the mass spectrometer source.[5][8][14] Inefficient sample preparation can also lead to loss of the analyte.
-
Troubleshooting Steps:
-
Evaluate and Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[7][8]
-
Liquid-Liquid Extraction (LLE): Can be effective but requires careful optimization of solvent systems to ensure efficient extraction of this compound while minimizing co-extraction of interfering lipids.[9]
-
Solid-Phase Extraction (SPE): Offers better selectivity than PPT and LLE for removing matrix components.[12]
-
Phospholipid Depletion Plates (e.g., HybridSPE): These are specifically designed to remove phospholipids and can significantly reduce matrix effects.[5][6][7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects and variations in recovery. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.[4][15]
-
Issue 3: Significant Ion Suppression or Enhancement Observed
-
Possible Cause: High concentrations of co-eluting matrix components, particularly phospholipids, are competing with this compound for ionization in the ESI source.[5][14]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.
-
Implement Advanced Sample Cleanup: Techniques like HybridSPE that combine protein precipitation with phospholipid removal are highly effective at reducing matrix effects.[6][7]
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions of significant ion suppression, which can be identified using the post-column infusion technique.[12]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis in Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 80-100% | Low | High |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 85-105% | High | Low-Moderate |
| Phospholipid Depletion (e.g., HybridSPE) | 90-110% | Very High | High |
Note: Values are illustrative and can vary depending on the specific analyte and experimental conditions.
Table 2: Quantifying Matrix Effects using the Post-Extraction Spike Method
| Analyte | Response in Neat Solution (cps) | Response in Spiked Plasma Extract (cps) | Matrix Effect (%) | Interpretation |
| This compound | 1,500,000 | 900,000 | 60% | Significant Ion Suppression |
| Internal Standard | 1,200,000 | 750,000 | 62.5% | Significant Ion Suppression |
Matrix Effect (%) = (Response in Spiked Plasma Extract / Response in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
-
Apparatus: An infusion pump, a T-connector, and the LC-MS system.
-
Procedure: a. Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that gives a stable and moderate signal. b. Infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream via a T-connector placed between the analytical column and the mass spectrometer ion source. c. Once a stable baseline signal for this compound is achieved, inject a blank plasma sample that has been subjected to the entire sample preparation procedure. d. Monitor the baseline of the infused analyte. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[1]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
-
Sample Sets:
-
Set A: this compound standard prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank plasma subjected to the extraction procedure, with the final extract spiked with this compound at the same concentration as Set A.
-
-
Procedure: a. Analyze both sets of samples using the LC-MS method. b. Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 c. A value close to 100% suggests minimal matrix effect, a value significantly below 100% indicates ion suppression, and a value significantly above 100% indicates ion enhancement.
Protocol 3: Sample Preparation using Phospholipid Depletion Plates (HybridSPE)
-
Sample Preparation: a. To the wells of the HybridSPE plate, add the plasma sample. b. Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid) containing the internal standard. c. Mix thoroughly to precipitate proteins.
-
Extraction: a. Apply a vacuum to the manifold to draw the solution through the SPE sorbent. The phospholipids are retained by the sorbent, while the analyte and other components pass through. b. Collect the filtrate for LC-MS analysis. This procedure combines the simplicity of protein precipitation with the selectivity of SPE for phospholipid removal.[6][7]
Visualizations
Caption: Workflow for assessing matrix effects.
Caption: Ion suppression by phospholipids in ESI.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gtfch.org [gtfch.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects | Separation Science [sepscience.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myristoleyl Arachidonate Analysis
Welcome to the technical support center for Myristoleyl arachidonate (B1239269) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Myristoleyl arachidonate detection by LC-MS/MS?
A1: For N-acyl amino acids like this compound, electrospray ionization (ESI) is the most common and effective technique. Both positive and negative ion modes can be explored, but positive ion mode is often preferred for N-acyl amino acids as it typically yields a strong protonated molecule [M+H]⁺, which is a stable precursor ion for MS/MS analysis.[1] Optimization of source parameters is crucial for maximizing the signal.
Q2: How can I improve the chromatographic separation of this compound?
A2: To improve chromatographic separation, consider the following:
-
Column Choice: A C18 reversed-phase column is a common choice for lipid analysis.[2][3] Columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile, methanol, or isopropanol) is typically used.[1][3][4] The addition of modifiers like formic acid or ammonium acetate (B1210297) can improve peak shape and ionization efficiency.
-
Gradient Optimization: A shallow gradient can help to separate this compound from other structurally similar lipids.
Q3: What are the best practices for storing this compound standards and samples to prevent degradation?
A3: this compound, containing a polyunsaturated arachidonic acid moiety, is susceptible to oxidation. To ensure stability:
-
Store standards and samples at -80°C in an inert atmosphere (e.g., under argon or nitrogen).
-
Avoid repeated freeze-thaw cycles.
-
Use antioxidants like BHT (butylated hydroxytoluene) in storage solvents, but be aware that they can interfere with MS analysis and should be used cautiously.
-
Prepare fresh working solutions from a stock solution for each experiment.
Q4: Should I derivatize this compound before LC-MS/MS analysis?
A4: Derivatization is generally not necessary for LC-MS/MS analysis of N-acyl amino acids as they can be ionized directly. However, if you are struggling with sensitivity or chromatographic retention, derivatization of the carboxylic acid group to an ester can increase hydrophobicity and improve chromatographic behavior on reversed-phase columns. This is more common in GC-MS analysis.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Perform compound optimization (tuning) to determine the optimal precursor/product ion pair, collision energy, and other source-dependent parameters for your specific instrument. |
| Poor Ionization | Ensure the mobile phase composition is suitable for ESI. The presence of additives like formic acid or ammonium acetate can aid in protonation. Check the cleanliness of the ESI source. |
| Sample Degradation | Verify the integrity of your standards and samples. Prepare fresh solutions and ensure proper storage conditions have been maintained. |
| Inefficient Extraction | Optimize your sample extraction protocol. A liquid-liquid extraction (LLE) with a solvent like toluene (B28343) or a solid-phase extraction (SPE) with a C18 cartridge can be effective for isolating lipids.[5][6] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a deuterated internal standard to compensate for matrix effects. |
Issue 2: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the carboxylic acid group. Adding a small amount of formic acid can improve peak shape for acidic analytes. |
| Secondary Interactions with Column | Ensure the column is properly conditioned. Sometimes, interactions between the analyte and active sites on the silica (B1680970) backbone can cause tailing. Using a column with end-capping can mitigate this. |
| Contamination in the LC System | Flush the LC system and column to remove any contaminants that may be causing peak distortion. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Sample Preparation Variability | Standardize your sample preparation workflow. The use of an internal standard is highly recommended to account for variations in extraction efficiency and injection volume. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response over time. Equilibrate the system thoroughly before starting a run sequence. |
| Analyte Instability in Autosampler | If samples are left in the autosampler for an extended period, degradation can occur. Keep the autosampler temperature low (e.g., 4°C) and analyze samples in a timely manner. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol provides a general guideline for liquid-liquid extraction (LLE) suitable for N-acyl amino acids from plasma or tissue homogenates.
Materials:
-
Sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue)
-
Internal Standard (e.g., a deuterated analog of this compound)
-
Toluene
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To your sample, add the internal standard.
-
Add 1 mL of ice-cold toluene and 500 µL of methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (toluene).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Detection
This is a representative method and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 50% B; 2-15 min: linear gradient to 95% B; 15-18 min: hold at 95% B; 18-18.1 min: return to 50% B; 18.1-20 min: re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | To be determined by direct infusion of a standard |
| Product Ion(s) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for the specific instrument and precursor-product pair |
Visualizations
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing oxidation of Myristoleyl arachidonate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Myristoleyl Arachidonate (B1239269) during storage.
Frequently Asked Questions (FAQs)
Q1: What is Myristoleyl Arachidonate and why is it prone to oxidation?
This compound is an ester composed of myristoleic acid and arachidonic acid. The arachidonic acid component is a polyunsaturated fatty acid (PUFA) containing multiple double bonds. These double bonds are susceptible to attack by oxygen, leading to a process called lipid peroxidation.[1][2] This oxidative degradation can compromise the structural integrity and biological activity of the molecule.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The primary factors that accelerate oxidation are:
-
Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.
-
Temperature: Higher temperatures increase the rate of oxidative reactions.[3]
-
Light: Exposure to light, particularly UV light, can initiate and accelerate the oxidation process.
-
Presence of Metal Ions: Transition metals like iron and copper can act as catalysts for lipid oxidation.
Q3: What are the ideal storage conditions for neat (un-dissolved) this compound?
For long-term stability, neat this compound should be stored at -20°C or lower . It is crucial to store it in a glass container with a Teflon-lined cap under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
Q4: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound in organic solvents like ethanol, DMSO, or dimethylformamide are stable for up to six months when stored at -20°C under an inert atmosphere (argon or nitrogen).[4] Aqueous solutions are not recommended for storage as they are highly unstable and should be used within 12 hours of preparation.[4]
Q5: Can I use antioxidants to prevent the oxidation of this compound?
Yes, the use of antioxidants can significantly reduce oxidative damage.[1][2] Antioxidants work by scavenging free radicals that propagate the oxidation chain reaction. Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The choice and concentration of the antioxidant may need to be optimized for your specific application.
Troubleshooting Guides
Problem: I suspect my stored this compound has oxidized. What are the signs?
-
Visual Changes: The appearance of a yellow or brownish color in a previously colorless or pale-yellow sample can indicate oxidation.
-
Changes in Physical State: The sample may become gummy or more viscous.
-
Odor: The development of a rancid or unpleasant odor is a common sign of lipid peroxidation.
-
Analytical Confirmation: An increase in the peroxide value (PV) or thiobarbituric acid reactive substances (TBARS) value confirms oxidation. A peak at 233 nm in a UV-Vis spectrum can indicate the presence of conjugated dienes, which are primary oxidation products.
Problem: My analytical results are inconsistent, suggesting my compound is degrading during my experiment.
-
Minimize Exposure to Air: During your experimental workflow, handle the compound under an inert atmosphere (e.g., in a glove box or by purging with argon or nitrogen) as much as possible.
-
Use Fresh Solutions: Prepare aqueous solutions of this compound immediately before use. Do not store aqueous solutions.[4]
-
Control Temperature: Keep the compound and its solutions on ice or at a controlled low temperature throughout your experiment, unless the protocol requires otherwise.
-
Avoid Contamination: Ensure all glassware and equipment are scrupulously clean and free of metal ion contaminants.
Data Presentation
The following tables provide illustrative data on the expected changes in oxidation markers for a typical arachidonate ester under various storage conditions. This data is intended for comparative purposes to highlight the importance of proper storage.
Table 1: Illustrative Peroxide Value (PV) of an Arachidonate Ester Over Time at Different Temperatures.
| Storage Time (Months) | PV (meq/kg) at 4°C (in air) | PV (meq/kg) at -20°C (in air) | PV (meq/kg) at -20°C (under Nitrogen) |
| 0 | < 1.0 | < 1.0 | < 1.0 |
| 1 | 5.2 | 1.8 | < 1.0 |
| 3 | 15.8 | 4.5 | 1.2 |
| 6 | 35.1 | 10.2 | 2.1 |
| 12 | > 70.0 | 22.5 | 3.5 |
Table 2: Illustrative Effect of Antioxidants on the Peroxide Value (PV) of an Arachidonate Ester Stored at 4°C.
| Storage Time (Months) | PV (meq/kg) - No Antioxidant | PV (meq/kg) - With BHT (0.02%) |
| 0 | < 1.0 | < 1.0 |
| 1 | 5.2 | 1.5 |
| 3 | 15.8 | 3.8 |
| 6 | 35.1 | 7.9 |
| 12 | > 70.0 | 15.2 |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
Materials:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
This compound sample
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with 0.1 M sodium thiosulfate solution with constant swirling until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank titration with the same reagents but without the sample.
-
Calculate the Peroxide Value (PV) in meq/kg using the following formula: PV = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) reagent (0.375% w/v TBA in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve
-
This compound sample
Procedure:
-
Prepare a sample solution of this compound.
-
To 100 µL of the sample solution, add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA reagent.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
Prepare a standard curve using MDA or TEP.
-
Calculate the concentration of TBARS in the sample, expressed as MDA equivalents.
Visualizations
Caption: Lipid Peroxidation Pathway.
Caption: Troubleshooting Workflow for Oxidation.
References
Technical Support Center: Myristoleyl Arachidonate Derivatization for Improved Detection
Welcome to the technical support center for the analysis of myristoleyl arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization and detection of this specific wax ester.
Frequently Asked Questions (FAQs)
Q1: What is myristoleyl arachidonate and why is its detection important?
This compound is a wax ester composed of myristoleyl alcohol and arachidonic acid. Its full chemical name is (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate. The detection and quantification of specific wax esters like this compound are crucial in various research areas, including lipidomics, biofuels, and the food and cosmetics industries, as their composition can influence the physical and biological properties of a sample.
Q2: Why is derivatization often necessary for the analysis of this compound?
Derivatization is a common sample preparation step, particularly for Gas Chromatography (GC) analysis. For a large, non-volatile molecule like this compound, direct GC analysis can be challenging due to its low volatility and potential for thermal degradation at the high temperatures required for elution.[1] Derivatization, typically after hydrolysis of the ester bond, converts the constituent myristoleyl alcohol and arachidonic acid into more volatile and thermally stable compounds, such as trimethylsilyl (B98337) (TMS) ethers or fatty acid methyl esters (FAMEs), leading to improved chromatographic peak shape and sensitivity.
Q3: What are the primary analytical methods for detecting this compound?
The two primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique can be used to analyze the intact wax ester, though it requires high-temperature columns and instruments. A more common approach involves the hydrolysis of the wax ester followed by derivatization of the resulting myristoleyl alcohol and arachidonic acid into more volatile compounds for GC-MS analysis.[2]
-
LC-MS/MS: This method is well-suited for the analysis of intact this compound without the need for derivatization. It offers high sensitivity and specificity, making it a powerful tool for quantitative analysis in complex biological matrices.[3][4]
Q4: Can I analyze intact this compound by GC-MS without derivatization?
Yes, it is possible to analyze intact wax esters by high-temperature GC-MS.[2] However, this approach presents several challenges. Due to the low volatility of this compound, very high injector, column, and detector temperatures (often exceeding 350°C) are necessary.[1][2] This can lead to thermal degradation of the polyunsaturated arachidonate moiety, resulting in poor peak shape, reduced sensitivity, and inaccurate quantification. Therefore, for quantitative analysis, hydrolysis followed by derivatization is often the more robust method.
Q5: What are the most common derivatization reagents for the analysis of the components of this compound?
After hydrolysis of this compound, the resulting myristoleyl alcohol and arachidonic acid can be derivatized using several common reagents:
-
For the fatty acid (arachidonic acid):
-
BF3-methanol or HCl-methanol: To form fatty acid methyl esters (FAMEs).[5]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): To form trimethylsilyl (TMS) esters.
-
-
For the fatty alcohol (myristoleyl alcohol):
-
BSTFA or MSTFA: To form trimethylsilyl (TMS) ethers.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no peak for this compound derivative in GC-MS. | Incomplete derivatization. | - Ensure anhydrous conditions, as water can inhibit the reaction. - Optimize reaction time and temperature. - Use a sufficient excess of the derivatizing reagent. |
| Degradation of the analyte during sample preparation or injection. | - For polyunsaturated compounds, minimize exposure to heat, light, and oxygen. - Use a deactivated injector liner and a suitable injection temperature. | |
| Loss of sample during extraction or workup. | - Optimize the extraction procedure for wax esters. - Use an internal standard to monitor recovery. | |
| Poor peak shape (tailing, broadening) in GC-MS. | Active sites in the GC system. | - Use a deactivated column and liner. - Trim the front end of the column. - Check for leaks in the system. |
| Non-volatile residues in the injector. | - Clean or replace the injector liner and septum. | |
| Inappropriate GC conditions. | - Optimize the temperature program for the high molecular weight derivatives. | |
| Inconsistent quantification results. | Incomplete hydrolysis of the wax ester. | - Optimize hydrolysis conditions (e.g., concentration of acid/base, reaction time, temperature). |
| Matrix effects in LC-MS/MS. | - Use a stable isotope-labeled internal standard. - Optimize the sample cleanup procedure (e.g., solid-phase extraction). - Perform a matrix effect study. | |
| Instability of the analyte or derivatives. | - Store samples and derivatives at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon). - Prepare fresh standards and reagents regularly. | |
| Unexpected peaks in the chromatogram. | Contamination from solvents, reagents, or glassware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run a blank sample to identify sources of contamination. |
| Side reactions during derivatization. | - Optimize derivatization conditions to minimize by-product formation. |
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of fatty acids and their derivatives using different methods. While specific data for this compound is limited, these values for similar analytes provide a useful reference.
| Analytical Method | Analyte | Derivatization | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| LC-MS/MS | N-arachidonoyl amino acids | None | 0.2 - 7.5 pg/µL | >0.99 | [6][7] |
| LC-MS/MS | Arachidonic acid and metabolites | None | 10 - 400 pg/mL | >0.997 | [8] |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | BF3-Methanol | Analyte-dependent | Not specified | [5] |
| UHPLC-MS/MS | Free Fatty Acids | None | 0.19 - 7.81 ng/mL | Not specified | [9] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound and Derivatization for GC-MS Analysis
This protocol describes the saponification of this compound to its constituent fatty acid and fatty alcohol, followed by derivatization to FAME and a TMS-ether for GC-MS analysis.
Materials:
-
This compound sample
-
Methanolic NaOH (0.5 M)
-
BF3-methanol (14%) or HCl-methanol (5%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
BSTFA + 1% TMCS (trimethylchlorosilane)
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Hydrolysis (Saponification):
-
To a known amount of the this compound sample in a screw-capped tube, add a known amount of internal standard.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the ester bond.
-
Cool the tube to room temperature.
-
-
Derivatization of Arachidonic Acid to FAME:
-
Add 2 mL of 14% BF3-methanol or 5% HCl-methanol to the cooled reaction mixture.
-
Cap the tube and heat at 60°C for 30 minutes.
-
Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME of arachidonic acid to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Derivatization of Myristoleyl Alcohol to TMS-Ether:
-
To the vial containing the dried hexane extract, evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: Intact this compound Analysis by LC-MS/MS
This protocol outlines a general procedure for the direct analysis of intact this compound using LC-MS/MS.
Materials:
-
This compound sample
-
Internal standard (e.g., a deuterated wax ester)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., methanol/isopropanol 1:1, v/v).
-
Add a known amount of the internal standard.
-
Filter the sample through a 0.22 µm PTFE syringe filter if necessary.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: A C18 or C8 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the nonpolar this compound.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS/MS System:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions specific for this compound and the internal standard should be determined by infusing the standards.
-
-
Visualizations
Signaling Pathway Diagrams
This compound itself is not a primary signaling molecule. Its biological significance is largely attributed to its constituent fatty acid, arachidonic acid, which is a precursor to a wide range of potent signaling molecules called eicosanoids. For this compound to participate in these pathways, it must first be hydrolyzed by esterases to release free arachidonic acid.
Caption: Hydrolysis of this compound to release Arachidonic Acid for signaling.
The released arachidonic acid can then enter the well-established arachidonic acid cascade, which involves three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).
Caption: The Arachidonic Acid Cascade leading to the formation of various eicosanoids.
Experimental Workflow Diagram
The following diagram illustrates the typical experimental workflow for the analysis of this compound using either GC-MS (with derivatization) or LC-MS/MS (intact analysis).
Caption: General workflow for the analysis of this compound.
References
- 1. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
- 2. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 3. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chempap.org [chempap.org]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Technical Support Center: Myristoleyl Arachidonate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of Myristoleyl arachidonate (B1239269).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Myristoleyl arachidonate analysis?
A1: Contamination in lipid analysis, including for this compound, typically originates from several common sources within the laboratory environment. These include:
-
Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and syringe filters are a major source of contamination. Plasticizers, such as phthalates (e.g., DEHP, DBP) and adipates, as well as slip agents like oleamide (B13806) and erucamide, can leach from the polymer matrix into organic solvents used for extraction.[1][2][3] This is particularly problematic as this compound is a lipid and will be extracted alongside these lipid-soluble contaminants.
-
Solvents and Reagents: The purity of solvents (e.g., methanol (B129727), chloroform (B151607), acetonitrile) and reagents is critical. Even high-purity solvents can contain trace-level impurities that can interfere with the analysis of low-abundance lipids.[4][5] Water used for preparing buffers and solutions can also be a source of contamination if not sufficiently purified.
-
Glassware: While often a better alternative to plastic, glassware can still be a source of contamination if not cleaned meticulously. Detergents containing polyethylene (B3416737) glycol (PEG) and other residues can remain on the surface and leach into your sample.[6][7]
-
Human and Environmental Factors: Keratin from skin and hair is a ubiquitous contaminant in mass spectrometry.[8] Dust and other airborne particles can also introduce a variety of contaminants into samples.
-
Sample Handling and Storage: Cross-contamination between samples can occur if proper handling procedures are not followed. The choice of storage container is also crucial; for instance, plastic containers should be avoided for long-term storage of lipid extracts to prevent leaching of plasticizers.[7]
Q2: How can I differentiate between a true signal from this compound and a contaminant in my mass spectrometry data?
A2: Distinguishing your analyte from a contaminant requires a systematic approach:
-
Analyze Blanks: The most critical step is to analyze procedural blanks (a sample that goes through the entire extraction and analysis workflow without the actual sample). Any peaks present in the blank are indicative of contamination.
-
Check for Common Contaminant Masses: Familiarize yourself with the m/z values of common laboratory contaminants. Many resources and databases list the exact masses of plasticizers, polymers, and other common interferences.
-
Examine Isotopic Patterns: Contaminants may have characteristic isotopic patterns that can aid in their identification.
-
Fragmentation Analysis (MS/MS): If your instrument allows, perform tandem mass spectrometry (MS/MS) on the ion of interest. The fragmentation pattern of this compound should be predictable, showing losses of the myristoleyl and arachidonoyl chains. Contaminants will have different and often recognizable fragmentation patterns.
-
Use a High-Resolution Mass Spectrometer: High-resolution instruments can provide a highly accurate mass measurement, which can help to distinguish between your analyte and a contaminant with a very similar nominal mass.
Q3: Can the stability of this compound itself be a source of "contamination-like" peaks?
A3: Yes, the degradation of your analyte can produce peaks that may be mistaken for contaminants. This compound, being an ester of a polyunsaturated fatty acid (arachidonic acid), is susceptible to oxidation.
-
Oxidation: The double bonds in the arachidonoyl chain are prone to oxidation, which can lead to the formation of various oxidized species (e.g., hydroperoxides, epoxides). These will appear as additional peaks in your chromatogram and mass spectrum. To mitigate this, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, use antioxidants like BHT, and store samples at low temperatures (-80°C).[9]
-
Hydrolysis: The ester bond can be hydrolyzed, leading to the release of free myristic acid and arachidonic acid. This can be catalyzed by enzymatic activity in the sample or by extreme pH conditions during sample preparation.
To confirm if unexpected peaks are degradation products, you can perform forced degradation studies on a pure standard of this compound (e.g., by exposing it to air or UV light) and compare the resulting chromatogram to your sample.
Troubleshooting Guides
Issue 1: High Background of Phthalate (B1215562) and Plasticizer Peaks
Possible Causes:
-
Leaching from plastic consumables (pipette tips, tubes, filters).
-
Contaminated solvents or reagents.
-
Use of plastic containers for sample or solvent storage.
Solutions:
| Step | Action | Rationale |
| 1. Material Substitution | Replace plastic consumables with glass or high-quality, certified low-leach polypropylene (B1209903) alternatives wherever possible. | Glass is generally more inert and less prone to leaching organic contaminants.[6] |
| 2. Pre-washing | If plasticware must be used, pre-rinse it with the extraction solvent before use. | This can help to remove some of the surface-level plasticizers and other leachables. |
| 3. Solvent Purity Check | Run a blank analysis of your solvents to check for phthalate contamination. | Confirms whether the contamination is from your consumables or inherent to the solvents. |
| 4. Use High-Purity Solvents | Purchase HPLC or mass spectrometry-grade solvents. | These grades have lower levels of impurities, including plasticizers.[4][5] |
| 5. Glassware Cleaning | Implement a rigorous glassware cleaning protocol. | Avoid detergents with PEGs and ensure thorough rinsing with high-purity water and organic solvents.[6][7] |
Issue 2: Presence of Keratin Peaks
Possible Causes:
-
Contamination from the analyst's skin or hair.
-
Dust and airborne particles in the laboratory environment.
-
Contaminated lab surfaces or equipment.
Solutions:
| Step | Action | Rationale |
| 1. Personal Protective Equipment (PPE) | Always wear gloves, a lab coat, and consider using a hairnet. | Minimizes direct contact and shedding of skin and hair into the sample.[8] |
| 2. Clean Workspace | Work in a clean, low-dust environment, such as a laminar flow hood. | Reduces the chance of airborne contaminants settling into your sample. |
| 3. Surface Cleaning | Regularly clean benchtops and equipment with appropriate solvents (e.g., ethanol, isopropanol). | Removes dust and other residues that can harbor keratin. |
| 4. Dedicated Reagents | Use dedicated stocks of reagents and solvents for sensitive analyses. | Prevents cross-contamination from other lab members or less sensitive experiments. |
Quantitative Data on Contaminant Leaching
While extensive quantitative data is highly dependent on the specific materials and solvents used, the following table provides an overview of common contaminants and their sources.
| Contaminant Class | Specific Examples | Common Sources | Reported Leaching Levels (Example) |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plastic tubing, pipette tips, syringe filters, storage containers | DEHP: up to 0.50 µg/cm² from Parafilm® |
| Adipates | Di(2-ethylhexyl) adipate (B1204190) (DEHA) | Plasticizers in various lab plastics | - |
| Slip Agents | Oleamide, Erucamide | Polypropylene tubes and pipette tips | Can leach into assay buffers and organic solvents.[1][2] |
| Polymers | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Detergents, some plasticware | - |
Experimental Protocols
Protocol: Rigorous Glassware Cleaning for Lipid Analysis
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.
-
Hot Water Rinse: Rinse thoroughly with hot tap water at least three times.
-
Deionized Water Rinse: Rinse with deionized water three times.
-
High-Purity Water Rinse: Rinse with high-purity, organic-free water (e.g., Milli-Q) three times.
-
Solvent Rinse: Rinse with HPLC-grade methanol or acetone (B3395972) to remove any remaining organic residues.
-
Drying: Dry in an oven at a temperature that will not damage the glassware.
-
Storage: Cover the openings with solvent-rinsed aluminum foil and store in a clean, dust-free environment.
Protocol: Lipid Extraction with Minimized Contamination (Modified Folch Method)
-
Sample Preparation: Homogenize the sample in a glass homogenizer.
-
Solvent Addition: To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol (using high-purity, HPLC, or MS-grade solvents). The volume should be sufficient to create a single phase.
-
Extraction: Vortex the mixture thoroughly for 2 minutes and allow it to stand for 20 minutes to ensure complete extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (prepared with high-purity water) to the extract. Vortex for 1 minute and then centrifuge to facilitate phase separation.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol/acetonitrile).
-
Storage: Store the final extract in a glass vial with a PTFE-lined cap at -80°C until analysis.[7]
Visualizations
Caption: Experimental workflow for lipid extraction with potential contamination points highlighted.
Caption: Postulated signaling pathways involving metabolites of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. ingeniapolymers.com [ingeniapolymers.com]
- 3. oaepublish.com [oaepublish.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Myristoleyl Arachidonoyl Glycerol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl arachidonoyl glycerol (B35011). The focus is on resolving isomeric interferences during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is myristoleyl arachidonoyl glycerol?
Myristoleyl arachidonoyl glycerol is a diacylglycerol (DAG) molecule consisting of a glycerol backbone with myristoleic acid and arachidonic acid attached to two of the hydroxyl groups via ester linkages. As a DAG, it is an important signaling molecule in various cellular processes.
Q2: What are the common isomeric interferences when analyzing myristoleyl arachidonoyl glycerol?
The primary isomeric interferences for myristoleyl arachidonoyl glycerol are:
-
Positional Isomers: These are the most common interferences, where the fatty acids are attached to different positions on the glycerol backbone. The main isomers are sn-1-myristoleoyl-2-arachidonoyl-glycerol and sn-2-myristoleoyl-1-arachidonoyl-glycerol (both are 1,2-diacylglycerols), and sn-1-myristoleoyl-3-arachidonoyl-glycerol (a 1,3-diacylglycerol).
-
Acyl Migration: During sample preparation and storage, 1,2-diacylglycerols can spontaneously isomerize to the more stable 1,3-diacylglycerol form. This can lead to inaccurate quantification of the biologically active 1,2-isomer.[1][2]
-
Fatty Acyl Chain Isomers: Isomers of myristoleic acid and arachidonic acid, such as cis/trans isomers or positional isomers of the double bonds, can also lead to co-elution and analytical challenges.
Q3: Why is it critical to resolve these isomers?
The biological activity of diacylglycerols is highly dependent on their isomeric form. For instance, sn-1,2-diacylglycerols are potent activators of protein kinase C (PKC), a key enzyme in cellular signaling pathways.[3][4] The 1,3-diacylglycerol isomer is biologically inactive in this context. Therefore, accurate quantification of the specific isomers is crucial for understanding the biological effects of myristoleyl arachidonoyl glycerol.
Q4: Which analytical techniques are best suited for resolving myristoleyl arachidonoyl glycerol isomers?
A combination of chromatography and mass spectrometry is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for separating DAG isomers based on their polarity.[5][6][7] Normal-phase HPLC can also be used, often after derivatization.[8][9]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying DAGs, usually after derivatization to increase their volatility.
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for identifying the fatty acid composition and, in some cases, the position of the fatty acids on the glycerol backbone through characteristic fragmentation patterns.[10][11]
Troubleshooting Guides
LC-MS Analysis of Diacylglycerol Isomers
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of 1,2- and 1,3-isomers | Inappropriate column or mobile phase. | Optimize the mobile phase composition. Acetonitrile-based mobile phases are commonly used for reversed-phase separation of DAGs.[5][7] Consider using a longer column or columns in series to increase resolution.[12][13] |
| Acyl migration during sample preparation. | Minimize sample heating and exposure to acidic or basic conditions. Prepare samples fresh and analyze them promptly. Store samples at low temperatures (-80°C) in an appropriate solvent. | |
| Peak tailing | Secondary interactions with the column stationary phase. | Use a well-deactivated column. Ensure the mobile phase pH is appropriate for the analytes. Check for and clean any contamination on the column frit.[9] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Co-elution with other lipid species | Insufficient chromatographic resolution. | Adjust the gradient profile to better separate the analytes of interest. Consider using a different stationary phase (e.g., a C30 column for enhanced separation of nonpolar lipids). |
| Low signal intensity | Poor ionization efficiency. | Optimize the electrospray ionization (ESI) source parameters. Consider derivatization to enhance ionization. |
| Ion suppression from matrix components. | Improve sample cleanup procedures to remove interfering substances. Use a more dilute sample. |
GC-MS Analysis of Diacylglycerol Isomers
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Incomplete derivatization. | Ensure the derivatization reagent (e.g., BSTFA) is fresh and the reaction conditions (temperature, time) are optimal. |
| Sample degradation in the injector. | Use a deactivated injector liner and operate at the lowest possible temperature that allows for efficient volatilization. | |
| Broad or tailing peaks | Active sites in the GC system. | Use a deactivated liner and column. Trim the front end of the column to remove accumulated non-volatile residues.[14][15] |
| Column bleed at high temperatures. | Use a low-bleed MS-certified column. Condition the column properly before use. | |
| Isomerization in the injector | High injector temperature. | Optimize the injector temperature to minimize thermal degradation and isomerization. |
| Identical mass spectra for isomers | Fragmentation pattern is not informative for positional isomers. | While electron ionization (EI) can provide some diagnostic ions, chemical ionization (CI) may offer softer ionization and preserve more structural information. Tandem MS (MS/MS) experiments can help differentiate isomers based on subtle differences in fragmentation.[16] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for Separation of Myristoleyl Arachidonoyl Glycerol Positional Isomers
This protocol is a representative method for the separation of 1,2- and 1,3-diacylglycerol isomers.
1. Sample Preparation and Derivatization (Optional but Recommended):
-
Extract lipids from the sample using a modified Bligh-Dyer or Folch method.
-
To prevent acyl migration and improve detection, consider derivatization of the hydroxyl group.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (e.g., 80:20 v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar lipids. A shallow gradient will provide better resolution of isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: Select the [M+NH4]+ or [M+H]+ adduct of myristoleyl arachidonoyl glycerol.
-
Product Ions: Monitor for characteristic fragment ions corresponding to the neutral loss of myristoleic acid and arachidonic acid. The relative abundance of these fragments can sometimes differ between positional isomers.
Protocol 2: GC-MS for Fatty Acid Composition and Isomer Analysis
This protocol is for the analysis of the fatty acid methyl esters (FAMEs) derived from myristoleyl arachidonoyl glycerol to confirm its fatty acid composition and identify any fatty acyl chain isomers.
1. Saponification and Methylation:
-
Hydrolyze the diacylglycerol sample with methanolic NaOH or KOH.
-
Methylate the released fatty acids using BF3-methanol or another suitable methylation reagent.
-
Extract the resulting FAMEs with hexane.
2. GC Conditions:
-
Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for the separation of cis/trans fatty acid isomers.
-
Injector Temperature: 220-250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C.
-
Carrier Gas: Helium or Hydrogen.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).
Quantitative Data Summary
The following tables provide illustrative quantitative data for the separation of diacylglycerol isomers. Note that specific retention times and response factors for myristoleyl arachidonoyl glycerol will vary depending on the exact chromatographic conditions and instrumentation used.
Table 1: Illustrative HPLC Retention Times for Diacylglycerol Isomers
| Compound | Isomer | Typical Retention Time (min) on C18 RP-HPLC |
| Myristoleyl Arachidonoyl Glycerol | 1,3-isomer | 15.2 |
| Myristoleyl Arachidonoyl Glycerol | 1,2-isomer | 16.5 |
| General Elution Order | 1,3-DAGs typically elute before their corresponding 1,2-DAG isomers in reversed-phase chromatography.[5][6][7] |
Table 2: Illustrative Mass Spectrometry Fragmentation Data for Positional Isomer Identification
| Precursor Ion ([M+NH4]+) | Isomer | Characteristic Neutral Loss | Relative Abundance |
| m/z of Myristoleyl Arachidonoyl Glycerol | 1,3-isomer | Neutral loss of Myristoleic Acid | +++ |
| Neutral loss of Arachidonic Acid | +++ | ||
| m/z of Myristoleyl Arachidonoyl Glycerol | 1,2-isomer | Neutral loss of Myristoleic Acid | ++ |
| Neutral loss of Arachidonic Acid | ++++ | ||
| Note | The relative abundance of the neutral loss fragments can sometimes provide clues to the position of the fatty acids, with the fatty acid at the sn-2 position often showing a more abundant neutral loss. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Activation of Protein Kinase C
Diacylglycerols, such as myristoleyl arachidonoyl glycerol, and arachidonic acid are important second messengers that can synergistically activate Protein Kinase C (PKC).[17][18][19] This activation is a crucial step in many signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis.
Caption: Synergistic activation of PKC by DAG and arachidonic acid.
Experimental Workflow: Resolving Diacylglycerol Isomers
The following workflow outlines the key steps in the analytical process for resolving isomeric interferences of myristoleyl arachidonoyl glycerol.
Caption: Workflow for resolving diacylglycerol isomers.
References
- 1. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. agilent.com [agilent.com]
- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arachidonic acid and diacylglycerol act synergistically to activate protein kinase C in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myristyl Arachidonate in Cell Culture
Disclaimer: Myristyl arachidonate (B1239269) is a specialized lipid for which there is limited published research in cell culture applications. This guide is based on the known biological activities of its constituent components—myristic acid and arachidonic acid—and general principles of lipid handling in cell culture. The information provided should be used as a starting point for your own experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is Myristyl Arachidonate?
Myristyl arachidonate is an ester formed from myristyl alcohol and arachidonic acid. It combines a 14-carbon saturated fatty alcohol (myristanol) with a 20-carbon polyunsaturated fatty acid (arachidonic acid). Its effects in cell culture are not well-documented, but they may be related to the activities of its individual components or its structural similarity to other signaling lipids like diacylglycerols.
Q2: How should I dissolve Myristyl Arachidonate for cell culture experiments?
Lipids like myristyl arachidonate are insoluble in aqueous media. A common issue is the precipitation of the lipid when added to culture medium, leading to inconsistent results.
-
Recommended Method: Prepare a high-concentration stock solution in a sterile, anhydrous solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). For a 10-100 mM stock solution, dissolve the myristyl arachidonate in the solvent by gentle vortexing.
-
Delivery to Cells: The stock solution should be diluted at least 1:1000 into the final cell culture medium to minimize solvent toxicity. It is crucial to add the stock solution to the medium while vortexing or swirling to ensure rapid dispersion and prevent precipitation.
-
Complexing with a Carrier: For serum-free conditions or to improve solubility, consider complexing the lipid with fatty acid-free Bovine Serum Albumin (BSA).[1] This mimics the natural transport of lipids in vivo.
Q3: What are the potential biological activities of Myristyl Arachidonate?
While specific activities are unknown, we can hypothesize based on its components:
-
Arachidonic Acid Moiety: Once liberated by cellular esterases, the arachidonic acid can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes into a wide array of inflammatory and signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.).[2][3] Unesterified arachidonic acid itself can also act as a second messenger, influencing enzymes like protein kinase C (PKC), and can induce apoptosis or ferroptosis.[4][5]
-
Myristic Acid Moiety: Myristic acid is known for its role in protein N-myristoylation, a lipid modification that can affect protein localization and function.[6][7] It has also been shown to influence cellular signaling, including inhibiting Src kinase and stabilizing diacylglycerol kinase (DGK).[8][9]
-
Diacylglycerol (DAG)-like Activity: The overall structure may interact with pathways regulated by DAG, such as the activation of certain PKC isoforms, which play a central role in numerous signaling cascades.[10][11]
Q4: Is Myristyl Arachidonate expected to be cytotoxic?
Yes, there is a high potential for cytotoxicity, which will be cell-type dependent.
-
Arachidonic Acid-Induced Toxicity: High concentrations of arachidonic acid are known to be cytotoxic, often through the induction of oxidative stress leading to apoptosis or ferroptosis.[12][13] Cytotoxicity has been observed in various cell lines at concentrations ranging from 10 µM to over 400 µM.[14]
-
Myristic Acid-Induced Toxicity: Myristic acid has also demonstrated cytotoxicity in certain cancer cell lines.[15]
-
Recommendation: It is essential to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
Q5: What cell lines are suitable for studying this compound?
Cell lines previously used to study arachidonic acid metabolism are good candidates. These include, but are not limited to:
-
A549 (human lung carcinoma)
-
HepG2 (human liver carcinoma)[12]
-
Jurkat (human T-cell leukemia)
-
HL-60 (human promyelocytic leukemia)[14]
-
MAC-T (bovine mammary epithelial)[16]
-
BC3H1 (mouse muscle)[17]
Q6: What control experiments should I perform?
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the myristyl arachidonate.
-
Component Controls: Treat cells with myristic acid and arachidonic acid separately to distinguish their individual effects from that of the esterified molecule.
-
Positive Controls: Use a known activator for the pathway of interest (e.g., phorbol (B1677699) esters like PMA for PKC activation) to ensure the assay is working correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding compound to media | Poor solubility; solvent concentration too high; stock solution not mixed well during dilution. | Prepare a fresh stock solution. Ensure the final solvent concentration is low (<0.1%). Add the stock solution dropwise to the medium while vortexing/swirling vigorously. Consider using a BSA carrier.[1] |
| High levels of cell death observed | Compound cytotoxicity; solvent toxicity. | Perform a dose-response curve to find a sub-lethal concentration. Lower the final solvent concentration. Reduce the treatment duration. Ensure your vehicle control shows no toxicity.[14] |
| No observable effect | Concentration too low; compound degradation; insensitive cell line; inappropriate assay. | Increase the concentration (after checking for cytotoxicity). Prepare fresh dilutions for each experiment. Confirm the cell line expresses the target pathway. Use a more sensitive downstream marker or a different assay. |
| High variability between replicates | Inconsistent lipid delivery (precipitation); uneven cell seeding; fluctuations in incubator conditions (CO2, temp). | Improve lipid solubilization technique (see above). Ensure a single-cell suspension before plating. Regularly calibrate and monitor incubator conditions.[18] |
Quantitative Data Summary
The following table summarizes typical concentrations of arachidonic acid (AA) used in various cell culture studies. This can serve as a guide for determining a starting concentration range for Myristyl Arachidonate.
| Cell Line(s) | Concentration Range of AA | Observed Effect | Citation(s) |
| HepG2 | 50 - 400 µM | Concentration-dependent cytotoxicity and apoptosis | [12] |
| Leukemic cells (HL-60, Jurkat, Raji) | 10 - 400 µM | Induction of apoptosis | [14] |
| Various cancer cell lines | ~25 - 250 µM | Inhibition of cell growth (IC50 values vary) | [5] |
| 293 cells | 50 - 150 µM | Induction of apoptosis | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation and Delivery of Myristyl Arachidonate to Cells
-
Prepare Stock Solution: Aseptically prepare a 50 mM stock solution of myristyl arachidonate in 100% ethanol in a sterile glass vial. Store under nitrogen or argon at -20°C to prevent oxidation.
-
Prepare BSA Carrier Solution (Optional but Recommended): Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
Complexation: In a sterile tube, slowly add the myristyl arachidonate stock solution to the BSA solution to achieve a desired molar ratio (e.g., 4:1 lipid to BSA). Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Cell Treatment: Dilute the myristyl arachidonate-BSA complex (or the ethanol stock directly) into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1, 5, 10, 25, 50 µM). Swirl the flask/plate gently to mix.
-
Incubation: Add the medium containing the compound to your cells and incubate for the desired time period.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of myristyl arachidonate in complete medium as described in Protocol 1. Include vehicle-only and untreated controls.
-
Incubation: Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed experimental workflow for investigating Myristyl Arachidonate.
Caption: Major metabolic pathways of Arachidonic Acid.[2]
Caption: Potential activation of the Protein Kinase C (PKC) pathway.[10][11]
References
- 1. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxicity and apoptosis produced by arachidonic acid in HepG2 cells overexpressing human cytochrome P-4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arachidonic acid cytotoxicity: can arachidonic acid be a physiological mediator of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicity of myristic acid analogs toward African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding: Anandamide vs. the Elusive Myristoleyl Arachidonate
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipid signaling molecules with their receptors is paramount. This guide provides a detailed comparison of the receptor binding profiles of the well-characterized endocannabinoid, anandamide (B1667382), against the lesser-known compound, myristoleyl arachidonate (B1239269). While extensive data exists for anandamide, information regarding myristoleyl arachidonate's receptor interactions is not available in current scientific literature. This guide will therefore focus on a comprehensive overview of anandamide's receptor binding characteristics and the experimental protocols used to determine them, while highlighting the data gap for this compound.
Anandamide: A Key Endocannabinoid Ligand
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a significant role in various physiological processes, including pain, mood, and appetite.[1] Its effects are primarily mediated through its interaction with the cannabinoid receptors, CB1 and CB2.[2][3]
Receptor Binding Affinity
Anandamide exhibits a moderate to high affinity for both CB1 and CB2 receptors, with a generally higher affinity for CB1 receptors.[4] The binding affinity is typically quantified using the inhibition constant (Ki) or the half-maximal effective concentration (EC50). These values can vary depending on the experimental conditions, such as the cell type and the radioligand used in the assay.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| Anandamide | Human CB1 | 87.7 - 239.2 nM[5] | ~70 nM (GTPγS binding)[6] |
| Anandamide | Human CB2 | ~439.5 nM[5] | 121 - 261 nM (GTPγS binding)[7] |
| This compound | CB1 / CB2 | Data not available | Data not available |
Note: The Ki and EC50 values presented are ranges compiled from multiple studies and should be considered as representative examples.
Signaling Pathways of Anandamide
Upon binding to CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), anandamide initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, anandamide can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[3]
This compound: An Unknown Player
A thorough search of scientific databases reveals no specific information on a compound named "this compound" in the context of receptor binding studies. This suggests that this compound may be novel, not widely studied, or potentially referred to by a different name in the literature. Without experimental data, a direct comparison of its receptor binding profile with that of anandamide is not possible.
Experimental Protocols for Receptor Binding Assays
The binding affinity of ligands like anandamide to cannabinoid receptors is typically determined through competitive radioligand binding assays.
Key Components:
-
Receptor Source: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with human CB1 or CB2 receptors).
-
Radioligand: A high-affinity radiolabeled ligand that binds to the target receptor (e.g., [³H]CP-55,940).[8]
-
Test Compound: The unlabeled ligand whose affinity is to be determined (e.g., anandamide).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration System: To separate bound from unbound radioligand.
General Workflow:
Detailed Method:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor membranes in an assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Conclusion
Anandamide is a well-characterized endocannabinoid with a distinct binding profile for CB1 and CB2 receptors, leading to the modulation of several key signaling pathways. The experimental procedures to determine its receptor affinity are well-established. In stark contrast, "this compound" remains an enigmatic compound with no available data on its interaction with any receptor. Future research is necessary to synthesize and characterize this molecule to determine if it possesses any biological activity and to enable a direct and meaningful comparison with established endocannabinoids like anandamide. Until such data becomes available, any discussion of its potential receptor binding properties would be purely speculative.
References
- 1. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipids including cholesteryl linoleate and cholesteryl arachidonate contribute to the inherent antibacterial activity of human nasal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Fatty Acid Ester Isomers and Their Precursors
Introduction
FAHFAs are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] Different isomers, varying in the position of the ester bond or the stereochemistry, exhibit distinct biological activities.[1] Similarly, the geometric configuration of the double bonds in arachidonic acid, a key precursor for signaling molecules, can profoundly impact its role in cellular processes like ferroptosis.[4]
This guide will present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear understanding of the isomer-specific bioactivities of these analogous lipids.
Part 1: Isomers of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs are a diverse class of lipids, with isomers differing in the fatty acid and hydroxy fatty acid chains, the position of the ester linkage, and stereochemistry. These structural variations can significantly impact their biological effects, particularly their anti-diabetic and anti-inflammatory activities.
Quantitative Comparison of FAHFA Isomer Activity
The following table summarizes the differential effects of various FAHFA isomers on key metabolic and inflammatory parameters.
| FAHFA Isomer Family | Isomer | Biological Activity | Quantitative Effect | Cell/System | Reference |
| PAHSA (Palmitic Acid Hydroxy Stearic Acid) | 5-PAHSA | Potentiates Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | ~1.7-fold increase vs. control | MIN6 β-cells | [5] |
| 9-PAHSA | Potentiates GSIS | ~2-fold increase vs. control | MIN6 β-cells | [5] | |
| S-9-PAHSA | Potentiates GSIS and Glucose Uptake | Significant increase over control | β-cells & Adipocytes | [1] | |
| R-9-PAHSA | No effect on GSIS or Glucose Uptake | No significant change | β-cells & Adipocytes | [1] | |
| 9-PAHSA | Anti-inflammatory (reduces LPS-induced cytokine expression) | Significant reduction in IL-6, MCP-1 | Macrophages | [1] | |
| OAHSA (Oleic Acid Hydroxy Stearic Acid) | 9-OAHSA | Potentiates GSIS | ~2.5-fold increase vs. control | MIN6 β-cells | [5] |
| 13-OAHSA | No effect on GSIS | No significant change | MIN6 β-cells | [5] | |
| LAHLA (Linoleic Acid Hydroxy Linoleic Acid) | 13-LAHLA | Anti-inflammatory (suppresses LPS-stimulated cytokine secretion) | Significant suppression of pro-inflammatory genes | Mammalian cells | [6] |
Signaling Pathway for FAHFA-Mediated Insulin Secretion
Several FAHFA isomers exert their effects on insulin secretion through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][7][8] Activation of GPR40 in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geometrical isomerization of arachidonic acid during lipid peroxidation interferes with ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of N-Acylethanolamines: Unraveling the Effects of Myristoyl Ethanolamide and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes, including inflammation, pain, appetite, and neuroprotection. These molecules, derived from the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs), exhibit a remarkable diversity in their effects, largely dictated by the nature of their fatty acid acyl group. This guide provides a comparative analysis of the biological effects of several prominent NAEs, with a particular focus on N-myristoylethanolamine.
It is imperative to first clarify a potential point of confusion regarding the subject of this guide. The term "Myristoleyl arachidonate" refers to a wax ester, a chemically distinct entity from N-acylethanolamines. This document will instead focus on N-myristoylethanolamine (MEA) , an NAE that is structurally related to other well-characterized members of this lipid family, and is likely the intended subject of interest. We will compare the biological activities of MEA with those of other key NAEs, namely N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).
Comparative Biological Activity of N-Acylethanolamines
The biological effects of NAEs are mediated through their interaction with a variety of cellular targets, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. The length and degree of saturation of the acyl chain are critical determinants of receptor affinity and subsequent biological response.
| N-Acylethanolamine (NAE) | Acyl Group | Key Biological Effects | Primary Molecular Targets |
| N-Myristoylethanolamine (MEA) | Myristoyl (14:0) | Limited data available; potential anti-inflammatory and analgesic properties are under investigation. | Likely interacts with PPARs and may modulate endocannabinoid tone. |
| Anandamide (B1667382) (AEA) | Arachidonoyl (20:4) | Neuromodulation, pain relief, appetite stimulation, anti-inflammatory effects.[1] | CB1 and CB2 receptors (agonist).[1] |
| Palmitoylethanolamine (PEA) | Palmitoyl (16:0) | Anti-inflammatory, analgesic, neuroprotective.[2][3] | PPARα (agonist).[2][4] |
| Oleoylethanolamine (OEA) | Oleoyl (18:1) | Satiety induction, anti-inflammatory, neuroprotective. | PPARα (agonist), GPR119 (agonist).[5][6] |
Quantitative Comparison of Receptor and Enzyme Interactions
The following table summarizes the available quantitative data on the interaction of these NAEs with their primary molecular targets. It is important to note that comprehensive quantitative data for N-myristoylethanolamine is still emerging.
| Ligand | Target | Species/Assay System | Binding Affinity (Kᵢ) / Potency (EC₅₀/IC₅₀) |
| N-Myristoylethanolamine (MEA) | FAAH | Not specified | Weak inhibitor |
| Anandamide (AEA) | CB1 Receptor | Human | Kᵢ: ~70 nM[7] |
| FAAH | Rat Brain | IC₅₀: ~7 nM (for sulphonyl fluoride (B91410) analogue)[8] | |
| Palmitoylethanolamine (PEA) | PPARα | In vitro (HeLa cells) | EC₅₀: 3.1 ± 0.4 µM[2][4] |
| Oleoylethanolamine (OEA) | PPARα | Mouse and Human | Kᵢ: 37.4 ± 0.1 nM (mouse), 43.3 ± 1.6 nM (human)[9] |
| GPR119 | Not specified | EC₅₀: ~17 µM (for 2-OG, a related lipid)[10] |
Signaling Pathways of N-Acylethanolamines
The diverse biological effects of NAEs are a consequence of their engagement with distinct signaling pathways. Below are diagrams illustrating the primary signaling cascades initiated by AEA, PEA, and OEA.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Validating Myristoleyl Arachidonate Function: A Comparative Guide to Knockout Models and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Myristoleyl arachidonate (B1239269), an ester formed from myristoleic acid and the omega-6 fatty acid arachidonic acid, represents a novel lipid molecule with potential roles in cellular signaling and metabolism. Given the well-documented and diverse functions of its constituent fatty acids, understanding the specific biological activities of Myristoleyl arachidonate is of considerable interest. This guide provides a comparative overview of methodologies for validating its function, with a focus on the utility of knockout mouse models versus established alternative techniques.
Hypothetical Function of this compound
Based on the known functions of its precursors, this compound is hypothesized to participate in inflammatory pathways, cell membrane dynamics, and signaling cascades. Arachidonic acid is a key precursor to eicosanoids, a group of signaling molecules involved in inflammation, immunity, and central nervous system functions.[1][2][3][4][5] Myristoleic acid, a less common fatty acid, has been shown to have cytotoxic effects on cancer cells and may play a role in modulating cellular signaling pathways.[6] Therefore, this compound could act as a unique signaling molecule, a storage form of its constituent fatty acids, or a modulator of membrane properties.
Validating Function: Knockout Models vs. Alternative Methods
The gold standard for elucidating the in vivo function of a specific molecule is often the use of a knockout (KO) animal model. However, generating and characterizing a KO model is a resource-intensive process. Several alternative methods can provide valuable insights into the function of a lipid like this compound.
| Method | Principle | Advantages | Disadvantages | Key Quantitative Data |
| Knockout Mouse Model | Genetic deletion of an enzyme essential for the synthesis of this compound. | High specificity for in vivo function; allows for systemic or tissue-specific analysis; enables long-term studies of chronic effects. | Time-consuming and expensive to generate; potential for compensatory mechanisms; embryonic lethality if the molecule is critical for development. | Changes in metabolite levels (lipidomics), gene expression (transcriptomics), protein levels (proteomics), physiological parameters (e.g., inflammatory markers, metabolic rate). |
| In vitro Cell-based Assays | Treatment of cultured cells with exogenous this compound. | Rapid and cost-effective; allows for high-throughput screening; precise control over experimental conditions. | May not reflect in vivo complexity; challenges with lipid solubility and delivery; potential for off-target effects at high concentrations. | Dose-response curves for cellular processes (e.g., cytokine release, cell proliferation, enzyme activity), changes in downstream signaling molecules. |
| Lipidomics Analysis | Mass spectrometry-based quantification of this compound and related lipids in biological samples under different physiological or pathological conditions. | Provides a snapshot of the lipidome; can identify correlations between this compound levels and disease states; requires no genetic modification. | Correlative, does not establish causation; may not distinguish between cause and effect. | Fold-changes in lipid concentrations between different sample groups (e.g., healthy vs. diseased tissue). |
| Enzyme Inhibition Studies | Use of small molecule inhibitors to block the activity of enzymes potentially involved in the synthesis or degradation of this compound. | Can be applied both in vitro and in vivo; allows for temporal control of target inhibition. | Potential for off-target effects of the inhibitor; inhibitor may not be 100% effective; requires knowledge of the relevant enzymes. | IC50 values for enzyme inhibition; changes in downstream signaling pathways following inhibitor treatment. |
Experimental Protocols
Generation of a Hypothetical this compound Knockout Mouse Model
Objective: To create a mouse model that cannot synthesize this compound to study its in vivo function.
Methodology:
-
Target Gene Identification: Identify the putative enzyme responsible for esterifying myristoleic acid and arachidonic acid. This would likely be a member of the acyl-CoA:diacylglycerol acyltransferase (DGAT) or acyl-CoA:wax alcohol acyltransferase (AWAT) families.
-
Gene Targeting: Utilize CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the coding sequence of the target gene in mouse embryonic stem (ES) cells.
-
Generation of Chimeric Mice: Inject the genetically modified ES cells into blastocysts and transfer them into pseudopregnant female mice.
-
Breeding and Genotyping: Breed the resulting chimeric mice to obtain heterozygous and homozygous knockout animals. Confirm the gene deletion by PCR and Southern blotting.
-
Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the knockout mice, including lipidomics to confirm the absence of this compound, and assess for any physiological or behavioral abnormalities.
In Vitro Analysis of this compound's Effect on Inflammatory Response
Objective: To determine if this compound modulates the inflammatory response in macrophages.
Methodology:
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Treat the cells with varying concentrations of this compound (solubilized with a suitable carrier like BSA) for 24 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory mediators.
Visualizing Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for validating this compound function.
Conclusion
Validating the function of a novel lipid such as this compound requires a multi-faceted approach. While a knockout mouse model provides the most definitive in vivo evidence, its generation is a significant undertaking. A combination of in vitro assays, lipidomics, and inhibitor studies can provide crucial preliminary data to build a strong hypothesis about the lipid's function. This integrated approach will be essential for guiding future research and potential therapeutic development related to this compound and other novel lipid mediators.
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitohealth.com [mitohealth.com]
- 4. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 5. metabolon.com [metabolon.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity with Myristoleyl Arachidonate
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework and detailed protocols for evaluating the cross-reactivity of commercially available anti-arachidonic acid antibodies with Myristoleyl arachidonate (B1239269), a complex lipid molecule of significant biological interest.
Myristoleyl arachidonate, an ester combining the fatty acids myristoleic acid and arachidonic acid, presents a unique epitope that may be recognized by antibodies developed against its components. Given the structural similarities among lipids, cross-reactivity is a critical consideration in the development of lipid-targeting diagnostics and therapeutics. This guide outlines the methodologies to quantitatively assess this cross-reactivity.
Understanding the Challenge: Antibody-Lipid Interactions
Antibodies targeting small lipid molecules like arachidonic acid are typically generated by conjugating the lipid to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process makes the lipid immunogenic. However, the resulting antibodies may recognize not only the specific lipid hapten but also structurally similar molecules. This compound, which contains an arachidonic acid moiety, is a potential cross-reactant with anti-arachidonic acid antibodies. Determining the extent of this cross-reactivity is essential for assay validation and for understanding potential off-target effects in therapeutic applications.
Commercially Available Anti-Arachidonic Acid Antibodies
Several vendors offer polyclonal and monoclonal antibodies raised against arachidonic acid. These antibodies are valuable tools for the detection and quantification of arachidonic acid in various biological samples. The following table summarizes some of the commercially available options that could be evaluated for cross-reactivity with this compound.
| Antibody Name/ID | Supplier | Type | Immunogen | Applications |
| anti-Arachidonic Acid Antibody | antibodies-online | Polyclonal | OVA Conjugated Arachidonic Acid | ELISA, CLIA, ICC, IHC-Fr |
| Rabbit Arachidonic Acid (AA) Polyclonal Antibody | MyBioSource | Polyclonal | Small Molecule, Acid conjugated to OVA | ELISA, CLIA, IHC-Fr, ICC, IP (predicted) |
| Arachidonic Acid (AA) Polyclonal Antibody | Biomatik | Polyclonal | BSA - Arachidonic Acid (AA) | ELISA, CLIA, IHC-Fr, ICC, IP (predicted) |
Experimental Approaches to Determine Cross-Reactivity
Two primary methods are recommended for assessing the cross-reactivity of anti-arachidonic acid antibodies with this compound: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a modified Protein-Lipid Overlay Assay.
Competitive ELISA
Competitive ELISA is a highly quantitative method to determine the specificity and cross-reactivity of an antibody. In this assay, a known amount of immobilized antigen (arachidonic acid-conjugate) competes with the analyte in solution (arachidonic acid, this compound, or other lipids) for binding to a limited amount of the primary antibody. A decrease in signal indicates that the analyte in solution is competing for antibody binding, and the degree of inhibition can be used to quantify cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Arachidonic Acid Antibody
-
Arachidonic acid-BSA conjugate (for coating)
-
Arachidonic acid (competitor standard)
-
This compound (test competitor)
-
Other control lipids (e.g., Myristoleic acid, Oleic acid, a non-related lipid)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the arachidonic acid-BSA conjugate to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standards and test competitors (arachidonic acid, this compound, and other control lipids) in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-arachidonic acid antibody (pre-determine the optimal dilution that gives a signal in the linear range of the assay).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the competitor concentration for each lipid.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the antibody binding) for each lipid.
-
The percent cross-reactivity can be calculated using the following formula: % Cross-reactivity = (IC50 of Arachidonic Acid / IC50 of Test Lipid) x 100
-
| Competitor Lipid | IC50 (µM) | % Cross-Reactivity |
| Arachidonic Acid | Value | 100% |
| This compound | Value | Calculated Value |
| Myristoleic Acid | Value | Calculated Value |
| Oleic Acid | Value | Calculated Value |
| Unrelated Lipid Control | Value | Calculated Value |
Protein-Lipid Overlay Assay
The protein-lipid overlay assay is a qualitative or semi-quantitative method to screen for interactions between a protein (in this case, an antibody) and a panel of lipids spotted onto a membrane. This technique can provide a rapid assessment of an antibody's lipid binding profile.
Materials:
-
Nitrocellulose or PVDF membrane
-
Solutions of various lipids (Arachidonic acid, this compound, other control lipids) in a suitable organic solvent (e.g., chloroform/methanol mixture)
-
Blocking Buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Anti-Arachidonic Acid Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lipid Spotting:
-
On a nitrocellulose membrane, carefully spot 1-2 µL of each lipid solution at various concentrations (e.g., ranging from 100 pmol down to 1 pmol).
-
Allow the solvent to evaporate completely at room temperature.
-
-
Blocking:
-
Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-arachidonic acid antibody in Blocking Buffer (e.g., 1-2 µg/mL).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
The results of the lipid overlay assay can be presented as an image of the membrane showing the spots where the antibody has bound. The intensity of the spots can be quantified using densitometry software to provide a semi-quantitative comparison of binding affinity.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the principles of antibody-antigen interactions.
Caption: Workflow for the Competitive ELISA to determine antibody cross-reactivity.
Caption: Workflow for the Protein-Lipid Overlay Assay to assess antibody-lipid binding.
Caption: Conceptual diagram of antibody cross-reactivity with different lipid antigens.
Conclusion
A Comparative Analysis of 2-Arachidonoylglycerol and Myristoleyl Arachidonate Signaling
An in-depth guide for researchers, scientists, and drug development professionals.
The landscape of lipid signaling is vast and complex, with molecules that can exert profound effects on cellular function. Among these, endocannabinoids have garnered significant attention for their role in modulating a wide array of physiological processes. 2-Arachidonoylglycerol (B1664049) (2-AG) is a key and well-characterized endocannabinoid. This guide provides a comparative overview of the signaling pathways of 2-AG and another arachidonic acid-containing lipid, Myristoleyl arachidonate (B1239269).
While extensive research has elucidated the signaling mechanisms of 2-AG, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding the biological signaling activities of Myristoleyl arachidonate. This document will first detail the established signaling pathway of 2-AG and then address the current knowledge gap concerning this compound, providing context with related molecules where possible.
2-Arachidonoylglycerol (2-AG): A Well-Established Endocannabinoid
2-Arachidonoylglycerol is an endogenous lipid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] It is the most abundant endocannabinoid found in the brain and plays a crucial role as a retrograde messenger in synaptic plasticity.[3]
Biosynthesis of 2-AG
2-AG is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal stimulation. The primary biosynthetic pathway involves two key enzymatic steps:
-
Phospholipase C (PLC) activation: Following depolarization and calcium influx, or activation of Gq-coupled receptors, PLC is activated.
-
Diacylglycerol (DAG) conversion: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Specific diacylglycerol lipases (DAGLα and DAGLβ) then hydrolyze DAG to produce 2-AG.[3]
Signaling Pathway of 2-AG
As a retrograde messenger, 2-AG is released from the postsynaptic neuron and travels backward across the synaptic cleft to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).
The signaling cascade following CB1 receptor activation by 2-AG involves:
-
G-protein coupling: CB1 receptors are G-protein coupled receptors (GPCRs) that couple primarily to Gi/o proteins.
-
Adenylyl cyclase inhibition: Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Ion channel modulation: The βγ subunits of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).
2-AG also activates CB2 receptors, which are primarily expressed on immune cells, and its activation is associated with immunomodulatory effects.
Degradation of 2-AG
The signaling of 2-AG is terminated by its rapid enzymatic degradation. The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (B570770) (MAGL), which breaks it down into arachidonic acid and glycerol.[3] Other enzymes, such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), also contribute to its degradation.
This compound: An Uncharted Territory in Signaling
In stark contrast to the wealth of information on 2-AG, there is a notable absence of experimental data in the scientific literature regarding the signaling properties of this compound. Its chemical structure, (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate, identifies it as a wax ester.
A thorough search of scientific databases reveals no studies investigating its ability to bind to or activate cannabinoid receptors or any other signaling pathways.
Related Diacylglycerol Molecules
While no data exists for this compound, it is worth noting that diacylglycerols containing a myristoyl and an arachidonoyl group, such as 1-Myristoyl-2-arachidonoyl-sn-glycerol, do exist. Diacylglycerols are known second messengers that can activate protein kinase C (PKC). However, it is crucial to emphasize that this compound is a wax ester, not a diacylglycerol, and therefore its biological activities cannot be inferred from those of diacylglycerols.
Quantitative Data Comparison
Due to the lack of available data for this compound, a quantitative comparison of signaling parameters with 2-AG is not possible at this time. For 2-AG, a wealth of quantitative data exists in the literature regarding its receptor binding affinities (Ki), potency (EC50), and efficacy at CB1 and CB2 receptors, which vary depending on the experimental system.
Experimental Protocols
Detailed experimental protocols for studying 2-AG signaling are widely available in the scientific literature. These include, but are not limited to:
-
Receptor Binding Assays: To determine the affinity of 2-AG for CB1 and CB2 receptors, radioligand binding assays are commonly used. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of unlabeled 2-AG to determine its inhibitory constant (Ki).
-
[35S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins upon receptor agonism. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured in the presence of varying concentrations of 2-AG to determine its potency (EC50) and efficacy.
-
cAMP Accumulation Assays: To assess the effect of 2-AG on adenylyl cyclase activity, intracellular cAMP levels are measured. Cells expressing CB1 or CB2 receptors are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence and absence of 2-AG, and the resulting changes in cAMP levels are quantified.
-
Electrophysiological Recordings: Techniques such as patch-clamp electrophysiology are used to measure the effect of 2-AG on ion channel activity in neurons, providing direct evidence for its role in modulating synaptic transmission.
Signaling Pathway Diagrams
Caption: Signaling pathway of 2-arachidonoylglycerol (2-AG) as a retrograde messenger.
Conclusion
2-Arachidonoylglycerol is a pivotal endocannabinoid with a well-defined signaling pathway that plays a critical role in neuromodulation and immune function. In contrast, this compound remains an enigmatic molecule within the field of lipid signaling. The current body of scientific literature lacks any data on its biological activity, precluding a direct comparison with 2-AG. This significant knowledge gap presents an opportunity for future research to explore the potential signaling roles of this and other understudied lipid molecules. Such investigations will be crucial for a more complete understanding of the complex language of lipid-mediated cellular communication and for the potential development of novel therapeutic agents.
References
- 1. 1-Myristoyl-2-arachidonoyl-3-stearoyl-glycerol | C55H98O6 | CID 131753771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-arachidonyl-glycerol stimulates nitric oxide release from human immune and vascular tissues and invertebrate immunocytes by cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myristoleoyl-Arachidonoyl-Glycerol (MArG) Levels in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Myristoleoyl-Arachidonoyl-Glycerol (MArG), a specific diacylglycerol (DAG) species containing myristoleic acid (14:1) and arachidonic acid (20:4). Diacylglycerols are critical signaling molecules and metabolic intermediates. The specific fatty acid composition of DAGs, such as in MArG, dictates their biological activity and metabolic fate. This document outlines experimental methodologies for MArG quantification, presents a comparative analysis of its hypothetical levels in different biological states, and illustrates its role in cellular signaling pathways.
Comparative Quantitative Data
While direct comparative studies on Myristoleoyl-Arachidonoyl-Glycerol are limited, the following table provides an illustrative comparison of MArG levels that could be observed in different biological samples. This data is representative of typical findings in lipidomics studies where specific DAG species are quantified and compared between healthy and diseased states. The values are presented as relative abundance (arbitrary units) normalized to an internal standard.
| Biological Sample | Condition | Relative Abundance of MArG (Mean ± SD) | Alternative DAG Species (Relative Abundance) |
| Human Plasma | Healthy Control | 1.00 ± 0.15 | Oleoyl-Arachidonoyl-Glycerol (OArG): 5.2 ± 0.8 |
| Metabolic Syndrome | 2.50 ± 0.45 | Oleoyl-Arachidonoyl-Glycerol (OArG): 8.9 ± 1.2 | |
| Murine Brain Tissue | Wild Type | 1.00 ± 0.20 | Stearoyl-Arachidonoyl-Glycerol (SArG): 15.3 ± 2.1 |
| Neuroinflammatory Model | 3.20 ± 0.60 | Stearoyl-Arachidonoyl-Glycerol (SArG): 25.1 ± 3.5 | |
| Colon Cancer Tissue | Healthy Adjacent Tissue | 1.00 ± 0.18 | Palmitoyl-Oleoyl-Glycerol (POG): 12.4 ± 1.9 |
| Tumor Tissue | 0.50 ± 0.10 | Palmitoyl-Oleoyl-Glycerol (POG): 7.8 ± 1.1 |
Note: This table is for illustrative purposes and is based on general trends observed in diacylglycerol research. Actual values will vary depending on the specific experimental conditions and analytical methods used.
Experimental Protocols
The quantification of specific diacylglycerol species like MArG requires precise and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Lipid Extraction from Biological Samples (e.g., Plasma)
A common and effective method for extracting lipids from plasma is a modified Bligh-Dyer or Folch procedure.
-
Reagents:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., a deuterated or odd-chain DAG)
-
-
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.
-
Add 125 µL of chloroform. Vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 9:1 v/v) for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 10-15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MArG and the internal standard would be monitored. For MArG (14:1/20:4), the precursor ion would correspond to its [M+NH4]+ adduct. Product ions would correspond to the neutral loss of the myristoleic or arachidonic acid chains.
-
Quantification: The peak area of the MArG transition is normalized to the peak area of the internal standard transition, and the concentration is determined using a calibration curve prepared with known amounts of a MArG standard.
-
Mandatory Visualizations
Biosynthesis of Myristoleoyl-Arachidonoyl-Glycerol (MArG)
Caption: Biosynthesis pathways leading to the formation of Myristoleoyl-Arachidonoyl-Glycerol (MArG).
Signaling Pathways of Myristoleoyl-Arachidonoyl-Glycerol (MArG)
Caption: Key signaling pathways activated by Myristoleoyl-Arachidonoyl-Glycerol (MArG).
Experimental Workflow for Comparative Lipidomics of MArG
Caption: A typical experimental workflow for the comparative lipidomic analysis of MArG.
A Comparative Analysis of Oleoylethanolamide and Anandamide: Two Endogenous N-Acylethanolamines with Divergent Functions
For Immediate Release
This guide provides a comprehensive functional comparison of two prominent N-acylethanolamine (NAE) signaling lipids: Oleoylethanolamide (OEA) and Anandamide (N-arachidonoylethanolamine, AEA). While both are derived from fatty acids and ethanolamine, their distinct molecular structures give rise to markedly different physiological roles, primarily through interactions with different receptor systems. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these endogenous molecules.
Initially, this comparison was intended to cover Myristoleyl arachidonate; however, a thorough review of the scientific literature revealed a lack of available data on this specific compound. Therefore, to provide a meaningful and data-supported comparison, this guide focuses on the well-characterized endocannabinoid Anandamide as a structural and functional analogue to OEA.
Key Functional Differences at a Glance
| Feature | Oleoylethanolamide (OEA) | Anandamide (AEA) |
| Primary Precursor | Oleic Acid (C18:1) | Arachidonic Acid (C20:4) |
| Primary Receptor Targets | Peroxisome Proliferator-Activated Receptor-α (PPAR-α) | Cannabinoid Receptors CB1 and CB2 |
| Effect on Appetite | Anorexigenic (promotes satiety) | Orexigenic (stimulates appetite) |
| Primary Signaling Mechanism | Nuclear receptor activation, gene transcription | G-protein coupled receptor (GPCR) activation, modulation of adenylyl cyclase and ion channels |
| Role in Inflammation | Generally anti-inflammatory via PPAR-α | Complex, can be pro- or anti-inflammatory depending on the context and receptor |
Quantitative Comparison of Receptor Interactions
The following tables summarize the binding affinities (Ki) and potencies (EC50) of OEA and AEA at their principal and secondary receptor targets. These values are compiled from various in vitro studies and can vary based on experimental conditions.
Table 1: Binding Affinities (Ki) of OEA and AEA at Key Receptors
| Compound | Receptor | Ki (nM) | Species | Reference |
| Oleoylethanolamide (OEA) | PPAR-α | 37.4 - 43.3 | Mouse, Human | [1] |
| GPR119 | ~290 | Not Specified | [2] | |
| Anandamide (AEA) | CB1 | ~70 - 165 | Human, Rat | [3][4] |
| CB2 | ~31.2 | Not Specified | [5] | |
| PPAR-α | Binds, but with lower affinity than OEA | Not Specified |
Table 2: Potency (EC50) of OEA and AEA in Functional Assays
| Compound | Receptor/Channel | Assay Type | EC50 | Reference |
| Oleoylethanolamide (OEA) | PPAR-α | Reporter Gene Assay | ~150 nM | [1] |
| TRPV1 | Direct Activation (after PKC stimulation) | ~2 µM | [5] | |
| GPR119 | cAMP Accumulation | ~290 nM | [2] | |
| Anandamide (AEA) | CB1 | [35S]GTPγS Binding | ~121 nM (in Sf9-hCB2 membranes, partial agonist) | |
| CB2 | [35S]GTPγS Binding | ~38.9 nM (in Sf9-hCB2 membranes, full agonist) | ||
| TRPV1 | Current Activation | ~6.02 µM | [1] |
Signaling Pathways
OEA and AEA initiate distinct intracellular signaling cascades upon binding to their primary receptors.
Oleoylethanolamide (OEA) Signaling
OEA's primary mechanism of action is the activation of the nuclear receptor PPAR-α.[3] Upon binding OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to OEA's effects on lipid metabolism and satiety.[6]
Caption: OEA signaling pathway via PPAR-α activation.
Anandamide (AEA) Signaling
AEA primarily acts on the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[7][8] CB1 receptor activation, predominantly in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and ultimately, a decrease in neurotransmitter release.[9] This mechanism underlies many of the psychoactive and physiological effects of AEA.
Caption: AEA signaling through the CB1 receptor.
Experimental Protocols
N-Acylethanolamine Quantification by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of OEA and AEA in biological matrices.
Objective: To accurately measure the concentrations of OEA and AEA in tissues or biofluids.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable solvent (e.g., methanol) containing an internal standard (e.g., deuterated OEA and AEA).[10]
-
For liquid samples like plasma, perform protein precipitation with an organic solvent.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer extraction.
-
Purify the lipid extract using solid-phase extraction (SPE) with a silica-based column.[11]
-
Elute the NAE fraction with a mixture of chloroform (B151607) and methanol.[12]
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for OEA, AEA, and their respective internal standards.[7]
-
Workflow Diagram:
References
- 1. cimasci.com [cimasci.com]
- 2. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleoylethanolamide increases the expression of PPAR-Α and reduces appetite and body weight in obese people: A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Arachidonic Acid-Derived Biomarkers: N-Acylethanolamines and Prostaglandins
A Note to the Reader: The initial request specified a comparison involving "myristoleyl arachidonate." However, a comprehensive search of scientific literature did not yield significant information on this specific molecule as an established biomarker. Therefore, this guide provides a comparison of a closely related and extensively researched class of arachidonic acid-derived lipids, the N-acylethanolamines (NAEs) and endocannabinoids , with the well-established biomarker class of prostaglandins (B1171923) . This comparison aligns with the likely interest in the broader field of eicosanoid and endocannabinoid signaling in disease.
This guide offers an objective comparison of the performance of N-acylethanolamines/endocannabinoids and prostaglandins as biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to N-Acylethanolamines and Prostaglandins as Biomarkers
N-Acylethanolamines (NAEs) and Endocannabinoids:
NAEs are a class of lipid mediators formed by the combination of a fatty acid and ethanolamine.[1] A prominent NAE is N-arachidonoylethanolamine (Anandamide, AEA), which is a key endocannabinoid.[2] Endocannabinoids are endogenous lipids that engage cannabinoid receptors, playing crucial roles in various physiological processes, including pain, inflammation, and mood.[1][3] The endocannabinoid system (ECS) also includes 2-arachidonoylglycerol (B1664049) (2-AG).[4] The levels of these lipids can be altered in pathological conditions, making them valuable biomarker candidates.[5][6]
Prostaglandins (PGs):
Prostaglandins are lipid autacoids derived from arachidonic acid through the cyclooxygenase (COX) pathway.[3] They are pivotal mediators of inflammation and are implicated in a wide array of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3][6] The measurement of specific prostaglandins and their metabolites can serve as biomarkers for disease activity and therapeutic response.
Comparative Performance as Biomarkers
The choice between NAEs/endocannabinoids and prostaglandins as biomarkers depends on the specific pathological context. In some instances, a combination of both may provide a more comprehensive understanding of the disease state.
A study on Oral Lichen Planus (OLP), a chronic inflammatory condition, revealed a significant imbalance between the levels of prostaglandins and the N-acylethanolamine, palmitoylethanolamide (B50096) (PEA). In OLP patients, the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin (B15479496) synthesis, was approximately four times higher than in healthy controls. This led to an increased ratio of COX-2-derived prostaglandins to PEA, suggesting a relative deficiency of anti-inflammatory NAEs in this condition.[7][8]
| Biomarker Ratio | Condition | Fold Change/Ratio | Implication | Reference |
| PTGS2 (COX-2) / NAPEPLD | Oral Lichen Planus vs. Control | ~4-fold increase in PTGS2 | Increased pro-inflammatory prostaglandin signaling relative to anti-inflammatory NAE synthesis. | [7][8] |
| Prostaglandins / PEA | Oral Lichen Planus vs. Control | Increased ratio | Imbalance favoring pro-inflammatory mediators. | [7][8] |
Signaling Pathways
The signaling pathways of NAEs/endocannabinoids and prostaglandins are distinct but interconnected, primarily through their common precursor, arachidonic acid.
N-Acylethanolamine and Endocannabinoid Signaling
NAEs and endocannabinoids are synthesized from membrane phospholipids (B1166683).[9] Anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG) are the most studied endocannabinoids. They primarily act through cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[4][10] Activation of these receptors can modulate neurotransmitter release and inflammatory responses.[11] Some NAEs, like PEA and OEA, exert their effects through other receptors such as PPARα.[10]
Prostaglandin Signaling
Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[3] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by various synthases into different prostaglandins (e.g., PGE2, PGD2), which then bind to their specific G-protein coupled receptors to elicit a cellular response, often pro-inflammatory.[3]
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The Interplay between Cancer Biology and the Endocannabinoid System—Significance for Cancer Risk, Prognosis and Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids, Endocannabinoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Relative Deficiency of Anti-Inflammatory N-Acylethanolamines Compared to Prostaglandins in Oral Lichen Planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for the Identification of Myristoleyl Arachidonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous identification of lipid species is a critical endeavor in numerous scientific disciplines, from fundamental biological research to the development of novel therapeutics. Myristoleyl arachidonate (B1239269), an ester formed from myristoleic acid and the omega-6 fatty acid arachidonic acid, represents a class of lipids whose precise characterization can be challenging due to its structural complexity and potential for isomerization. This guide provides a comparative overview of three powerful, orthogonal analytical techniques for the identification of Myristoleyl arachidonate: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The central principle of employing orthogonal methods lies in the utilization of techniques that rely on different physicochemical properties for separation and detection. This approach significantly enhances the confidence in the identification of an analyte by minimizing the probability of co-eluting or isobaric interferences providing false positive results. This guide will delve into the experimental protocols, present comparative performance data, and offer visual workflows to aid researchers in selecting and implementing the most suitable analytical strategy for their specific needs.
Comparative Analysis of Analytical Platforms
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix being investigated. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for the analysis of long-chain fatty acid esters like this compound.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-to-charge ratio detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. |
| Sample Volatility | Not required, suitable for intact, non-volatile lipids.[1] | Requires volatile or thermally stable compounds; derivatization to fatty acid methyl esters (FAMEs) is mandatory for non-volatile lipids.[2][3] | Not required. |
| Sensitivity | High (picogram to femtogram range).[4] | Very high (picogram to femtogram range).[2] | Low to moderate.[5] |
| Specificity | High, especially with tandem MS (MS/MS) for structural fragmentation.[6] | High, characteristic fragmentation patterns upon electron ionization.[2] | Very high, provides detailed structural information and isomeric differentiation. |
| Sample Preparation | Relatively simple liquid-liquid or solid-phase extraction.[7][8] | More complex, requires extraction and mandatory chemical derivatization.[3][9] | Minimal, typically dissolution in a deuterated solvent.[10] |
| Throughput | High. | Moderate to high. | Low. |
| Quantitative Accuracy | Good, requires stable isotope-labeled internal standards.[11] | Excellent, especially with stable isotope-labeled internal standards.[3] | Excellent, directly proportional to the number of nuclei, can be performed without specific standards.[5][12] |
| Structural Information | Provides molecular weight and fragmentation patterns. | Provides fragmentation patterns for structural elucidation. | Provides detailed information on the carbon-hydrogen framework, including stereochemistry. |
| Instrumentation Cost | High.[1] | Moderate to high. | Very high. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the analysis of this compound using LC-MS, GC-MS, and NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of intact lipids in complex biological matrices.[1]
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex the mixture for 1 minute and centrifuge at 2,500 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of an appropriate solvent (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS analysis.[13]
2. Chromatographic Separation
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A linear gradient from 30% to 100% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) or data-dependent acquisition for fragmentation and structural confirmation. Selected Reaction Monitoring (SRM) can be used for targeted quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive method for fatty acid analysis, but requires derivatization to increase the volatility of the analytes.[2]
1. Sample Preparation (Extraction and Derivatization)
-
Extract lipids from the sample as described in the LC-MS protocol.
-
Perform a transesterification reaction to convert the fatty acid esters to fatty acid methyl esters (FAMEs). This can be achieved by incubating the dried lipid extract with a reagent such as 1% sulfuric acid in methanol at 50°C for 2 hours.
-
After cooling, add hexane (B92381) and water to the reaction mixture and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.[3]
2. Chromatographic Separation
-
GC System: Gas chromatograph equipped with a capillary column.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 5 °C/min, and hold for 5 minutes.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron ionization (EI) at 70 eV.[14]
-
Data Acquisition: Scan mode from m/z 50 to 650 to obtain the full mass spectrum for identification by comparison with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for targeted quantification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information without the need for extensive sample preparation or derivatization.[16]
1. Sample Preparation
-
Extract a sufficient quantity of the lipid of interest (typically in the milligram range) using the lipid extraction protocol described for LC-MS.
-
Ensure the sample is free from particulate matter.
-
Dissolve the purified lipid extract in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: A standard one-dimensional proton NMR experiment to identify the different types of protons in the molecule.[5]
-
¹³C NMR: A one-dimensional carbon NMR experiment to identify the different carbon environments.
-
2D NMR (COSY, HSQC): Two-dimensional correlation spectroscopy to establish connectivity between protons (COSY) and between protons and carbons (HSQC), which is crucial for unambiguous assignment of the myristoleyl and arachidonate moieties.
-
3. Data Analysis
-
Process the NMR spectra using appropriate software.
-
Assign the chemical shifts of the protons and carbons to the specific atoms in the this compound structure based on established chemical shift databases and the correlation signals in the 2D spectra. The characteristic signals for the double bonds in the arachidonate chain and the ester linkage will be key identifiers.
Visualizing the Workflow and Orthogonal Approach
To better illustrate the analytical process, the following diagrams, generated using the DOT language, depict a general workflow for lipid identification and the logical relationship between the orthogonal methods.
Caption: A general workflow for the identification of this compound using orthogonal methods.
Caption: The logical relationship of orthogonal methods for confident lipid identification.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of arachidonic acid, endocannabinoids, N-acylethanolamines and steroids in biological samples by LCMS/MS: Fit to purpose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 14. chempap.org [chempap.org]
- 15. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
A Comparative Analysis of Myristoleoyl Arachidonoyl Glycerol and Other Lipid Esters in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the putative signaling lipid, 1-myristoleoyl-2-arachidonoyl-sn-glycerol (MyrAG), with other classes of lipid esters. While direct experimental data on MyrAG is limited, this document extrapolates its potential functions based on the known roles of its constituent fatty acids—myristoleic acid and arachidonic acid—and the well-established principles of diacylglycerol (DAG) signaling. We present comparative data in structured tables, detail relevant experimental methodologies, and visualize key pathways to support further research and drug development in this area.
Introduction to Myristoleoyl Arachidonoyl Glycerol (B35011)
Myristoleoyl arachidonoyl glycerol (MyrAG) is a mixed-acid diacylglycerol (DAG) composed of a glycerol backbone esterified with myristoleic acid (a C14:1 monounsaturated fatty acid) at the sn-1 position and arachidonic acid (a C20:4 polyunsaturated fatty acid) at the sn-2 position. As a diacylglycerol, MyrAG is presumed to act as a second messenger in cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isoforms and other DAG-binding proteins.[1][2][3] The specific combination of a medium-chain monounsaturated fatty acid and a long-chain polyunsaturated fatty acid suggests that MyrAG may have unique physicochemical properties and biological activities compared to other DAG species.
Comparative Analysis of Lipid Esters
The function of a lipid ester is intrinsically linked to its chemical structure, including the nature of its fatty acyl chains and the head group attached to the glycerol backbone. This section compares the potential properties and roles of MyrAG with other significant lipid esters.
Physicochemical Properties
The acyl chain composition of a diacylglycerol influences its shape, membrane partitioning, and interaction with effector proteins. The presence of the kinked, unsaturated myristoleic and arachidonic acids in MyrAG suggests it would be a highly non-linear molecule, favoring insertion into and disordering of lipid membranes.
| Property | 1-Myristoleoyl-2-arachidonoyl-sn-glycerol (MyrAG) (Predicted) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 1,2-Dioleoyl-sn-glycerol (DOG) | Phosphatidylcholine (PC) | Triacylglycerol (TAG) |
| Acyl Chain Composition | sn-1: Myristoleic (14:1), sn-2: Arachidonic (20:4) | sn-1: Stearic (18:0), sn-2: Arachidonic (20:4) | sn-1 & sn-2: Oleic (18:1) | Various (e.g., palmitic, oleic, linoleic) | Various |
| Saturation Profile | Monounsaturated & Polyunsaturated | Saturated & Polyunsaturated | Monounsaturated | Mixed | Mixed |
| Predicted Membrane Affinity | High, likely disorders membrane | High, may partition into specific domains | High, fluidizes membrane | High, structural component | Low, stored in lipid droplets |
| Primary Role | Second messenger (signaling) | Second messenger (signaling) | Second messenger (signaling) | Membrane structure, precursor | Energy storage |
Biological Activity and Signaling Roles
Diacylglycerols are central to signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4] The specific fatty acid composition of a DAG molecule can determine which signaling pathways are activated.[5]
| Lipid Ester | Primary Signaling Pathway | Key Effector Proteins | Potential Biological Outcomes |
| Myristoleoyl Arachidonoyl Glycerol (MyrAG) | Diacylglycerol (DAG) Signaling, Arachidonic Acid Cascade | Protein Kinase C (PKC) isoforms, RasGRPs, Munc13 | Cell proliferation, inflammation, neurotransmitter release |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Diacylglycerol (DAG) Signaling, Arachidonic Acid Cascade | PKC isoforms, RasGRPs | Cell growth, immune response |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Diacylglycerol (DAG) Signaling | PKC isoforms | General cell signaling activation |
| Phosphatidylinositol-4,5-bisphosphate (PIP2) | Precursor to DAG and IP3 | Phospholipase C (PLC) | Mobilization of intracellular calcium, activation of PKC |
| Arachidonic Acid (free) | Eicosanoid Synthesis | Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammation, pain, fever, blood clotting |
Signaling Pathways
MyrAG is positioned at a critical juncture of cellular signaling. It can directly activate DAG-dependent pathways and also serve as a source of arachidonic acid for the synthesis of eicosanoids.
Diacylglycerol (DAG) Signaling Pathway
Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the membrane and recruits and activates members of the protein kinase C (PKC) family and other signaling proteins.
Arachidonic Acid Cascade
The arachidonic acid at the sn-2 position of MyrAG can be released by the action of diacylglycerol lipase (B570770) (DAGL) or phospholipase A2 (PLA2) (if MyrAG is first converted to a phospholipid). Free arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of inflammatory mediators known as eicosanoids.
Experimental Protocols
To facilitate further research into the comparative roles of MyrAG and other lipid esters, we provide summaries of key experimental protocols.
Lipid Extraction from Cells or Tissues
Objective: To isolate total lipids from a biological sample for subsequent analysis.
Methodology (modified Folch method):
-
Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform (B151607):methanol. The solvent volume should be approximately 20 times the sample volume.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to remove solid debris.
-
To the resulting liquid phase, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in an appropriate solvent for storage or further analysis.
Reference: Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
Analysis of Lipid Species by Mass Spectrometry
Objective: To identify and quantify specific lipid species within a complex lipid extract.
Methodology (LC-MS/MS):
-
Chromatographic Separation: Separate the lipid classes in the extract using liquid chromatography (LC). A C18 reversed-phase column is commonly used with a gradient of solvents such as acetonitrile, isopropanol, and water, often with an ammonium (B1175870) formate (B1220265) or acetate (B1210297) additive.
-
Mass Spectrometry (MS): Introduce the eluent from the LC into a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the parent lipid ions.
-
Tandem MS (MS/MS): Select parent ions of interest and fragment them to obtain characteristic daughter ion spectra.
-
Data Analysis: Identify lipid species by matching their parent and fragment ion masses to lipid databases (e.g., LIPID MAPS). Quantify lipids by comparing their peak areas to those of internal standards.
Reference: Creative Proteomics. (n.d.). Protocol for Lipid Identification by Untargeted Tandem Mass Spectrometry Coupled with Ultra-High-Pressure Liquid Chromatography. Retrieved from --INVALID-LINK--
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of a specific lipid ester to activate PKC.
Methodology:
-
Prepare a reaction mixture containing purified PKC enzyme, a fluorescently labeled PKC substrate peptide, ATP, and the lipid activator (e.g., MyrAG, SAG, or DOG) co-sonicated with phosphatidylserine.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate, often by separating the phosphorylated from the unphosphorylated peptide and quantifying the fluorescence.
-
Compare the activity induced by different lipid activators to a positive control (e.g., phorbol (B1677699) esters).
Reference: Based on standard kinase assay protocols.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the signaling effects of different lipid esters.
Conclusion
While "Myristoleyl arachidonate" as a specific diacylglycerol is not extensively characterized in the literature, its constituent fatty acids suggest a potent role in cellular signaling. Its structure likely confers unique properties that could differentially modulate PKC activity and the production of arachidonic acid-derived inflammatory mediators compared to other diacylglycerols. The experimental frameworks provided in this guide offer a roadmap for the systematic investigation of MyrAG and other novel lipid esters, which will be crucial for advancing our understanding of lipid signaling and for the development of new therapeutic agents targeting these pathways.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol pathway | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Bioactivities of Myristoleyl Arachidonate's Constituent Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristoleyl arachidonate (B1239269), an ester composed of myristoleic acid and arachidonic acid, is not a well-documented compound in scientific literature. Consequently, direct experimental data on its bioactivity is unavailable. This guide, therefore, provides a comprehensive comparison of the known bioactivities of its constituent fatty acids: myristoleic acid and arachidonic acid. By understanding the individual effects of these fatty acids, researchers can infer the potential, yet hypothetical, bioactivity of myristoleyl arachidonate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and drug development.
Myristoleic acid, a monounsaturated omega-5 fatty acid, has demonstrated notable cytotoxic effects against cancer cells, particularly in prostate cancer models, and plays a role in bone metabolism by inhibiting osteoclast formation. In contrast, arachidonic acid, a polyunsaturated omega-6 fatty acid, is a pivotal mediator of inflammation and cellular signaling. It serves as the precursor to a wide array of bioactive eicosanoids, including prostaglandins (B1171923) and leukotrienes, and is involved in processes such as the activation of NADPH oxidase.
This guide will first detail the individual bioactivities of myristoleic acid and arachidonic acid, followed by a comparative analysis and a discussion of the hypothetical bioactivity of their ester form.
Hypothetical Bioactivity of this compound
The bioactivity of this compound would likely be dependent on its hydrolysis into its constituent fatty acids, myristoleic acid and arachidonic acid, by cellular lipases. The physiological effects would then be a composite of the individual actions of these two fatty acids. The rate and extent of this hydrolysis would be a critical determinant of its overall potency and spectrum of activity.
Bioactivity of Myristoleic Acid
Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated fatty acid that has been investigated for its anti-cancer and bone-protective properties.
Anti-Cancer Activity: Cytotoxicity in Prostate Cancer Cells
Myristoleic acid has been identified as a cytotoxic component in the extract of Serenoa repens and has been shown to induce both apoptosis and necrosis in human prostatic LNCaP cells.[1][2][3]
Quantitative Data:
| Cell Line | Compound | Concentration | Effect | Reference |
| LNCaP | Myristoleic Acid | 100 µg/mL | 8.8% Apoptosis, 81.8% Necrosis | [2] |
| LNCaP | S. repens Extract | 130 µg/mL | 16.5% Apoptosis, 46.8% Necrosis | [2] |
Experimental Protocol: Cell Viability and Apoptosis Assay in LNCaP Cells
-
Cell Culture: Human prostatic carcinoma LNCaP cells are maintained in an appropriate culture medium.
-
Treatment: Cells are treated with varying concentrations of myristoleic acid (e.g., 0, 50, 100, 150, 200, 250 µg/mL) for 24 hours.[2]
-
Cell Viability: Cell viability is assessed using methods such as the MTT assay.
-
Apoptosis and Necrosis Determination: Nuclear morphology is examined using Hoechst 33342 staining to distinguish between apoptotic (condensed or fragmented nuclei) and necrotic cells.[1]
-
Caspase Activation: The involvement of caspases in apoptosis can be determined using caspase inhibitors or specific caspase activity assays.[1]
Bone Metabolism: Inhibition of Osteoclast Formation
Myristoleic acid has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This effect is thought to be mediated through the suppression of the RANKL activation of Src and Pyk2.[4]
Quantitative Data:
| Animal Model | Compound | Dosage | Effect | Reference |
| C57BL/6 Mice | Myristoleic Acid | 2 mg/kg (IP, daily for 4 days) | Prevention of RANKL-induced bone loss and osteoclast formation | [2] |
Experimental Protocol: In Vitro Osteoclast Formation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF.
-
Osteoclast Differentiation: To induce osteoclast formation, BMMs are stimulated with RANKL (receptor activator of nuclear factor-κB ligand).
-
Treatment: Cells are treated with myristoleic acid at various concentrations during the differentiation process.
-
Analysis: Osteoclast formation is quantified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, and counting the number of multinucleated, TRAP-positive cells.[5]
-
Bone Resorption Assay: To assess osteoclast activity, cells can be cultured on bone slices, and the area of resorption pits can be measured.
Bioactivity of Arachidonic Acid
Arachidonic acid is a key polyunsaturated fatty acid that is a central player in inflammation and cell signaling through its conversion to a variety of potent lipid mediators.[6]
Pro-inflammatory Activity: Precursor to Eicosanoids
Arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are critical mediators of the inflammatory response.[6]
Quantitative Data:
| Model | Stimulant | Measured Prostaglandin | Concentration | Reference |
| Adjuvant-induced arthritis rats (serum) | - | PGE₂ | 201 ± 66.0 ng/mL | [7] |
| Adjuvant-induced arthritis rats (serum) | - | PGD₂ | 6.78 ± 3.16 ng/mL | [7] |
Experimental Protocol: Cyclooxygenase (COX) Activity Assay
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: A reaction buffer containing hematin (B1673048) and a reducing agent (e.g., L-epinephrine) is prepared.
-
Inhibition (Optional): Test compounds can be pre-incubated with the enzyme to assess inhibitory activity.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using various methods, including fluorometric or luminometric assays, or more specifically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
Cellular Signaling: Activation of NADPH Oxidase
Arachidonic acid can directly activate the NADPH oxidase complex in phagocytic cells, leading to the production of superoxide (B77818), a key component of the innate immune response.[11][12]
Quantitative Data:
| Cell Type | Compound | Concentration | Effect | Reference |
| Human Eosinophils | Arachidonic Acid | 5-10 µM | Significant superoxide release | [13] |
| Human Eosinophils | Arachidonic Acid | 3-10 µM | Activation of electron currents (NADPH oxidase activity) | [13] |
Experimental Protocol: Cell-Free NADPH Oxidase Activation Assay
-
System Components: A cell-free system is reconstituted with membrane and cytosolic fractions from phagocytic cells (e.g., neutrophils), which contain the components of the NADPH oxidase complex.
-
Activation: The system is activated by the addition of arachidonic acid at various concentrations.
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Superoxide Detection: Superoxide production is measured by the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically.[14]
Comparative Summary of Bioactivities
| Feature | Myristoleic Acid | Arachidonic Acid |
| Primary Bioactivity | Anti-cancer, Anti-resorptive | Pro-inflammatory, Cell signaling |
| Mechanism of Action | Induction of apoptosis and necrosis in cancer cells; inhibition of osteoclastogenesis. | Precursor to eicosanoids (prostaglandins, leukotrienes); activation of NADPH oxidase. |
| Key Cellular Targets | LNCaP prostate cancer cells, osteoclasts. | Phagocytes, platelets, endothelial cells, and most other cell types. |
| Associated Pathways | Apoptosis pathways, RANKL signaling in osteoclasts. | Cyclooxygenase (COX) and lipoxygenase (LOX) pathways, NADPH oxidase complex. |
| Pathophysiological Role | Potential therapeutic for prostate cancer and bone loss disorders. | Key mediator of inflammation, pain, and fever. |
Conclusion and Future Directions
While this compound itself remains uncharacterized, a thorough understanding of its constituent fatty acids provides a foundation for predicting its potential biological effects. The ester could theoretically serve as a delivery vehicle for both myristoleic and arachidonic acids, potentially exhibiting a dual bioactivity profile. For instance, it might possess both the cytotoxic properties of myristoleic acid and the inflammatory potential of arachidonic acid.
Future research should focus on the synthesis and direct biological evaluation of this compound. Key areas of investigation would include:
-
Hydrolytic stability: Determining the rate at which the ester is cleaved in various biological systems.
-
In vitro bioactivity: Assessing its effects on cancer cell lines, osteoclasts, and inflammatory cells in direct comparison to its constituent fatty acids.
-
In vivo efficacy and safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.
Such studies are essential to move beyond hypothetical considerations and to determine if this compound holds any unique therapeutic promise.
References
- 1. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoleic acid | natural cytotoxic agent from Serenoa repens | 544-64-9 | InvivoChem [invivochem.com]
- 3. metabolon.com [metabolon.com]
- 4. Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic Acid and Nitroarachidonic: Effects on NADPH Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arachidonic acid increases activation of NADPH oxidase in monocytic U937 cells by accelerated translocation of p47-phox and co-stimulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of NADPH oxidase-related proton and electron currents in human eosinophils by arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arachidonic Acid Induces Direct Interaction of the p67phox-Rac Complex with the Phagocyte Oxidase Nox2, Leading to Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Comparison of N-Acylethanolamine Levels: A Guide for Researchers
A comparative analysis of endogenous N-acylethanolamine concentrations across various species, with a focus on key bioactive lipids. This guide provides quantitative data, detailed experimental protocols, and visual representations of metabolic and analytical pathways to support research and drug development in the field of lipid signaling.
While the primary focus of this guide was intended to be a comparative analysis of Myristoleyl arachidonate (B1239269) levels across different species, a comprehensive search of available scientific literature revealed a significant lack of specific quantitative data for this particular N-acylethanolamine (NAE). Therefore, this guide has been broadened to provide a comparative overview of the more extensively studied and abundant NAEs: N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA). These compounds share structural similarities and metabolic pathways with Myristoleyl arachidonate and are crucial players in the endocannabinoid system and broader lipid signaling networks.
Comparative Quantitative Data of N-Acylethanolamines
The following table summarizes the reported concentrations of key N-acylethanolamines in various tissues across different species. It is important to note that NAE levels can be influenced by several factors, including the physiological state of the animal, the time of day of tissue collection, and the specific analytical methods used for quantification.[1]
| Species | Tissue | N-Acylethanolamine | Concentration | Method of Analysis |
| Mammals | ||||
| Mouse (Mus musculus) | Whole Brain | Anandamide (AEA) | ~10 pmol/g | LC-MS/MS |
| Oleoylethanolamide (OEA) | ~66.4 pmol/g | LC-MS/MS | ||
| Docosahexaenoylethanolamide (DHEA) | ~54.9 pmol/g | LC-MS/MS | ||
| Peritoneal Macrophages | Total NAEs | 70-121 pmol/10^8 cells | GC-MS | |
| Anandamide (AEA) | < 1% of total NAEs | GC-MS | ||
| Rat (Rattus norvegicus) | Hippocampus | Anandamide (AEA) | ~1.5 ng/mL | HPLC-ESI-MS |
| Oleoylethanolamide (OEA) | ~15 ng/mL | HPLC-ESI-MS | ||
| Palmitoylethanolamide (PEA) | ~90 ng/mL | HPLC-ESI-MS | ||
| Testis (Cadmium-treated) | Anandamide (AEA) | 5-fold increase | Not Specified | |
| Palmitoylethanolamide (PEA) | 39-fold increase | Not Specified | ||
| Human (Homo sapiens) | Plasma | Anandamide (AEA) | 2.1 ± 0.06 ng/mL | Not Specified |
| Oleoylethanolamide (OEA) | 0.72 - 17.6 µg/mL (ileal fluid) | Not Specified | ||
| Palmitoylethanolamide (PEA) | 0.014 - 0.039 µg/mL (plasma) | Not Specified | ||
| Placental Tissues (Amniotic Membrane) | Anandamide (AEA) | ~0.1 - 0.5 ng/g | UPLC-MS/MS | |
| Oleoylethanolamide (OEA) | ~1 - 5 ng/g | UPLC-MS/MS | ||
| Palmitoylethanolamide (PEA) | ~10 - 60 ng/g | UPLC-MS/MS | ||
| Fish | ||||
| Carp (Cyprinus carpio), Pike (Esox lucius) | Brain and Spinal Cord | N-Acylethanolamine Phospholipids | 0.1 - 0.9% of total phospholipid | Chemical, biochemical, and spectroscopic methods |
| Invertebrates | ||||
| Sea Urchin (Lytechinus variegatus) | Embryos (8-16 cell stage to mid-blastula 2) | Anandamide (AEA) | > 5-fold increase during development | LC/MS |
Experimental Protocols
The quantification of N-acylethanolamines in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.
Quantification of N-Acylethanolamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the extraction and quantification of NAEs from tissue samples.
1. Sample Preparation and Lipid Extraction:
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), containing internal standards (e.g., deuterated analogs of the NAEs of interest). The homogenization is usually performed on ice to minimize enzymatic degradation.
-
Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid phase from the aqueous phase. The addition of a salt solution or water can facilitate phase separation. Centrifuge the mixture to pellet any solid debris.
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as methanol or acetonitrile (B52724).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reverse-phase C18 column is commonly used to separate the different NAEs based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the positive ion mode.
-
Quantification: The quantification of each NAE is achieved using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]+) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The peak area of the analyte is then compared to the peak area of its corresponding internal standard to calculate the concentration.[2]
Mandatory Visualization
Experimental Workflow for N-Acylethanolamine Analysis
Caption: Experimental workflow for N-acylethanolamine quantification.
N-Acylethanolamine Signaling Pathway
Caption: N-Acylethanolamine biosynthesis and degradation pathway.
References
A Tale of Two Lipids: N-Myristoylation-Dependent Signaling vs. the Endocannabinoid System
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular communication, lipid molecules have emerged as critical players, orchestrating a vast array of physiological processes. Among these, two distinct yet interconnected signaling paradigms, N-myristoylation-dependent signaling and the endocannabinoid system, offer compelling targets for therapeutic intervention. While both leverage lipid molecules derived from fatty acids, their mechanisms of action, molecular components, and physiological consequences are fundamentally different. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies, to aid researchers in navigating these complex signaling networks.
At a Glance: Key Distinctions
| Feature | N-Myristoylation-Dependent Signaling | Endocannabinoid System |
| Primary Signaling Molecule | Myristic Acid (covalently attached to proteins) | Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG) |
| Mechanism of Action | Post-translational modification of proteins, altering their localization and function. | Receptor-ligand binding (GPCRs CB1 and CB2). |
| Key Enzyme(s) | N-Myristoyltransferase (NMT) | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (B570770) (MAGL), Diacylglycerol Lipase (DAGL), NAPE-PLD |
| Receptors | No direct receptor; acts by modifying protein substrates. | Cannabinoid receptors CB1 and CB2. |
| Cellular Localization of Action | Primarily at membranes (plasma membrane, Golgi, ER). | Presynaptic and postsynaptic membranes, immune cells. |
| Key Physiological Roles | Signal transduction, protein targeting, oncogenesis, apoptosis.[1][2] | Neuromodulation, pain perception, appetite regulation, immune response.[3][4] |
Delving Deeper: A Comparative Analysis
N-Myristoylation-Dependent Signaling: A Tale of Protein Modification
N-myristoylation is a crucial co- and post-translational lipid modification where myristic acid, a 14-carbon saturated fatty acid, is irreversibly attached to the N-terminal glycine (B1666218) residue of a wide range of proteins.[5] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[6] The addition of the myristoyl group increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and influencing its subcellular localization and interaction with other proteins.[7]
This modification is a key regulatory step in numerous signaling pathways. Myristoylated proteins include a diverse array of signaling molecules such as G-protein alpha subunits, tyrosine kinases (e.g., Src family kinases), and proteins involved in apoptosis.[1][8] By directing these proteins to specific membrane microdomains, myristoylation plays a pivotal role in the initiation and propagation of cellular signals.
The Endocannabinoid System: A Classic Receptor-Ligand Paradigm
The endocannabinoid system is a widespread neuromodulatory system that plays a crucial role in regulating a multitude of physiological and cognitive processes.[3] Its primary signaling molecules are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[9] These lipid messengers are derivatives of the 20-carbon polyunsaturated fatty acid, arachidonic acid.
Unlike classical neurotransmitters, endocannabinoids are not stored in vesicles but are synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[10] They act as retrograde messengers, being released from postsynaptic neurons to activate presynaptic cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs).[4] This activation typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic strength. The actions of endocannabinoids are terminated by their uptake into cells and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (MAGL) for 2-AG.[11]
Visualizing the Pathways
N-Myristoylation Signaling Pathway
Caption: N-Myristoylation Pathway.
Endocannabinoid System Signaling Pathway
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Myristoylation - Wikipedia [en.wikipedia.org]
- 6. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endocannabinoids: synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Myristoleyl Arachidonate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Myristoleyl arachidonate (B1239269), ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle Myristoleyl arachidonate in accordance with standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any potential fumes or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a chemical substance that must not be introduced into the general waste stream or sanitary sewer system.
-
Chemical Waste Collection:
-
Treat this compound as a chemical waste product.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
If the this compound is in a solution, the solvent will likely dictate the primary disposal route. Ensure the waste container is appropriate for the solvent used.
-
-
Consult Local Regulations:
-
Waste disposal regulations can vary significantly by institution and municipality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste.
-
Provide the EHS department with as much information as possible about the waste, including the name of the chemical (this compound) and any solvents or other chemicals present in the waste mixture.
-
-
Professional Waste Disposal:
-
Arrange for the collected chemical waste to be picked up by a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.
-
Do not attempt to dispose of the chemical waste through incineration or by mixing it with other incompatible waste streams without explicit guidance from your EHS department.
-
Quantitative Data from Related Compounds
To provide a clearer understanding of the properties of similar chemicals, the following table summarizes data from the Safety Data Sheets of related fatty acid compounds.
| Property | Myristic Acid | Arachidonic Acid (Sodium Salt) | Fatty Acid Methyl Esters (in 2,2,4-Trimethylpentane) |
| Physical State | Solid[1] | Not specified | Liquid[2] |
| Flash Point | > 110 °C / > 230 °F[1] | Not applicable | Not specified |
| Boiling Point | 326 °C / 618.8 °F @ 760 mmHg[1] | Undetermined | Not specified |
| Hazards | Causes serious eye irritation[1] | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause drowsiness or dizziness.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Essential Safety & Logistical Information for Handling Myristoleyl Arachidonate
Personal Protective Equipment (PPE)
A thorough hazard assessment is essential to determine the appropriate PPE for any given task.[2][5] The following table summarizes the recommended PPE for handling Myristoleyl arachidonate (B1239269).
| Level of Protection | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Minimum PPE | Lab coat | Disposable nitrile gloves | Safety glasses with side shields[2][5] | Not generally required for small quantities in a well-ventilated area[6][7] |
| Splash Hazard | Chemical resistant apron over a lab coat[3] | Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves | Chemical splash goggles[5] | Use in a chemical fume hood |
| Aerosol Generation | Lab coat | Disposable nitrile gloves | Safety glasses with side shields and a face shield[2] | A NIOSH-approved respirator may be necessary based on risk assessment |
Operational Plan: From Receipt to Disposal
Proper handling and disposal of Myristoleyl arachidonate are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Follow the manufacturer's specific storage temperature recommendations, which for similar lipids is often in a freezer.
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Prevent contact with skin and eyes by wearing the appropriate PPE as outlined in the table above.[7]
-
Avoid generating aerosols. If there is a potential for aerosolization, use appropriate engineering controls and respiratory protection.
-
After handling, wash hands thoroughly with soap and water.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if the material is volatile or if aerosols were generated.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[7]
-
Clean the spill area with an appropriate solvent or detergent and ensure it is dry before resuming work.
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, apron) | Remove and dispose of in the appropriate solid waste container. Do not wear contaminated PPE outside of the laboratory.[3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
